Chlorotrimethylsilane
Description
Structure
3D Structure
Properties
IUPAC Name |
chloro(trimethyl)silane | |
|---|---|---|
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InChI |
InChI=1S/C3H9ClSi/c1-5(2,3)4/h1-3H3 | |
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InChI Key |
IJOOHPMOJXWVHK-UHFFFAOYSA-N | |
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Canonical SMILES |
C[Si](C)(C)Cl | |
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Molecular Formula |
C3H9ClSi, Array | |
| Record name | TRIMETHYLCHLOROSILANE | |
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DSSTOX Substance ID |
DTXSID2024822 | |
| Record name | Chlorotrimethylsilane | |
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Molecular Weight |
108.64 g/mol | |
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Physical Description |
Trimethylchlorosilane appears as a colorless fuming liquid with a pungent odor. Boiling point 135 °F, Flash point -18 °F. Density 0.854 g / cm3. The vapor and liquid may cause burns. Vapors are heavier than air., Colorless liquid with a pungent odor; [ICSC], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
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Boiling Point |
135 °F at 760 mmHg (EPA, 1998), 57 °C | |
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Flash Point |
0 °F (EPA, 1998), [ERG 2016] -28 °C, -18 °F (-28 °C) (Closed cup), 0 °F (Open cup), -27 °C | |
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Solubility |
Decomposes (NTP, 1992), Sol in benzene, ether, perchloroethylene, Solubility in water: reaction | |
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Density |
0.854 at 77 °F (EPA, 1998) - Less dense than water; will float, 0.854 AT 25 °C/25 °C, Relative density (water = 1): 0.85 | |
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Vapor Density |
3.7 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.75 (Air=1), Relative vapor density (air = 1): 3.8 | |
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Vapor Pressure |
608 mmHg at 68 °F ; 40 mmHg at 11.5 °F; 100 mmHg at 42.8 °F (NTP, 1992), 234.0 [mmHg], 234 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 26.7 | |
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Color/Form |
Colorless liquid | |
CAS No. |
75-77-4 | |
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| Record name | Chlorotrimethylsilane | |
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| Record name | Trimethylchlorosilane | |
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Melting Point |
-72 °F (EPA, 1998), -40 °C, -58 °C | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Chlorotrimethylsilane: Mechanisms and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorotrimethylsilane ((CH₃)₃SiCl or TMSCl) is a vital organosilicon compound, widely utilized in organic synthesis as a protecting group, a silylating agent, and a precursor to silicone polymers.[1][2] Its production is dominated by the direct process, also known as the Rochow-Müller process, which involves the copper-catalyzed reaction of methyl chloride with silicon.[3][4] Alternative synthesis routes, such as the Grignard reaction, offer smaller-scale and laboratory-based options.[5] This technical guide provides a comprehensive overview of the synthesis mechanisms and kinetics of this compound, tailored for researchers, scientists, and professionals in drug development. It delves into the intricacies of the direct process and Grignard synthesis, presenting detailed experimental protocols, quantitative kinetic data, and visual representations of reaction pathways and workflows to facilitate a deeper understanding and practical application of these synthetic methods.
Introduction
This compound is a cornerstone of modern organic and organosilicon chemistry. Its utility stems from the introduction of the trimethylsilyl (B98337) group into molecules, which can protect reactive functional groups, increase volatility for gas chromatography, and serve as an intermediate in the synthesis of more complex organosilicon compounds.[1] The large-scale industrial production of this compound is almost exclusively achieved through the Rochow-Müller process.[4] This process, however, produces a mixture of methylchlorosilanes, including dimethyldichlorosilane ((CH₃)₂SiCl₂), methyltrichlorosilane (B1216827) (CH₃SiCl₃), and the desired this compound.[3] Understanding the underlying mechanisms and kinetics of this process is crucial for optimizing the yield and selectivity towards this compound. For laboratory-scale synthesis, the Grignard reaction provides a more controlled, albeit less atom-economical, alternative.[5]
This guide will explore the fundamental aspects of these two primary synthesis routes, providing the necessary technical details for both theoretical understanding and practical implementation.
The Direct Process (Rochow-Müller Process)
The direct process is the industrial standard for the synthesis of methylchlorosilanes. It involves the reaction of gaseous methyl chloride with solid silicon in the presence of a copper catalyst at elevated temperatures.[3][4]
Reaction Mechanism
The mechanism of the Rochow-Müller process is complex and not entirely understood, but it is generally accepted to proceed through the formation of a copper-silicon intermetallic compound, primarily Cu₃Si. This intermediate is believed to be the catalytically active species. The reaction is typically carried out in a fluidized-bed reactor at temperatures between 250°C and 350°C and pressures of 2-5 bar.
The proposed mechanism involves the following key steps:
-
Formation of the Active Catalyst: Copper(I) chloride (CuCl), often used as the catalyst precursor, reacts with silicon at elevated temperatures to form the active Cu₃Si phase.
-
Adsorption of Methyl Chloride: Methyl chloride adsorbs onto the surface of the Cu₃Si catalyst.
-
Dissociative Chemisorption: The adsorbed methyl chloride dissociates, leading to the formation of methyl and chlorine species on the catalyst surface.
-
Formation of Methylchlorosilanes: The surface-bound methyl and chlorine groups react with silicon atoms to form the various methylchlorosilane products. The product distribution is influenced by the reaction conditions and the presence of promoters.
-
Desorption of Products: The methylchlorosilane products desorb from the catalyst surface, regenerating the active sites for further reaction.
Promoters such as zinc and tin are often added to the catalyst mixture to improve the selectivity and reaction rate.[6] Zinc is believed to promote the formation of the active Cu₃Si phase, while tin can influence the product distribution.[6]
Kinetics
The kinetics of the Rochow-Müller process are complex due to the multiphase nature of the reaction system (gas-solid) and the variety of products formed. The reaction rate and product selectivity are influenced by several factors, including temperature, pressure, methyl chloride concentration, catalyst composition, and the presence of promoters.
Kinetic studies have shown that the formation of the different methylchlorosilanes can have different apparent activation energies. The selectivity towards the desired this compound is generally lower than for dimethyldichlorosilane, which is the major product of the direct process.[4]
Table 1: Representative Kinetic Data for the Direct Process
| Parameter | Value | Conditions |
| Apparent Activation Energy | ||
| for (CH₃)₂SiCl₂ formation | 60 - 80 kJ/mol | Copper catalyst |
| for CH₃SiCl₃ formation | 70 - 90 kJ/mol | Copper catalyst |
| for (CH₃)₃SiCl formation | 80 - 100 kJ/mol | Copper catalyst |
| Reaction Order | ||
| with respect to CH₃Cl | 0.5 - 1.0 | Varies with conditions |
Note: The values presented in this table are approximate and can vary significantly depending on the specific catalyst system, reactor configuration, and operating conditions. The data is compiled from various sources that report on kinetic studies of the direct process.
Experimental Protocol (Industrial Process Overview)
The industrial production of methylchlorosilanes is carried out in a fluidized-bed reactor. While a detailed laboratory-scale replication is challenging due to the specific equipment required, the following outlines the key steps of the industrial process.
References
- 1. repositorio.ugto.mx [repositorio.ugto.mx]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Direct process - Wikipedia [en.wikipedia.org]
- 5. This compound | (CH3)3SiCl | CID 6397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chemical Synthesis of Electronic Gas Disilane: Current Status and Challenges from Mechanism to Industrial Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of Chlorotrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Chlorotrimethylsilane (TMCS), a prominent member of the organosilicon family, is a versatile reagent widely employed in organic synthesis, materials science, and analytical chemistry. This guide provides an in-depth overview of its core physical and chemical properties, offering valuable data and insights for laboratory and development applications.
Physical Properties
This compound is a colorless, fuming liquid with a pungent odor.[1][2] It is a highly volatile and flammable compound.[2][3] Key physical characteristics are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₉ClSi | [1] |
| Molecular Weight | 108.64 g/mol | [1] |
| Appearance | Clear, colorless, fuming liquid | [1][2][4] |
| Odor | Pungent, sharp, hydrochloric acid-like | [1][4] |
| Boiling Point | 57 °C (135 °F) at 1013 hPa | [1][5][6] |
| Melting Point | -40 °C (-40 °F) | [2] |
| Density | 0.856 g/mL at 25 °C | [2][7] |
| Vapor Pressure | 278.6 hPa at 20 °C | [5] |
| Flash Point | -28 °C (-18.4 °F) - closed cup | [1][5][7] |
| Autoignition Temperature | 395 °C (743 °F) | [1][3] |
| Refractive Index | n20/D 1.387 | [7] |
| Solubility | Soluble in many organic solvents such as benzene, ether, and perchloroethylene.[4][6] It reacts vigorously and exothermically with water.[1][2][4] |
Chemical Properties and Reactivity
This compound is a highly reactive compound, a characteristic that underpins its utility in chemical synthesis.[6] Its reactivity is primarily dictated by the polarized silicon-chlorine bond.
Hydrolysis: One of the most notable chemical properties of this compound is its violent exothermic reaction with water to produce hydrogen chloride and hexamethyldisiloxane.[1][2][8] This reaction is rapid and results in the release of corrosive HCl gas, necessitating careful handling in a moisture-free environment.[9]
Alcoholysis and Reactions with Nucleophiles: Similar to its reaction with water, this compound readily reacts with alcohols, amines, and other nucleophiles.[6] This reactivity is harnessed in organic synthesis for the introduction of the trimethylsilyl (B98337) protecting group to hydroxyl, carboxyl, and amine functionalities.[2][6] The general order of reactivity for functional groups is alcohols > phenols > carboxylic acids > amines > amides.[2]
Incompatibilities: this compound is incompatible with a range of substances, including water, moisture, strong oxidizing agents, strong acids, strong bases, alcohols, amines, aldehydes, ketones, and esters.[2][4]
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is characterized by a single sharp peak, corresponding to the nine equivalent protons of the three methyl groups. In a carbon tetrachloride (CCl₄) solution, this peak appears at approximately 0.42 ppm.[10]
Applications in Research and Development
The unique properties of this compound make it an indispensable tool in various scientific disciplines:
-
Protecting Group Chemistry: It is extensively used to introduce the trimethylsilyl (TMS) group to protect sensitive functional groups during multi-step organic syntheses.[2][6]
-
Derivatization Agent: In gas chromatography/mass spectrometry (GC/MS), it serves as a derivatization agent to increase the volatility of non-volatile compounds like alcohols and carboxylic acids, enabling their analysis.[2][4]
-
Silylation: It is used to silylate glassware, rendering the surface more lipophilic.[4]
-
Synthesis of Organosilicon Compounds: this compound is a key precursor in the production of a wide array of organosilicon compounds, including siloxanes and silanes.[6]
Experimental Protocols
Handling and Storage: Due to its high reactivity and flammability, this compound must be handled with stringent safety precautions.[3][11] It should be stored in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials.[3][5] Containers should be kept tightly closed under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.
General Procedure for Silylation of an Alcohol (Protection):
-
Dissolve the alcohol in a dry, aprotic solvent (e.g., dichloromethane (B109758) or diethyl ether) under an inert atmosphere.
-
Add a stoichiometric equivalent of a base (e.g., triethylamine (B128534) or pyridine) to the solution.
-
Slowly add this compound (typically 1.1 to 1.5 equivalents) to the reaction mixture at a controlled temperature (often 0 °C).
-
Stir the reaction mixture until the reaction is complete (monitored by techniques like TLC or GC).
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure to obtain the silylated product.
Visualizations
Caption: Hydrolysis reaction of this compound.
Caption: General experimental workflow for alcohol silylation.
References
- 1. This compound | (CH3)3SiCl | CID 6397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 75-77-4 [m.chemicalbook.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Page loading... [guidechem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. innospk.com [innospk.com]
- 7. This compound = 98.0 GC 75-77-4 [sigmaaldrich.com]
- 8. TRIMETHYLCHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. This compound(75-77-4) 1H NMR spectrum [chemicalbook.com]
- 11. echemi.com [echemi.com]
An In-depth Technical Guide to the Reaction of Chlorotrimethylsilane with Hydroxyl Groups
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction between chlorotrimethylsilane (TMSCl) and hydroxyl groups, a cornerstone of modern organic synthesis for the protection of alcohols.[1][2] This process, known as silylation or trimethylsilylation, involves the formation of a trimethylsilyl (B98337) (TMS) ether, which masks the reactive nature of the hydroxyl group, allowing for chemical transformations on other parts of a complex molecule.[1][3][4] The TMS protecting group is valued for its ease of installation and subsequent removal under mild conditions, making it a versatile tool in the synthesis of pharmaceuticals and other complex organic compounds.[3][4]
Core Reaction Mechanism
The reaction of this compound with a hydroxyl group proceeds via a nucleophilic substitution mechanism at the silicon atom, which is analogous to an SN2 reaction.[1][3][5] The oxygen atom of the hydroxyl group acts as a nucleophile, attacking the electrophilic silicon atom of TMSCl.[1][3][4] This attack leads to the displacement of the chloride ion and the formation of a new silicon-oxygen bond, resulting in a trimethylsilyl ether.[1][3]
The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N), pyridine, or imidazole.[1][4][6] The base serves two primary purposes: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, and it can deprotonate the alcohol to form a more nucleophilic alkoxide ion, thereby accelerating the reaction.[1][4][7]
The general reactivity of alcohols towards silylation is dictated by steric hindrance, with the ease of reaction following the order: primary > secondary > tertiary alcohols.[6][7] This differential reactivity allows for the selective protection of less sterically hindered hydroxyl groups in polyhydroxylated compounds.[8]
Diagram 1: Silylation Reaction Mechanism.
Quantitative Data on Silylation Reactions
The efficiency of the silylation of hydroxyl groups with this compound is dependent on several factors, including the structure of the alcohol, the choice of base and solvent, and the reaction temperature. The following table summarizes typical reaction conditions and outcomes for the silylation of various hydroxyl-containing compounds.
| Substrate (Alcohol Type) | Base (Equivalents) | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Benzyl Alcohol (Primary) | Triethylamine (1.2) | Dichloromethane (DCM) | 0 to RT | 1 - 2 | >95 | [9] |
| 1-Adamantanol (Tertiary) | N-Methylimidazole (neat) / Iodine (6 eq) | Neat | RT | Not specified | High | [10] |
| General Primary Alcohol | Pyridine or Triethylamine (1.1) | Inert Solvent | RT | Fast | Nearly Quantitative | [11] |
| General Secondary Alcohol | Pyridine or Triethylamine (1.1) | Inert Solvent | RT | Fast | Nearly Quantitative | [11] |
| General Tertiary Alcohol | Pyridine or Triethylamine (1.1) | Inert Solvent | RT | Slower | Varies | [11] |
Note: "RT" denotes room temperature. Yields and reaction times are highly substrate-dependent and the provided data represent typical examples.
Detailed Experimental Protocol: Silylation of a Primary Alcohol
This protocol provides a general method for the protection of a primary alcohol using this compound.
Materials:
-
Alcohol substrate (1.0 equivalent)
-
This compound (TMSCl) (1.1 - 1.2 equivalents)
-
Triethylamine (Et₃N) or Imidazole (1.2 - 2.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel and rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the alcohol substrate.
-
Dissolution: Dissolve the substrate in an anhydrous solvent (e.g., DCM or DMF) to a concentration of 0.1-0.5 M.
-
Base Addition: Add the base (e.g., triethylamine or imidazole) to the solution and stir until fully dissolved.
-
TMSCl Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add this compound dropwise to the stirred solution.[9]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-12 hours.[8][9] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[7][8] The disappearance of the starting alcohol, which is more polar than the silylated product, indicates reaction completion.[7]
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.[8][9] Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.[8]
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[8][9] The crude product can be further purified by flash column chromatography if necessary.[8]
Diagram 2: Experimental Workflow for Silylation.
Deprotection of Trimethylsilyl Ethers
A key advantage of using the TMS group for protection is the ease with which it can be removed to regenerate the original hydroxyl group.[1] Deprotection is typically achieved under mild acidic conditions (e.g., dilute HCl or acetic acid) or by treatment with a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF).[1][4] The high affinity of silicon for fluoride makes TBAF a particularly effective and selective deprotecting agent.[4]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. fiveable.me [fiveable.me]
- 4. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgosolver.com [orgosolver.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. General Silylation Procedures - Gelest [technical.gelest.com]
The Role of Chlorotrimethylsilane as a Silylating Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Core Reagent
Chlorotrimethylsilane, commonly abbreviated as TMSCl, is an indispensable organosilicon compound in modern organic chemistry.[1] With the chemical formula (CH₃)₃SiCl, this highly reactive, colorless liquid serves as a premier silylating agent.[2] Silylation is the process of introducing a trimethylsilyl (B98337) (TMS) group, -Si(CH₃)₃, into a molecule, most often by replacing an active proton from a functional group like a hydroxyl (-OH) or an amine (-NH₂).[2][3]
This guide provides an in-depth overview of TMSCl's role, focusing on its mechanism of action, applications in synthesis and analysis, and detailed experimental protocols for its use. Its primary functions are twofold: to act as a temporary protecting group for sensitive functionalities and to increase the volatility of polar compounds for analytical procedures such as gas chromatography (GC).[2][4] The formation of stable yet easily cleavable trimethylsilyl ethers makes TMSCl a cornerstone reagent in the synthesis of complex pharmaceuticals and specialty chemicals.[2]
The Silylation Mechanism: An SN2-like Pathway
The silylation of an alcohol with this compound proceeds through a nucleophilic substitution reaction, often described as SN2-like.[2] The silicon atom in TMSCl is electrophilic and susceptible to attack by the nucleophilic oxygen of an alcohol.[2] Due to the larger atomic size of silicon compared to carbon, the three methyl groups present less steric hindrance than a comparable tert-butyl group, allowing the substitution to occur efficiently.[5]
The reaction is almost always conducted in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or pyridine. The base serves two critical purposes: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction and can help generate a more reactive alkoxide intermediate.[2]
The overall transformation involves the formation of a stable silicon-oxygen bond, converting the polar, protic alcohol into a less reactive and non-protic trimethylsilyl (TMS) ether.[2]
Core Applications in Research and Drug Development
Protecting Group in Multi-Step Synthesis
In the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs), certain functional groups must be temporarily masked to prevent them from interfering with reactions elsewhere in the molecule.[1] TMSCl is an excellent choice for protecting hydroxyl and amine groups.[2] The resulting TMS ethers are stable under a variety of non-aqueous conditions, including exposure to Grignard reagents, strong bases, and many oxidizing agents.[2]
A key advantage of the TMS group is its straightforward removal, or deprotection . TMS ethers are readily cleaved under mild acidic conditions or by treatment with a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), regenerating the original alcohol.[2] This robust protection-deprotection strategy is fundamental to achieving high yields in intricate synthetic pathways.[2]
Derivatization for Gas Chromatography (GC)
Many polar, non-volatile compounds, such as sugars, fatty acids, and certain drugs, are unsuitable for direct analysis by gas chromatography.[2] Silylation with TMSCl dramatically increases the volatility of these compounds by replacing the polar -OH or -NH protons with the nonpolar TMS group.[4] This derivatization step is crucial in many analytical fields, from metabolomics to environmental monitoring, allowing for efficient separation and quantification.[1]
Quantitative Data: Reaction Efficiency
TMSCl is known for its high reactivity, especially with sterically unhindered alcohols.[5] Primary alcohols react very rapidly, followed by secondary alcohols. Tertiary alcohols react much more slowly due to significant steric hindrance.[6] This difference in reactivity can sometimes be exploited for selective protection. While reaction conditions can be optimized for specific substrates, the following table summarizes typical performance.
| Substrate Type | Silylating Agent | Base | Solvent | Time | Yield (%) | Reference |
| Primary Alcohol (n-Butanol) | TMSCl | Triethylamine | DCM | 1 h | >95 | [7] |
| Secondary Alcohol | TMSCl | Triethylamine/Pyridine | Inert Solvent | Fast to Moderate | Good to Excellent | [5][6] |
| Tertiary Alcohol | TMSCl | Triethylamine/Pyridine | Inert Solvent | Slow | Variable | [6] |
Experimental Protocols
Protocol 1: Silylation of a Primary Alcohol (e.g., Benzyl Alcohol)
This protocol details the general procedure for protecting a primary alcohol as its TMS ether.
Materials:
-
Primary Alcohol (1.0 eq)
-
This compound (TMSCl, 1.2 eq)
-
Triethylamine (Et₃N, 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary alcohol and dissolve it in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.5 eq) to the stirred solution.
-
Silylation: Slowly add this compound (1.2 eq) dropwise. A white precipitate of triethylammonium (B8662869) chloride will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Workup (Quenching): Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Isolation: Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude TMS ether, which can be purified by distillation or flash column chromatography if necessary.
Protocol 2: Deprotection of a TMS Ether
This protocol describes a standard mild acidic cleavage of a TMS ether to regenerate the alcohol.
Materials:
-
TMS-protected alcohol
-
Methanol (B129727) (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (or other suitable organic solvent)
Methodology:
-
Dissolution: Dissolve the TMS-protected alcohol in methanol at room temperature.
-
Acidification: Add a catalytic amount (e.g., a few drops) of 1 M HCl to the solution and stir.
-
Reaction: Monitor the reaction by TLC. The deprotection is typically rapid, often completing within 5-30 minutes.
-
Neutralization: Once complete, neutralize the acid with saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction & Isolation: Extract the remaining aqueous residue with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected alcohol.
Conclusion
This compound is a powerful and highly versatile silylating agent with foundational applications in both synthetic and analytical chemistry. Its high reactivity, the stability of the resulting TMS ethers under many common reaction conditions, and the ease of deprotection make it an invaluable tool for protecting hydroxyl and amine groups during the synthesis of complex molecules. Furthermore, its ability to derivatize polar compounds to enhance their volatility ensures its continued importance in analytical sciences. A thorough understanding of its mechanism and practical application is essential for researchers, scientists, and drug development professionals aiming to achieve efficiency and precision in their work.
References
An In-depth Technical Guide to Chlorotrimethylsilane: Safety Data Sheet and Handling Precautions
For Researchers, Scientists, and Drug Development Professionals
Chlorotrimethylsilane (TMSCl), a versatile organosilicon compound with the formula (CH₃)₃SiCl, is a cornerstone reagent in organic synthesis, widely utilized for silylation and as a protecting group.[1][2] However, its utility is matched by its significant hazards, including high flammability, corrosivity, and violent reactivity with water.[3][4] This guide provides a comprehensive overview of the safety data and handling precautions necessary for the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a colorless, fuming liquid characterized by a sharp, pungent odor.[1][5] Its high volatility and low flash point underscore the critical need for stringent safety measures during its handling and storage.
| Property | Value | Citations |
| Molecular Formula | C₃H₉ClSi | [6][7] |
| Molecular Weight | 108.64 g/mol | [5][6] |
| Appearance | Colorless, fuming liquid | [1][5] |
| Odor | Sharp, pungent, hydrochloric acid-like | [5][6] |
| Boiling Point | 57 °C (135 °F) at 760 mmHg | [1][6][7] |
| Melting/Freezing Point | -40 °C (-40 °F) | [1][8] |
| Flash Point | -27.78 °C (-18 °F) | [6] |
| Density | 0.854 g/cm³ | [1][5] |
| Vapor Pressure | 234 mm Hg at 25 °C | [6] |
| Vapor Density | 3.75 - 3.8 (Air = 1) | [6][9] |
| Solubility | Reacts violently with water. Soluble in benzene, ether, and perchloroethylene. | [1][6][8] |
| Autoignition Temperature | 395 °C (743 °F) | [6] |
| Explosion Limits | Lower: 1.8 vol %, Upper: 6.0 vol % | [6] |
Hazard Identification and Classification
This compound is classified as a hazardous substance, primarily due to its flammability, reactivity, and severe corrosive effects on biological tissues.[10][11]
| Hazard Class | Category | Hazard Statement | Citations |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapour. | [11][12][13] |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed. | [11][12] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. | [11][12][13] |
| Acute Toxicity, Inhalation | Category 3 / 4 | H331/H332: Toxic or harmful if inhaled. | [11][12][13] |
| Skin Corrosion/Irritation | Category 1A | H314: Causes severe skin burns and eye damage. | [11][12][13] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage. | [11][13] |
| Supplemental Hazard | - | EUH014: Reacts violently with water. | [6][12] |
Toxicological Data
Exposure to this compound can result in severe health effects. The primary route of injury is through its rapid hydrolysis to hydrochloric acid (HCl) upon contact with moisture, leading to severe burns.[14]
| Toxicity Metric | Species | Route | Value | Citations |
| LD₅₀ (Oral) | Rat | Oral | < 214 mg/kg | [12] |
| LD₅₀ (Dermal) | Rabbit | Dermal | 1,513 - 1,527 mg/kg | [12][15] |
| LC₅₀ (Inhalation) | Rat | Inhalation | 19 mg/L (1 h) or 9.4 mg/L (4 h) | [12][15] |
| Skin Irritation | Rabbit | Skin | Causes severe skin irritation/burns. | [12][15] |
| Eye Irritation | Rabbit | Eye | Causes irreversible eye effects. | [12][16] |
Safe Handling and Experimental Workflow
Adherence to a strict safety protocol is paramount when working with this compound. The following workflow outlines the essential steps for safe handling, from preparation to disposal.
Caption: A logical workflow for the safe handling of this compound.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure.[3]
-
Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8 inches) are required.[12] Contact lenses should not be worn.[17]
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile or neoprene) that have been inspected prior to use.[4][12]
-
Skin and Body Protection: Wear a lab coat, and consider additional protective clothing. Trousers should be worn outside of boots to prevent spills from entering footwear.[14]
-
Respiratory Protection: All work should be conducted in a well-ventilated chemical fume hood.[4] If exposure to vapors is possible, a NIOSH-certified combination organic vapor/acid gas respirator should be used.[17]
Storage and Incompatibilities
Proper storage is critical to prevent accidents.
-
Storage Conditions: Store in a cool, dry, well-ventilated, and flame-proof area.[13] Keep containers tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.[10][12] Containers may develop pressure and should be vented periodically with care.[14]
-
Incompatible Materials: this compound reacts violently with water.[6][12] It is also incompatible with strong acids, strong bases, strong oxidizing agents, alcohols, amines, aldehydes, and ketones.[1][8][12]
Spill and Emergency Procedures
In the event of an emergency, prompt and correct action is crucial.
Spill Response
-
Immediate Actions: Evacuate personnel to a safe area and remove all sources of ignition.[12] Ensure adequate ventilation.[12]
-
Containment: For small spills, absorb with a dry, inert material such as sand or diatomaceous earth.[14] Do not use water.[6]
-
Cleanup: Use non-sparking tools to collect the absorbed material into a labeled container for proper disposal.[14] The affected area should be thoroughly cleaned.
First Aid Measures
-
Inhalation: Move the victim to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.[12][18]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][18]
-
Eye Contact: Immediately flush the eyes with plenty of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][12][18]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10][14]
Firefighting Measures
-
Extinguishing Media: Use carbon dioxide or dry chemical extinguishers. DO NOT USE WATER OR FOAM. [6]
-
Hazards from Combustion: Combustion can produce toxic and corrosive fumes, including hydrogen chloride gas, carbon oxides, and silicon oxides.[12] Vapors are heavier than air and may travel to a source of ignition and flash back.[6][12]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[6]
Disposal Considerations
Waste this compound and contaminated materials are considered hazardous waste.
-
Procedure: Do not dispose of down the drain.[3] Waste should be neutralized and disposed of in accordance with local, state, and federal regulations, typically through a licensed hazardous waste disposal company.[3]
This guide provides a comprehensive overview of the safety precautions required for handling this compound. It is imperative that all users thoroughly review the Safety Data Sheet (SDS) provided by the supplier before use and are familiar with their institution's specific safety protocols.
References
- 1. This compound | 75-77-4 [chemicalbook.com]
- 2. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | (CH3)3SiCl | CID 6397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. innospk.com [innospk.com]
- 8. This compound CAS#: 75-77-4 [m.chemicalbook.com]
- 9. This compound | (CH3)3SiCl | CID 6397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. inchem.org [inchem.org]
- 17. gelest.com [gelest.com]
- 18. TRIMETHYLCHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
The Solubility of Chlorotrimethylsilane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorotrimethylsilane (TMSCl) is a vital reagent in organic synthesis, primarily utilized for the introduction of the trimethylsilyl (B98337) protecting group and as a versatile chemical intermediate. A comprehensive understanding of its solubility and miscibility in various organic solvents is paramount for its effective and safe application in laboratory and industrial settings. This technical guide provides a detailed overview of the solubility characteristics of this compound, emphasizing its high miscibility with common aprotic organic solvents and its reactive nature towards protic solvents. This document also outlines a detailed experimental protocol for the qualitative and quantitative determination of solubility for reactive compounds like TMSCl, and includes graphical representations of experimental workflows and chemical interactions.
Introduction
This compound, a colorless, volatile liquid, is a cornerstone of organosilicon chemistry. Its utility in forming stable yet readily cleavable trimethylsilyl ethers from alcohols makes it an indispensable tool for protecting group strategies in multi-step organic synthesis. Furthermore, it serves as a precursor for a wide range of organosilicon compounds and finds application in surface modification and as a silylating agent to increase the volatility of compounds for gas chromatography.
The solubility of a reagent is a critical parameter that dictates its utility in a given reaction system. For this compound, its solubility is intrinsically linked to its reactivity, particularly its propensity to react with protic solvents. This guide aims to provide a clear and concise summary of its solubility profile and a practical framework for its experimental determination.
Solubility Profile of this compound
This compound exhibits high miscibility with a wide array of aprotic organic solvents. In these cases, it is considered "soluble" in all proportions. However, in the presence of protic solvents, such as water and alcohols, it undergoes a rapid and exothermic reaction, leading to the formation of hexamethyldisiloxane (B120664) and hydrogen chloride. Therefore, in the context of protic solvents, traditional solubility determination is not applicable; instead, its reactivity is the defining characteristic.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Specific Solvent | Solubility/Reactivity | Notes |
| Ethers | Diethyl Ether | Miscible | Commonly used as a reaction solvent.[1][2][3][4][5] |
| Tetrahydrofuran (THF) | Miscible | A common solvent for reactions involving TMSCl.[2] | |
| Hydrocarbons | Benzene | Miscible | [1][2][3][4][5] |
| Toluene | Miscible | ||
| Hexane | Miscible | ||
| Perchloroethylene | Miscible | [1][2][3][4][5] | |
| Halogenated | Dichloromethane (DCM) | Miscible | |
| Protic Solvents | Water | Reacts Violently | Rapid hydrolysis to form hydrochloric acid and hexamethyldisiloxane.[1][2][3] |
| Alcohols (e.g., Methanol, Ethanol) | Reacts | Forms alkoxysilanes and hydrochloric acid.[1] | |
| Ketones | Acetone | Use with caution | Can react, especially in the presence of catalysts or impurities. |
Experimental Protocol for Solubility Determination
Due to the reactive nature of this compound, particularly its moisture sensitivity, a standard protocol for solubility determination must be adapted to ensure accurate results and safety. The following protocol outlines a method for the qualitative and, where applicable, quantitative assessment of solubility in aprotic solvents under inert conditions.
Objective: To determine the solubility of this compound in a given aprotic organic solvent.
Materials:
-
This compound (freshly distilled)
-
Anhydrous aprotic solvent of interest
-
Inert gas (Nitrogen or Argon)
-
Schlenk line or glovebox
-
Oven-dried glassware (graduated cylinders, flasks, stir bars)
-
Gas-tight syringes and needles
Procedure:
-
Preparation of Materials:
-
Thoroughly dry all glassware in an oven at >120°C overnight and allow to cool under a stream of inert gas.
-
Ensure the solvent is anhydrous, either by using a commercially available dry solvent or by drying it using appropriate methods (e.g., distillation from a suitable drying agent).
-
Set up a Schlenk line or perform the experiment in a glovebox to maintain an inert atmosphere.
-
-
Qualitative Solubility (Miscibility Test):
-
Under a positive pressure of inert gas, add a known volume (e.g., 1 mL) of the anhydrous solvent to a dry flask equipped with a magnetic stir bar.
-
Using a gas-tight syringe, add a small volume (e.g., 0.1 mL) of this compound to the solvent while stirring.
-
Observe the solution for any signs of immiscibility (e.g., formation of a separate layer, cloudiness).
-
If the solution remains clear and homogeneous, continue to add this compound incrementally (e.g., in 0.1 mL portions) until a significant volume has been added or until signs of immiscibility appear.
-
If the two liquids mix in all proportions tested, they are considered miscible.
-
-
Quantitative Solubility (for systems with limited solubility):
-
If immiscibility is observed, a quantitative determination can be attempted.
-
Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a sealed, dry flask under an inert atmosphere.
-
Stir the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow the mixture to settle, and carefully extract a known volume of the supernatant (the clear, saturated solution) using a gas-tight syringe.
-
Determine the concentration of this compound in the aliquot. This can be achieved through methods such as:
-
Gas Chromatography (GC): Prepare a calibration curve with known concentrations of this compound in the same solvent.
-
Titration: Quench the aliquot in a known excess of a standard base and back-titrate to determine the amount of HCl produced upon hydrolysis, which corresponds to the amount of TMSCl.
-
-
Safety Precautions:
-
This compound is corrosive, flammable, and reacts violently with moisture.[2][3]
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ensure all equipment is dry and the experiment is conducted under an inert atmosphere to prevent hydrolysis and the release of HCl gas.
Visualizations
The following diagrams illustrate the logical workflow for solubility determination and the interaction of this compound with different solvent types.
Caption: Workflow for determining the solubility of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | 75-77-4 [chemicalbook.com]
- 3. This compound CAS#: 75-77-4 [m.chemicalbook.com]
- 4. This compound, 98% 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 75-77-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [m.chemicalbook.com]
Chlorotrimethylsilane CAS number and molecular structure
An In-depth Technical Guide to Chlorotrimethylsilane for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of this compound (TMSCl), a versatile organosilicon compound widely utilized in organic synthesis, analytical chemistry, and materials science. It is particularly valuable for researchers, scientists, and professionals involved in drug development due to its role as a silylating and protecting agent.
Core Identification and Molecular Structure
This compound, also known as trimethylsilyl (B98337) chloride, is an organosilicon compound with a central silicon atom covalently bonded to three methyl groups and one chlorine atom.[1][2] Its CAS Registry Number is 75-77-4 .[3][4][5][6]
The molecular structure is tetrahedral at the silicon atom.[2]
Physicochemical and Safety Data
This compound is a colorless, volatile liquid that fumes in moist air and has a sharp, pungent odor.[1][2][9] It is a highly reactive compound and requires careful handling due to its hazardous properties.[9][10] It is highly flammable, corrosive, and reacts violently with water, releasing toxic hydrogen chloride gas.[4][5][11][12]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
|---|---|---|
| Molecular Weight | 108.64 g/mol | [3][8] |
| Appearance | Colorless, fuming liquid with a pungent odor | [1][12][13] |
| Density | 0.856 g/mL at 25 °C | [2][8] |
| Boiling Point | 57 °C (135 °F; 330 K) at 760 mmHg | [2][4][5][8] |
| Melting Point | -40 °C (-40 °F; 233 K) | [2][5][8] |
| Flash Point | -27.78 °C (-18 °F) | [4] |
| Vapor Pressure | 234 mm Hg at 25 °C | [4] |
| Solubility | Reacts with water. Soluble in organic solvents like benzene, ether, and perchloroethylene. |[2][5][9] |
Table 2: Safety and Hazard Information
| Hazard Identification | GHS Pictograms | Hazard Statements | Precautionary Statements |
|---|---|---|---|
| Classification | GHS02, GHS05, GHS06, GHS08 | H225: Highly flammable liquid and vapor. H301+H331: Toxic if swallowed or if inhaled. H314: Causes severe skin burns and eye damage. H371: May cause damage to organs. | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| References |[2][14] |[2][14][15] |[2][13][14] |
Key Applications in Research and Development
This compound is a cornerstone reagent in organic synthesis, primarily valued for its efficacy as a silylating agent.[16]
-
Protection of Functional Groups: Its most common application is the protection of reactive functional groups, particularly alcohols, amines, and carboxylic acids, by converting them into trimethylsilyl ethers, amines, and esters, respectively.[16][17][18] This strategy prevents unwanted side reactions during multi-step syntheses.[17] The trimethylsilyl (TMS) group can be easily removed under mild conditions when its protective role is complete.[17]
-
Analytical Chemistry (Derivatization): TMSCl is widely used as a derivatization agent in gas chromatography (GC) and mass spectrometry (MS).[11][12] Silylation increases the volatility of non-volatile compounds like sugars or amino acids, enabling their analysis by GC.[2][16]
-
Synthesis of Silyl Enol Ethers: In the presence of a base, TMSCl reacts with enolizable aldehydes and ketones to form trimethylsilyl enol ethers.[2] These are important intermediates in reactions like the Mukaiyama aldol (B89426) addition.[2]
-
Materials Science: It serves as a key intermediate in the production of silicone polymers (polysiloxanes), which are used in advanced coatings, adhesives, and sealants.[9][16][18][19] It is also used to silanize laboratory glassware, rendering the surfaces more lipophilic (hydrophobic).[2][11]
References
- 1. This compound | (CH3)3SiCl | CID 6397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. This compound | 75-77-4 [chemicalbook.com]
- 6. Silane, chlorotrimethyl- [webbook.nist.gov]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. クロロトリメチルシラン ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. innospk.com [innospk.com]
- 10. fishersci.com [fishersci.com]
- 11. Page loading... [guidechem.com]
- 12. What is this compound?_Chemicalbook [chemicalbook.com]
- 13. echemi.com [echemi.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. This compound | 75-77-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 16. nbinno.com [nbinno.com]
- 17. nbinno.com [nbinno.com]
- 18. nbinno.com [nbinno.com]
- 19. solubilityofthings.com [solubilityofthings.com]
An In-Depth Guide to Silylation with Chlorotrimethylsilane (TMSCl)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silylation is a cornerstone chemical transformation in modern organic synthesis, enabling the temporary protection of reactive functional groups. Chlorotrimethylsilane (TMSCl) stands out as one of the most fundamental and widely utilized silylating agents due to its high reactivity, accessibility, and the ease with which the resulting trimethylsilyl (B98337) (TMS) group can be removed. This technical guide provides a comprehensive overview of silylation using TMSCl, covering its core mechanism, detailed experimental protocols for key functional groups, and typical reaction efficiencies. It is designed to serve as a practical resource for researchers, chemists, and professionals in the field of drug development and chemical synthesis, offering the foundational knowledge required to effectively implement this versatile protecting group strategy.
Introduction to Silylation
In multi-step organic synthesis, it is often necessary to selectively mask a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule.[1] This temporary modification is known as "protection." Silylation is the process of introducing a silyl (B83357) group, such as the trimethylsilyl group (-Si(CH₃)₃), onto a heteroatom, most commonly the oxygen of a hydroxyl group or the nitrogen of an amine.[2][3]
This compound (TMSCl) is a highly effective reagent for this purpose. The resulting trimethylsilyl ethers (R-O-TMS) and trimethylsilyl amines (R-NH-TMS) are generally stable under a variety of non-acidic conditions, including exposure to many oxidizing agents, reducing agents, and organometallic reagents.[2] A key advantage of the TMS group is its lability under mild acidic conditions or upon treatment with fluoride (B91410) ion sources, allowing for its clean and straightforward removal ("deprotection") once its protective role is complete.[2]
Beyond its role in synthesis, silylation with TMSCl is also a critical technique in analytical chemistry. It increases the volatility and thermal stability of polar compounds like sugars or amino acids, making them amenable to analysis by gas chromatography (GC) and mass spectrometry (MS).[1]
Reaction Mechanism
The silylation of alcohols and amines with TMSCl typically proceeds via a nucleophilic substitution reaction at the silicon atom. The process is almost always facilitated by a base.[2]
Key Roles of the Base:
-
Neutralization: The reaction produces hydrochloric acid (HCl) as a byproduct. The base neutralizes this acid, preventing it from causing degradation of acid-sensitive substrates or reversing the reaction.[2]
-
Activation: The base can deprotonate the alcohol or amine, forming a more potent nucleophile (an alkoxide or amide anion) that attacks the electrophilic silicon atom of TMSCl more readily.[3]
Commonly used bases include tertiary amines like triethylamine (B128534) (Et₃N) or pyridine. For more challenging silylations, nucleophilic catalysts such as imidazole (B134444) or 4-(dimethylamino)pyridine (DMAP) may be employed.[3]
The reaction follows an Sₙ2-like mechanism. The nucleophile (e.g., the oxygen from an alcohol) attacks the silicon atom, displacing the chloride ion, which serves as the leaving group.[2]
Figure 1. General mechanism for the silylation of an alcohol with TMSCl.
Quantitative Data on Silylation of Alcohols and Phenols
The efficiency of silylation with TMSCl is highly dependent on the substrate's steric hindrance and the specific reaction conditions employed. Generally, the ease of silylation follows the order: primary > secondary > tertiary alcohols.[3] Phenols are also readily silylated. While specific yields vary, the following table summarizes typical outcomes for the trimethylsilylation of various hydroxyl-containing compounds under standard conditions (TMSCl, base like Et₃N or pyridine, in an aprotic solvent).
| Substrate Type | Steric Hindrance | Typical Reaction Time | Typical Temperature (°C) | Typical Yield (%) |
| Primary Alcohol | Low | 1 - 4 hours | 0 - 25 | > 95 |
| Secondary Alcohol | Medium | 2 - 12 hours | 25 - 50 | 85 - 95 |
| Tertiary Alcohol | High | 12 - 48 hours | 50 - 80 (Reflux) | 50 - 80 |
| Phenol | Low | < 2 hours | 25 | > 95 |
| Sterically Hindered Phenol | Medium-High | 4 - 24 hours | 25 - 80 | 70 - 90 |
Note: These are representative values. Actual results may vary based on the specific substrate, solvent, base, and reaction scale. For difficult substrates, stronger silylating agents or catalytic methods may be required to achieve high yields.
Experimental Protocols
Strictly anhydrous (dry) conditions are crucial for successful silylation, as TMSCl readily hydrolyzes in the presence of water to form hexamethyldisiloxane, which consumes the reagent and complicates purification.[3]
Protocol 1: Silylation of a Primary or Secondary Alcohol (e.g., Benzyl Alcohol)
Materials:
-
Benzyl Alcohol (1.0 eq)
-
This compound (TMSCl) (1.2 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous DCM (approx. 0.2-0.5 M concentration).
-
Add the base (e.g., triethylamine, 1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add TMSCl (1.2 eq) dropwise to the stirred solution. A white precipitate (triethylamine hydrochloride) will typically form.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting alcohol spot and the appearance of a new, less polar product spot (higher Rf value).[3]
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude TMS ether.
-
The product is often pure enough for subsequent steps, but can be further purified by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Silylation of an Amine (e.g., Aniline)
The silylation of amines follows a similar procedure to alcohols but can be more rapid.
Materials:
-
Aniline (1.0 eq)
-
This compound (TMSCl) (1.1 eq per -NH group)
-
Triethylamine (Et₃N) (1.2 eq per -NH group)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add TMSCl (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
The work-up procedure is typically non-aqueous to prevent hydrolysis of the silylamine.
-
Upon completion, filter the reaction mixture under an inert atmosphere to remove the triethylamine hydrochloride salt.
-
Rinse the salt with a small amount of anhydrous THF.
-
Concentrate the combined filtrate under reduced pressure to obtain the N-silylated product, which should be used immediately in the next step due to its moisture sensitivity.
Experimental Workflow and Deprotection
The overall process involves three key stages: protection, the main synthetic reaction, and deprotection to regenerate the original functional group.
Figure 2. General experimental workflow for a protection-reaction-deprotection sequence.
Deprotection of TMS Ethers
The removal of the TMS group is typically straightforward and can be accomplished under mild conditions.
-
Acidic Hydrolysis: Treatment with dilute aqueous acid (e.g., HCl, acetic acid) in a protic solvent like methanol (B129727) or THF rapidly cleaves the TMS ether.[2]
-
Fluoride Ion Sources: The high affinity of silicon for fluoride makes fluoride ions exceptionally effective for deprotection. Tetrabutylammonium fluoride (TBAF) in THF is the most common reagent for this purpose and is often preferred for its mild and neutral conditions.[2]
Conclusion
Silylation with this compound is an indispensable tool in the arsenal (B13267) of the synthetic chemist. Its reliability, cost-effectiveness, and the mild conditions required for both the introduction and removal of the TMS protecting group ensure its continued and widespread application. A thorough understanding of the reaction mechanism, the importance of anhydrous conditions, and appropriate work-up procedures are key to leveraging this technique to its full potential, enabling the successful synthesis of complex molecules in pharmaceutical and materials science research.
References
Chlorotrimethylsilane as a Protecting Group in Organic Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and preserving molecular functionality. Chlorotrimethylsilane (TMSCl) has emerged as a cornerstone reagent for the temporary masking of reactive functional groups, particularly hydroxyl, amino, and carboxylic acid moieties. Its appeal lies in the ease of introduction, the stability of the resulting trimethylsilyl (B98337) (TMS) derivatives under a variety of non-acidic and non-fluoride conditions, and the mild and selective methods available for its removal.[1][2] This technical guide provides a comprehensive overview of the application of this compound as a protecting group, detailing its reaction mechanisms, substrate scope, and deprotection strategies. Detailed experimental protocols, quantitative data on reaction efficiency, and visual representations of key processes are presented to equip researchers with the practical knowledge required for the successful implementation of TMS protection in complex synthetic endeavors.
Introduction to Silyl (B83357) Protecting Groups
The concept of protecting a functional group involves its temporary conversion to a less reactive derivative, allowing for chemical transformations to be performed on other parts of the molecule without unintended side reactions.[3] An ideal protecting group should be readily introduced in high yield, stable to a wide range of reaction conditions, and easily removed in high yield under mild conditions that do not affect other functional groups.[3]
Silyl ethers, formed by the reaction of an alcohol with a silyl halide, are among the most widely utilized protecting groups for hydroxyl groups.[4] The stability of silyl ethers is primarily influenced by the steric bulk of the substituents on the silicon atom.[4] The trimethylsilyl (TMS) group is one of the simplest and most common silyl protecting groups, offering a good balance of reactivity and stability for many applications.[5]
Mechanism of Protection
The protection of functional groups with this compound generally proceeds via a nucleophilic attack of the heteroatom (oxygen, nitrogen, etc.) on the electrophilic silicon atom of TMSCl.[3] This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et3N) or imidazole, which serves to neutralize the hydrochloric acid (HCl) byproduct and, in some cases, to deprotonate the substrate, thereby increasing its nucleophilicity.[3][5]
The mechanism is generally considered to be an SN2-like substitution at the silicon center.[6] The lone pair of electrons on the oxygen of an alcohol, for instance, attacks the silicon atom, leading to the displacement of the chloride ion and the formation of the trimethylsilyl ether.[3]
Protection of Functional Groups
Alcohols
The protection of alcohols as trimethylsilyl (TMS) ethers is a widely employed strategy in organic synthesis. The reaction is typically fast and high-yielding for primary and secondary alcohols.[1] Tertiary alcohols can also be protected, though the reaction may require more forcing conditions due to increased steric hindrance.[5]
Table 1: Representative Yields for the TMS Protection of Alcohols
| Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |
| n-Butanol | Triethylamine | DCM | 1 | >95 | [1] |
| Cyclohexanol | Pyridine | - | - | High | [7] |
| 5-Hydroxy-2-butanone | Triethylamine | - | - | - | [6] |
Amines
Primary and secondary amines can be readily converted to their corresponding N-trimethylsilyl derivatives. These silylamines are useful intermediates, although the N-Si bond is generally more labile than the O-Si bond of silyl ethers, particularly towards hydrolysis.[3]
Carboxylic Acids
Carboxylic acids react with this compound to form trimethylsilyl esters. This transformation is useful not only for protection but also for increasing the volatility of carboxylic acids for analysis by gas chromatography-mass spectrometry (GC-MS).[8] However, the utility of TMS esters as protecting groups in synthesis can be limited by their sensitivity to reaction conditions.[6]
Deprotection Strategies
The removal of the TMS protecting group is typically straightforward and can be accomplished under mild conditions, which is a key advantage of this protecting group. The two most common methods for deprotection are acidic hydrolysis and fluoride-ion-mediated cleavage.[3]
Acidic Hydrolysis
TMS ethers are readily cleaved by treatment with mild aqueous acid.[9] A catalytic amount of a strong acid like HCl in an alcohol solvent such as methanol (B129727) is often sufficient to effect rapid deprotection.[9]
Table 2: Conditions for Acidic Deprotection of TMS Ethers
| Reagent | Solvent | Time | Notes | Reference |
| 1 M HCl (catalytic) | Methanol | 5-30 min | Rapid and efficient for many substrates. | [9] |
| Acetic acid / water (2:1) | - | - | Mild conditions suitable for some sensitive substrates. |
Fluoride-Mediated Cleavage
The strong affinity of silicon for fluoride (B91410) makes fluoride ion sources highly effective reagents for the cleavage of Si-O bonds.[10] Tetrabutylammonium fluoride (TBAF) is the most commonly used reagent for this purpose due to its solubility in organic solvents.[11]
Table 3: Conditions for Fluoride-Mediated Deprotection of TMS Ethers
| Reagent | Solvent | Time | Notes | Reference |
| TBAF (1.1 equiv.) | THF | 45 min - 18 h | Very common and effective; can be basic. | [11][12] |
| HF-Pyridine | THF | 2-3 h | Buffered fluoride source, can be less basic than TBAF. | [13] |
| Cesium Fluoride | DMF | - | Alternative fluoride source. | [14] |
Experimental Protocols
General Protocol for the Protection of a Primary Alcohol
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (TMSCl, 1.2 eq)
-
Triethylamine (Et3N, 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the primary alcohol in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine.[9]
-
Slowly add this compound to the stirred solution.[9]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).[9]
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.[9]
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude TMS ether.[9] Purification can be achieved by flash column chromatography if necessary.
General Protocol for the Deprotection of a TMS Ether using TBAF
Materials:
-
TMS-protected alcohol (1.0 equiv.)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.1-1.5 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the TMS-protected alcohol in anhydrous THF (approximately 0.1 M solution).[11]
-
Cool the solution to 0 °C in an ice bath.[11]
-
Add the 1 M TBAF solution in THF dropwise to the stirred solution.[11]
-
Allow the reaction mixture to warm to room temperature and stir, monitoring the reaction progress by TLC.[12]
-
Upon completion, dilute the reaction mixture with dichloromethane.[12]
-
Quench the reaction by adding water.[12]
-
Separate the organic layer and wash with brine.[11]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[11] The crude product can be purified by flash column chromatography.
Spectroscopic Data
The formation and removal of the TMS group can be readily monitored by standard spectroscopic techniques.
-
1H NMR: The three methyl groups of the TMS ether typically appear as a sharp singlet in the upfield region of the spectrum, around 0.1-0.3 ppm.[15][16]
-
IR Spectroscopy: The characteristic broad O-H stretching band of the starting alcohol (around 3200-3500 cm-1) will disappear upon formation of the TMS ether.[7][17] A strong Si-O stretching band will appear around 1050-1100 cm-1.
-
GC-MS: Trimethylsilylation is a common derivatization technique used to increase the volatility and thermal stability of polar analytes for GC-MS analysis.[18][19] The resulting TMS derivatives often exhibit characteristic fragmentation patterns that can aid in structure elucidation.[20][21]
Workflow and Signaling Pathways
The use of TMSCl as a protecting group is often a critical step in a larger synthetic sequence. The following diagrams illustrate a typical experimental workflow and a logical decision-making process for selecting a silyl protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Silyl Groups - Gelest [technical.gelest.com]
- 6. Trimethylsilyl | TMS Definition, Structure & Protecting Groups | Study.com [study.com]
- 7. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. thescipub.com [thescipub.com]
- 19. nbinno.com [nbinno.com]
- 20. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Cornerstone of Volatility: A Technical Guide to Trimethylsilylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry and synthetic organic chemistry, the strategic modification of functional groups is paramount to achieving desired outcomes. Among the myriad of derivatization techniques, trimethylsilylation stands out as a robust and versatile method for enhancing the volatility, thermal stability, and analyzability of a wide range of compounds. This technical guide delves into the core theoretical principles of trimethylsilylation reactions, offering a comprehensive resource for professionals in research and drug development.
Theoretical Principles of Trimethylsilylation
Trimethylsilylation involves the replacement of an active hydrogen atom in a molecule with a trimethylsilyl (B98337) (TMS) group, -Si(CH₃)₃. This process is primarily applied to compounds containing hydroxyl (-OH), carboxyl (-COOH), amino (-NH₂), and thiol (-SH) functionalities. The introduction of the bulky and non-polar TMS group effectively masks the polar nature of these functional groups, thereby reducing intermolecular hydrogen bonding and increasing the molecule's volatility and thermal stability.[1][2] This transformation is particularly crucial for rendering non-volatile compounds, such as sugars, amino acids, and steroids, amenable to analysis by gas chromatography-mass spectrometry (GC-MS).[1][[“]]
Reaction Mechanism
The fundamental reaction mechanism of trimethylsilylation is a nucleophilic substitution (SN2-type) at the silicon atom of the silylating agent.[4][5] The lone pair of electrons on the heteroatom (O, N, or S) of the substrate attacks the electrophilic silicon atom, leading to the formation of a transition state. Subsequently, a leaving group from the silylating agent departs, resulting in the formation of the trimethylsilyl derivative and a byproduct.
The general mechanism can be depicted as follows:
References
Methodological & Application
detailed protocol for silylation of primary alcohols with Chlorotrimethylsilane
Application Notes and Protocols
Topic: Detailed Protocol for the Silylation of Primary Alcohols with Chlorotrimethylsilane
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive protocol for the protection of primary alcohols as their trimethylsilyl (B98337) (TMS) ethers using this compound (TMSCl). The protection of hydroxyl groups is a critical step in multi-step organic synthesis, preventing unwanted side reactions.[1] TMS ethers are advantageous due to their ease of formation and subsequent removal under mild conditions.[2] This application note details the reaction mechanism, optimized reaction conditions, a step-by-step experimental procedure, and a summary of quantitative parameters for the successful silylation of primary alcohols.
Introduction
In organic synthesis, particularly in the development of complex molecules and pharmaceuticals, the temporary masking of reactive functional groups is a fundamental strategy.[2][3] The hydroxyl group of an alcohol is reactive towards a wide range of reagents, including bases, oxidizing agents, and organometallics.[4][5] Silylation, the process of converting an alcohol to a silyl (B83357) ether, is a common and effective protection strategy.[6] this compound (TMSCl) is a widely used, cost-effective, and efficient reagent for this transformation, forming stable trimethylsilyl (TMS) ethers.[2][5] These TMS ethers are stable under many reaction conditions but can be easily cleaved to regenerate the alcohol when desired.[2] The reactivity for silylation is generally ordered from primary > secondary > tertiary alcohols, primarily due to steric hindrance.[7]
Reaction Mechanism
The silylation of an alcohol with this compound proceeds through an SN2-like mechanism.[2][8] The reaction is typically facilitated by an amine base, such as triethylamine (B128534) or pyridine.[2][9] The base serves two primary roles: it deprotonates the alcohol to form a more nucleophilic alkoxide and neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[2][7] The alkoxide then performs a nucleophilic attack on the electrophilic silicon atom of TMSCl, displacing the chloride ion to form the stable trimethylsilyl ether.[2][6]
Summary of Reaction Parameters
The efficiency of the silylation reaction is dependent on the choice of base, solvent, and reaction conditions. The following table summarizes typical quantitative data for the silylation of primary alcohols.
| Parameter | Value/Reagent | Typical Molar Equivalents (relative to alcohol) | Notes |
| Silylating Agent | This compound (TMSCl) | 1.0 - 1.2 eq | A slight excess ensures complete consumption of the starting alcohol.[7][10] |
| Base | Triethylamine (Et₃N) | 1.1 - 1.5 eq | A common, cost-effective base.[7][11] |
| Pyridine | 1.1+ eq | Can also be used as the solvent.[9][11] | |
| Imidazole | 1.5 - 2.5 eq | A highly effective catalyst and base.[4][12] | |
| Solvent | Dichloromethane (B109758) (DCM) | - | Anhydrous grade is essential.[7] |
| Tetrahydrofuran (THF) | - | Anhydrous grade is essential.[7] | |
| N,N-Dimethylformamide (DMF) | - | Anhydrous grade is essential.[4][12] | |
| Temperature | 0 °C to Room Temperature | - | The reaction is often initiated at 0 °C and then allowed to warm to room temperature.[4][7] |
| Reaction Time | 1 - 12 hours | - | Progress should be monitored by TLC or GC.[10][12] |
Detailed Experimental Protocol
This protocol describes a general procedure for the silylation of a primary alcohol. All glassware should be flame-dried or oven-dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to ensure anhydrous conditions.[4][7]
4.1 Materials and Reagents
-
Primary Alcohol (1.0 eq)
-
This compound (TMSCl) (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)[7]
-
Anhydrous Dichloromethane (DCM)[7]
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution[4][7]
-
Brine (Saturated aqueous NaCl solution)[4]
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)[4]
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)
4.2 Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for flash column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
4.3 Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq).[7]
-
Dissolve the alcohol in anhydrous dichloromethane (DCM).[7]
-
Add triethylamine (1.5 eq) to the solution.[7]
-
Cool the stirred solution to 0 °C using an ice bath.[7]
-
Addition of TMSCl: Slowly add this compound (1.2 eq) dropwise to the cooled solution.[7][10] A white precipitate of triethylammonium (B8662869) chloride will form.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete.[7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting alcohol spot and the appearance of a new, less polar product spot (higher Rf value).[7] The reaction is typically complete within 1-4 hours.[10]
-
Work-up (Quenching): Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7][10]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM.[7][10]
-
Washing: Combine the organic layers and wash with brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[4][7]
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure trimethylsilyl ether.[7]
Experimental Workflow Diagram
Caption: Workflow for the silylation of a primary alcohol using TMSCl.
Conclusion
The protection of primary alcohols using this compound is a robust and fundamental transformation in organic synthesis.[2] The protocol detailed herein provides a reliable and efficient method for the formation of trimethylsilyl ethers, which are stable protecting groups that can be readily removed under mild acidic conditions or with a fluoride (B91410) source.[2] Adherence to anhydrous conditions is critical for the success of this procedure.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 6. fiveable.me [fiveable.me]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgosolver.com [orgosolver.com]
- 10. benchchem.com [benchchem.com]
- 11. General Silylation Procedures - Gelest [technical.gelest.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing Chlorotrimethylsilane for Amine Group Protection in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate process of peptide synthesis, the strategic protection and deprotection of reactive functional groups are paramount to prevent undesirable side reactions and ensure the correct peptide sequence. While traditional protecting groups like Boc and Fmoc are mainstays in solid-phase peptide synthesis (SPPS), there is a growing interest in more atom-economical and sustainable methodologies. Chlorotrimethylsilane (TMSCl) is emerging as a key reagent in this area, not for stable, long-term amine protection, but for the transient protection of amino acids during peptide coupling reactions. This approach allows for the use of unprotected amino acids, thereby streamlining the synthesis process.
This document provides detailed application notes and protocols for the use of this compound in protecting amine groups, with a focus on its role in transient protection strategies for peptide synthesis.
Mechanism of Amine Protection with this compound
This compound reacts with primary and secondary amines in the presence of a base to form trimethylsilyl (B98337) (TMS) amines. The silicon atom in TMSCl is electrophilic and readily attacked by the nucleophilic amine. A base, typically a tertiary amine like triethylamine (B128534) (TEA) or pyridine, is used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1][2] This process, known as silylation, temporarily masks the reactivity of the amine group.[3]
The silylation of an amino acid with TMSCl can lead to the protection of both the amine and carboxylic acid functionalities, forming an N,O-bis(trimethylsilyl)amino acid. This transiently protected intermediate exhibits enhanced solubility in organic solvents and increased nucleophilicity of the amino group, facilitating the subsequent peptide bond formation.[1]
Data Presentation: Comparison of Amine Protecting Groups
The utility of a protecting group is defined by its stability under various reaction conditions and the ease of its removal. The TMS group is known for its lability, particularly to mild acidic or aqueous conditions, which makes it unsuitable for the role of a permanent Nα-protecting group in conventional multi-step peptide synthesis. However, this very lability is advantageous for transient protection strategies.
| Protecting Group | Introduction Conditions | Stability | Deprotection Conditions | Orthogonality with TMS |
| TMS | TMSCl, base (e.g., TEA, Pyridine) | Unstable to acid and aqueous conditions | Mild acid (e.g., dilute HCl, acetic acid), water, or fluoride (B91410) sources (e.g., TBAF) | Not orthogonal with acid-labile groups if acidic deprotection is used. |
| Boc | Boc anhydride, base | Stable to base, nucleophiles, and catalytic hydrogenation | Moderate to strong acid (e.g., TFA, HCl in dioxane) | TMS is more acid-labile, allowing for potential selective removal. |
| Fmoc | Fmoc-OSu, Fmoc-Cl, base | Stable to acid | Base (e.g., 20% piperidine (B6355638) in DMF) | Orthogonal. TMS is removed by acid/water, while Fmoc is removed by base. |
| Cbz (Z) | Benzyl chloroformate, base | Stable to acid and base | Catalytic hydrogenation (e.g., H₂/Pd), strong acid (e.g., HBr/AcOH) | Orthogonal. TMS is labile to conditions where Cbz is stable. |
Experimental Protocols
Protocol 1: Transient N,O-Bis(trimethylsilyl) Protection of an Amino Acid for Peptide Coupling
This protocol describes a one-pot method for peptide bond formation using an unprotected amino acid, transiently protected with TMSCl.
Materials:
-
Amino Acid (e.g., Alanine)
-
N-protected Amino Acid (e.g., Fmoc-Glycine)
-
This compound (TMSCl)
-
Triethylamine (TEA) or Pyridine
-
Coupling agent (e.g., HBTU, HATU)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Stir plate and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the unprotected amino acid (1.0 equivalent).
-
Add anhydrous solvent (e.g., DCM).
-
Add triethylamine (2.2 equivalents) and stir until the amino acid is suspended.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (2.1 equivalents) dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. During this time, the amino acid will dissolve as the N,O-bis(trimethylsilyl) derivative is formed.
-
In a separate flask, dissolve the N-protected amino acid (1.0 equivalent) and the coupling agent (1.0 equivalent) in anhydrous solvent.
-
Add the solution from step 7 to the solution of the silylated amino acid from step 6.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction is typically worked up by adding a mild aqueous acid (e.g., 1M HCl) or water. This step simultaneously quenches the reaction and deprotects the TMS groups.
-
Perform an aqueous workup to isolate the dipeptide product.
Protocol 2: Deprotection of a TMS-protected Amine
This protocol outlines the general procedure for the removal of a TMS group from an amine.
Materials:
-
TMS-protected amine compound
-
Solvent (e.g., Methanol (B129727), THF)
-
Deprotecting agent (e.g., 1M HCl in water, or Tetrabutylammonium fluoride (TBAF) solution)
-
Stir plate and stir bar
-
Standard glassware for organic synthesis
Procedure using Mild Acid:
-
Dissolve the TMS-protected amine in a suitable solvent like methanol or THF.
-
Add a mild acidic solution (e.g., 1M HCl) dropwise while stirring.
-
Stir the reaction at room temperature for 15-60 minutes. Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the deprotected amine with an organic solvent and purify as necessary.
Procedure using Fluoride Source:
-
Dissolve the TMS-protected amine in an anhydrous solvent such as THF.
-
Add a solution of TBAF (1M in THF) dropwise at 0 °C.
-
Stir the reaction at 0 °C or room temperature and monitor its progress by TLC or LC-MS. Deprotection is usually rapid.
-
Quench the reaction with water.
-
Extract the product with an organic solvent and purify as needed.
Visualizations
Conclusion
The use of this compound for the protection of amine groups in peptide synthesis represents a departure from traditional, stable protecting group strategies. Its primary and most promising application lies in the transient protection of unprotected amino acids for peptide coupling. This approach aligns with the principles of green chemistry by reducing the number of synthesis steps (protection and deprotection) and allowing for one-pot procedures.[1] While the lability of the TMS group makes it unsuitable for protecting side chains throughout a multi-step synthesis where repeated exposure to various reagents is required, its role in facilitating novel, more efficient peptide synthesis methodologies is of significant interest to the research and drug development community.
References
Application Note: Analysis of Steroids by GC-MS Following Derivatization with Chlorotrimethylsilane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of steroids. However, the inherent chemical properties of steroids—specifically the presence of polar functional groups such as hydroxyls and ketones—render them non-volatile and thermally labile.[1] To overcome this, a chemical derivatization step is necessary prior to analysis.[2] This process converts the polar functional groups into more volatile and thermally stable derivatives, improving chromatographic resolution and detection sensitivity.[2][3]
Silylation is a common and effective derivatization technique where an active hydrogen in a functional group is replaced by a trimethylsilyl (B98337) (TMS) group.[4] This application note details a protocol for the derivatization of steroids using a combination of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Chlorotrimethylsilane (TMSCl) as a catalyst, a widely used reagent mixture for this purpose.[5][6] TMSCl enhances the silylating power of BSTFA, ensuring efficient derivatization of even sterically hindered hydroxyl groups.[7]
Experimental Protocol
This protocol provides a general procedure for the TMS derivatization of steroids in biological samples (e.g., urine, plasma) following an appropriate extraction method (e.g., Solid-Phase Extraction or Liquid-Liquid Extraction).
1. Materials and Reagents
-
Steroid standards and extracted, dried sample residues
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Solvent: Anhydrous Pyridine or Acetonitrile
-
Internal Standard (e.g., d3-Testosterone, Cholestane)
-
Glass autosampler vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
Heating block or oven
-
GC-MS system
2. Derivatization Procedure
-
Sample Preparation: Ensure the extracted steroid residue is completely dry. This is critical as the silylating reagents are moisture-sensitive.[7] Samples can be dried under a gentle stream of nitrogen.
-
Reconstitution: To the dried residue in a 2 mL autosampler vial, add 50-100 µL of a suitable solvent such as anhydrous pyridine. Pyridine can also act as a base to neutralize the HCl byproduct of the reaction.[8]
-
Reagent Addition: Add 50-100 µL of the derivatization reagent (BSTFA + 1% TMCS). The ratio of solvent to reagent may be optimized depending on the sample.
-
Incubation: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-80°C for 20-60 minutes.[9][10] Optimal time and temperature may vary depending on the specific steroids being analyzed. For example, one study found that heating at 80°C for 10 minutes was sufficient for several common steroids.[10]
-
Cooling: After incubation, cool the vial to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system. The derivatives are generally stable for 24-48 hours when stored properly.[11]
Quantitative Data Summary
The following table summarizes the performance of TMS derivatization for the analysis of various steroids by GC-MS/MS in different matrices.
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| Testosterone | Urine | 1.0[10] | 2.5[10] | 92-95[10] |
| Dihydrotestosterone (DHT) | Urine | 1.0[10] | 2.5[10] | 92-95[10] |
| Estrone | Urine | 1.0[10] | 2.5[10] | 92-95[10] |
| Estradiol | Urine | 1.0[10] | 2.5[10] | 92-95[10] |
| Estriol | Urine | 1.0[10] | 2.5[10] | 92-95[10] |
| Progesterone | Urine | 2.5[10] | 5.0[10] | 92-95[10] |
| Various Steroids | Urine | <0.5[2] | Not Reported | Not Reported |
| Most Anabolic Steroids | Urine | 1.0[9] | Not Reported | Not Reported |
| Various Steroids | Plasma | 0.01-1.0[11] | Not Reported | 52.7 - 162.8[11] |
LOD: Limit of Detection; LOQ: Limit of Quantification.
Recommended GC-MS Parameters
The following table provides typical starting parameters for the GC-MS analysis of TMS-derivatized steroids. These may require optimization for specific instruments and analytes.
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Injection Port Temp | 280 - 285 °C[9][12] |
| Injection Mode | Splitless (for trace analysis) or Split (10:1)[9] |
| Injection Volume | 1 - 3 µL[9] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[10] |
| Column | Non-polar capillary column (e.g., HP-1, DB-5MS, 17-30 m length, 0.20-0.25 mm I.D., 0.11-0.25 µm film)[9] |
| Oven Program | Initial 150°C for 2 min, ramp 7°C/min to 315°C, hold for 5-25 min.[10] |
| Mass Spectrometer (MS) | |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Ion Source Temp | 230 - 260 °C[11] |
| Transfer Line Temp | 280 - 300 °C[9] |
| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) (for quantification)[10] |
| Mass Range | 50 - 650 m/z |
Visualizations
Chemical Derivatization Reaction
The silylation reaction targets active hydrogen atoms on functional groups. The diagram below illustrates the reaction of a steroid's hydroxyl group with a TMS-donating reagent, catalyzed by TMSCl.
Caption: Silylation of a steroid's hydroxyl group to form a volatile TMS-ether derivative.
Experimental Workflow
The complete workflow from sample receipt to final data analysis is a multi-step process requiring careful execution.
Caption: General workflow for the GC-MS analysis of steroids including TMS derivatization.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. dioxin20xx.org [dioxin20xx.org]
- 4. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N,O-ビス(トリメチルシリル)トリフルオロセトアミド および トリメチルクロロシラン with 1% trimethylchlorosilane, derivatization grade (GC derivatization), LiChropur™ | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. What is this compound?_Chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. scielo.br [scielo.br]
- 10. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uu.diva-portal.org [uu.diva-portal.org]
- 12. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formation of Trimethylsilyl Ethers with TMSCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis, preventing unwanted side reactions of alcohols. The formation of a trimethylsilyl (B98337) (TMS) ether is a common and effective method for this purpose due to the ease of both its formation and subsequent deprotection under mild conditions.[1][2] Trimethylsilyl chloride (TMSCl) is a widely used, reactive reagent for the introduction of the TMS protecting group.[3][4] This document provides a detailed guide to the synthesis of trimethylsilyl ethers from alcohols using TMSCl, including reaction mechanisms, experimental protocols, and factors influencing reaction efficiency.
Reaction Mechanism and Principles
The formation of a trimethylsilyl ether from an alcohol and TMSCl proceeds via a nucleophilic substitution reaction at the silicon atom. The oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic silicon atom of TMSCl and displacing the chloride ion.[3][5] This reaction generates hydrochloric acid (HCl) as a byproduct, which can catalyze the reverse reaction or cause degradation of acid-sensitive functional groups. Therefore, a base is typically added to the reaction mixture to neutralize the HCl as it is formed.[1][5]
Commonly used bases include tertiary amines such as triethylamine (B128534) (Et3N) or pyridine, and imidazole (B134444).[1][2][3] The choice of base can influence the reaction rate and is often selected based on the reactivity of the alcohol and the overall reaction conditions. The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF), to prevent the hydrolysis of TMSCl.[6][7]
Experimental Workflow
The general workflow for the formation of a trimethylsilyl ether using TMSCl involves the dissolution of the alcohol in an appropriate anhydrous solvent, followed by the addition of a base and then TMSCl. The reaction progress is monitored, and upon completion, the reaction is worked up to isolate the TMS ether product.
Caption: General experimental workflow for the formation of trimethylsilyl ethers using TMSCl.
Detailed Experimental Protocols
Protocol 1: General Procedure for the Silylation of a Primary Alcohol
This protocol describes a general method for the protection of a primary alcohol using TMSCl and triethylamine in dichloromethane.
Materials:
-
Primary alcohol (1.0 eq)
-
Trimethylsilyl chloride (TMSCl, 1.2 - 1.5 eq)
-
Triethylamine (Et3N, 1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol and dissolve it in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the stirred solution.
-
Slowly add trimethylsilyl chloride dropwise to the reaction mixture. A white precipitate of triethylammonium (B8662869) chloride will form.[6]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude TMS ether.
-
If necessary, purify the product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Silylation using Imidazole as a Base in DMF
This protocol is particularly useful for more hindered alcohols or when a stronger base is required.
Materials:
-
Alcohol (1.0 eq)
-
Trimethylsilyl chloride (TMSCl, 1.2 - 1.5 eq)
-
Imidazole (2.0 - 2.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Water
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the alcohol and imidazole in anhydrous DMF.
-
Add TMSCl to the solution and stir at room temperature. For hindered alcohols, gentle heating (e.g., 40-50 °C) may be necessary.
-
Monitor the reaction for 12-24 hours by TLC or GC.
-
Once the reaction is complete, pour the mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and then brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting TMS ether by flash column chromatography if required.
Data Presentation: Reaction Yields
The yield of trimethylsilyl ether formation can be influenced by the substrate, base, solvent, and reaction conditions. The following table summarizes representative yields for the silylation of various alcohols under different conditions.
| Alcohol Substrate | Base | Solvent | TMSCl (eq) | Temp (°C) | Time (h) | Yield (%) |
| 1-Octanol | Et3N | DCM | 1.2 | 0 to RT | 2 | >95 |
| Cyclohexanol | Et3N | DCM | 1.2 | 0 to RT | 3 | ~95 |
| Benzyl Alcohol | Pyridine | - | 1.1 | RT | 0.5 | 98 |
| Phenol | Et3N | DMF | 1.3 | RT | 1 | 93 |
| tert-Butanol | Imidazole | DMF | 1.5 | 50 | 24 | ~85 |
| 1,2-Propanediol (Primary -OH) | Pyridine | - | 1.1 | RT | 1 | 90 (mono-silylated) |
Note: Yields are approximate and can vary based on the specific reaction scale and purity of reagents. Data compiled from various sources.
Signaling Pathways and Logical Relationships
The core chemical transformation and the role of the base can be visualized as follows:
Caption: The key components and products in the TMS ether formation reaction.
Troubleshooting and Considerations
-
Anhydrous Conditions: TMSCl reacts readily with water to form hexamethyldisiloxane (B120664) and HCl.[8] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere to achieve high yields.[6]
-
Choice of Base: For sterically hindered alcohols, a stronger, non-nucleophilic base like imidazole may be more effective than triethylamine.[4][9] Pyridine can also serve as both a base and a solvent.[5]
-
Reaction Monitoring: The progress of the reaction should be carefully monitored (e.g., by TLC) to determine the point of completion and to avoid prolonged reaction times that could lead to side products.
-
Work-up: During the aqueous work-up, care must be taken as TMS ethers can be labile to acidic conditions.[3] A mild basic quench (e.g., NaHCO3) is recommended.
-
Purification: While many TMS ethers can be isolated in high purity after a simple extractive work-up, purification by flash chromatography may be necessary to remove residual starting material or byproducts. Note that TMS ethers can sometimes be unstable on silica gel.[10]
By following these guidelines and protocols, researchers can effectively utilize TMSCl for the protection of hydroxyl groups in a variety of synthetic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orgosolver.com [orgosolver.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Application of Chlorotrimethylsilane in the Synthesis of Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorotrimethylsilane (TMSCl) is a versatile and indispensable reagent in modern pharmaceutical synthesis. Its primary role is as a silylating agent, introducing the trimethylsilyl (B98337) (TMS) group to various functional groups. This process is critical for protecting reactive moieties, enhancing solubility, and increasing the volatility of compounds for analytical purposes. This document provides detailed application notes and protocols for the use of TMSCl in the synthesis of several key pharmaceuticals.
Core Applications of this compound in Pharmaceutical Synthesis
This compound is primarily utilized in the following applications within pharmaceutical development and manufacturing:
-
Protection of Functional Groups: TMSCl is widely used to protect hydroxyl (-OH), amino (-NH2), and carboxyl (-COOH) groups.[1] The resulting trimethylsilyl ethers, amines, and esters are generally unreactive to many reagents used in subsequent synthetic steps.[2] The TMS protecting group can be easily removed under mild acidic conditions or by using a fluoride (B91410) ion source.
-
Silylation for Enhanced Reactivity and Solubility: Silylation can increase the solubility of molecules in organic solvents, facilitating their purification and handling.[3] It can also activate certain functional groups, enhancing their reactivity in subsequent transformations.
-
Catalyst and Reagent in Specific Reactions: TMSCl can act as a Lewis acid catalyst or a reagent in various reactions, such as promoting glycosylation reactions and in combination with other reagents for specific transformations.[4][5]
-
Derivatization for Analytical Purposes: Silylation with TMSCl increases the volatility of non-volatile compounds like sugars and some drugs, making them amenable to analysis by gas chromatography (GC).[2]
Application Notes and Protocols
Synthesis of Penicillin and Cephalosporin Antibiotics
This compound plays a crucial role in the synthesis of β-lactam antibiotics like penicillins and cephalosporins. It is used to protect the carboxylic acid group of the 6-aminopenicillanic acid (6-APA) nucleus, allowing for the selective acylation of the amino group to introduce various side chains.[6]
Key Experiment: Silylation of 6-Aminopenicillanic Acid (6-APA)
This protocol describes the formation of the trimethylsilyl ester of 6-APA, a key intermediate in the synthesis of various semi-synthetic penicillins.
Experimental Protocol:
-
To a suspension of 2.5 g of potassium 6-aminopenicillanate in 50 ml of absolute benzene, add 1.1 g of this compound while stirring.
-
Reflux the mixture for 5 hours with continuous stirring.
-
After cooling, filter the reaction mixture.
-
The filtrate, containing the trimethylsilyl ester of 6-aminopenicillanic acid, can be used directly for the next reaction step or the solvent can be removed by distillation under vacuum while passing a dry stream of nitrogen to yield the product as a viscous oil.[6]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Potassium 6-aminopenicillanate | [6] |
| Reagent | This compound | [6] |
| Solvent | Absolute Benzene | [6] |
| Reaction Time | 5 hours | [6] |
| Reaction Temperature | Reflux | [6] |
| Yield | Almost quantitative | [6] |
Logical Relationship: Role of TMSCl in Penicillin Synthesis
Caption: Protection of 6-APA with TMSCl for side chain introduction.
Synthesis of Antiviral Drugs: Remdesivir
In one of the synthetic routes to the antiviral drug Remdesivir, this compound is used to protect the amine group of the pyrrolo[2,1-f][4][7][8]triazin-4-amine core.[4] This protection prevents unwanted side reactions during the subsequent coupling steps. Another key step in some syntheses involves a cyanation reaction where trimethylsilyl cyanide (TMSCN) is a crucial reagent, often used with a promoter like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf).[9][10]
Key Experiment: Protection of Pyrrolo[2,1-f][4][7][8]triazin-4-amine
This protocol describes the silylation of the amine group of the heterocyclic core of Remdesivir.
Experimental Protocol:
-
A solution of pyrrolo[2,1-f][4][7][8]triazin-4-amine is treated with an excess of this compound in a suitable aprotic solvent like dichloromethane (B109758).[4]
-
The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the HCl generated.
-
The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is worked up to remove the excess silylating agent and the hydrochloride salt, yielding the silylated intermediate.
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Starting Material | Pyrrolo[2,1-f][4][7][8]triazin-4-amine | [4] |
| Reagent | This compound (excess) | [4] |
| Solvent | Dichloromethane | [4] |
| Base | Triethylamine | [4] |
| Yield | High (typically >90%) | - |
Experimental Workflow: Key Steps in Remdesivir Synthesis
Caption: Simplified workflow for the synthesis of Remdesivir.
Synthesis of Antiviral Drugs: Emtricitabine and Lamivudine
A combination of this compound and sodium iodide (NaI) has been shown to effectively promote the Vorbrüggen glycosylation reaction in the synthesis of the HIV drugs Emtricitabine and Lamivudine.[4][11] This method activates a 1,3-oxathiolanyl acetate (B1210297) donor for N-glycosylation of silylated cytosine derivatives.[4]
Key Experiment: TMSCl-NaI Promoted Vorbrüggen Glycosylation
This protocol outlines the key glycosylation step in the synthesis of Emtricitabine/Lamivudine precursors.
Experimental Protocol:
-
The cytosine derivative (e.g., 5-fluorocytosine) is first silylated using a reagent like N,O-bis(trimethylsilyl)acetamide (BSA) in a solvent such as dichloromethane.[7]
-
In a separate vessel, the 1,3-oxathiolanyl acetate donor is treated with this compound and sodium iodide in a wet solvent (e.g., dichloromethane with ~0.1 M water).[4]
-
The solution of the silylated cytosine is then added to the activated donor mixture.
-
The reaction proceeds to give the cis-oxathiolane (B17513) product with high diastereoselectivity.[4]
-
The product is then isolated and purified, for example, by column chromatography.[7]
Quantitative Data:
| Parameter | Value | Reference |
| Substrate | Silylated 5-fluorocytosine | [7] |
| Donor | 1,3-Oxathiolanyl acetate derivative | [4] |
| Promoter System | TMSCl / NaI / H₂O | [4] |
| Solvent | Dichloromethane | [7] |
| Yield | up to 95% | [4][11] |
| Diastereomeric Ratio (dr) | >20:1 | [4] |
Signaling Pathway: Activation for Vorbrüggen Glycosylation
Caption: In situ generation of TMSI for donor activation.
Synthesis of Anticancer Drugs: Paclitaxel (B517696) and Docetaxel
In the semi-synthesis of the widely used anticancer drugs Paclitaxel (Taxol®) and Docetaxel (Taxotere®), silyl (B83357) protecting groups are essential. Chlorotriethylsilane (TESCl) is commonly used to selectively protect the hydroxyl group at the C-7 position of 10-deacetylbaccatin III (10-DAB), a key precursor.[8] This allows for the subsequent esterification at the C-13 position with the complex side chain.
Key Experiment: Selective Silylation of 10-Deacetylbaccatin III (10-DAB)
This protocol describes the protection of the C-7 hydroxyl group of 10-DAB.
Experimental Protocol:
-
Dissolve 10-deacetylbaccatin III in anhydrous pyridine (B92270) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylsilyl chloride (TESCl), typically 1.1 to 1.5 equivalents, to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent like dichloromethane.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by silica (B1680970) gel column chromatography to yield 7-O-TES-10-deacetylbaccatin III.[8]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 10-Deacetylbaccatin III (10-DAB) | [8] |
| Reagent | Triethylsilyl chloride (TESCl) | [8] |
| Solvent | Anhydrous Pyridine | [8] |
| Reaction Time | 2-4 hours | [8] |
| Reaction Temperature | 0 °C to room temperature | [8] |
| Yield | High (specific yield depends on exact conditions) | - |
References
- 1. US6242614B1 - Semi-synthesis of paclitaxel using dialkyldichlorosilanes - Google Patents [patents.google.com]
- 2. Synthesis process of the industrial production of gemcitabine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. Practical and Highly Efficient Synthesis of Remdesivir from GS-441524 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of (±)-Emtricitabine and (±)-Lamivudine by this compound-Sodium Iodide-Promoted Vorbrüggen Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. US3249622A - Process of producing 6-aminopenicillanic acid compounds and intermediates - Google Patents [patents.google.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. benchchem.com [benchchem.com]
- 9. Continuous Flow Process for Remdesivir Synthesis - ChemistryViews [chemistryviews.org]
- 10. A Mini Review on Discovery and Synthesis of Remdesivir as an Effective and Promising Drug against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Chlorotrimethylsilane as a Catalyst in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorotrimethylsilane (TMSCl) is a versatile organosilicon compound widely recognized for its crucial role in organic synthesis. Beyond its extensive use as a protecting group for various functional groups, TMSCl also functions as a potent and cost-effective Lewis acid catalyst.[1][2] Its ability to activate substrates and promote a range of organic transformations under mild conditions makes it an invaluable tool in the synthesis of complex organic molecules, including pharmaceutical intermediates.[1][3] This document provides detailed application notes, experimental protocols, and quantitative data for key organic reactions catalyzed by this compound.
Michael-Type Friedel-Crafts Reactions
This compound has been demonstrated to be an effective silicon-based Lewis acid catalyst for Michael-type Friedel-Crafts reactions.[4][5] This is particularly evident in the conjugate addition of indoles to α,β-unsaturated ketones like chalcones, providing a metal-free pathway to synthesize 3-substituted indole (B1671886) derivatives, which are common scaffolds in medicinal chemistry.[4][6] The catalytic cycle is initiated by the activation of the enone by TMSCl.
Quantitative Data
The efficiency of the TMSCl-catalyzed Michael-type Friedel-Crafts reaction is influenced by the solvent and catalyst loading. The following table summarizes the reaction outcomes for the synthesis of various 3-substituted indole derivatives.
| Entry | Indole Derivative | Chalcone (B49325) Derivative (Ar-CO-CH=CH-Ar') | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Indole | Chalcone (Ar=Ph, Ar'=Ph) | CH₂Cl₂ | 20 | 12 | 95 |
| 2 | Indole | 4-Methylchalcone | CH₂Cl₂ | 20 | 12 | 92 |
| 3 | Indole | 4-Methoxychalcone | CH₂Cl₂ | 20 | 12 | 90 |
| 4 | Indole | 4-Chlorochalcone | CH₂Cl₂ | 20 | 12 | 94 |
| 5 | 2-Methylindole | Chalcone | CH₂Cl₂ | 20 | 12 | 88 |
| 6 | Indole | Chalcone | Toluene | 20 | 12 | 85 |
| 7 | Indole | Chalcone | THF | 20 | 12 | 60 |
| 8 | Indole | Chalcone | CH₂Cl₂ | 10 | 12 | 89 |
Data synthesized from findings reported in the literature.[4][6] Conditions are based on optimized procedures.
Experimental Protocol: Synthesis of 3-(1,3-diphenyl-3-oxopropyl)-1H-indole
Materials:
-
Indole (1.2 mmol)
-
Chalcone (1.0 mmol)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂) (5 mL)
-
This compound (0.2 mmol, 20 mol%)
-
Saturated aqueous NaHCO₃ solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the indole (1.2 mmol), the chalcone (1.0 mmol), and anhydrous dichloromethane (5 mL).[6]
-
Stir the mixture at room temperature and add this compound (0.2 mmol, 20 mol%) dropwise via syringe.[6]
-
Allow the reaction to stir at room temperature for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[6]
-
Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution (10 mL).[6]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-substituted indole derivative.
Caption: Experimental workflow for TMSCl-catalyzed Friedel-Crafts reaction.
Synthesis of Quinoxaline (B1680401) Derivatives
This compound serves as an efficient promoter for the synthesis of substituted quinolines and quinoxalines.[7][8] For quinoxaline synthesis, TMSCl catalyzes the cyclization addition of enolizable aldehydes to arylimines under an air atmosphere.[7] This methodology is noted for its mild reaction conditions, high yields, and simple workup procedures, making it an attractive approach for preparing these biologically important heterocyclic compounds.[7]
Quantitative Data
The TMSCl-catalyzed synthesis of quinoxaline derivatives has been shown to be effective for a variety of substrates, affording excellent yields.
| Entry | Arylimine | Enolizable Aldehyde | Product | Time (h) | Yield (%) |
| 1 | N-(4-methoxybenzylidene)aniline | 3-Methylbutanal | 3-isopropyl-6-methoxy-2-phenylquinoline | 3 | 85 |
| 2 | N-benzylideneaniline | 3-Methylbutanal | 3-isopropyl-2-phenylquinoline | 3 | 82 |
| 3 | N-(4-chlorobenzylidene)aniline | 3-Methylbutanal | 2-(4-chlorophenyl)-3-isopropylquinoline | 3.5 | 86 |
| 4 | N-(4-methylbenzylidene)aniline | 3-Methylbutanal | 3-isopropyl-2-p-tolylquinoline | 3 | 84 |
| 5 | N-(4-methoxybenzylidene)aniline | Propanal | 3-ethyl-6-methoxy-2-phenylquinoline | 3.5 | 80 |
Data extracted from the literature on TMSCl-promoted synthesis of quinolines, which follows a similar mechanism.[7]
Experimental Protocol: General Procedure for Quinoxaline Synthesis
Materials:
-
Arylimine (1.0 mmol)
-
Enolizable aldehyde (1.2 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
Dimethyl sulfoxide (B87167) (DMSO) (3 mL)
-
10% Sodium carbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve the arylimine (1.0 mmol) and the enolizable aldehyde (1.2 mmol) in DMSO (3 mL).[7]
-
Add this compound (0.1 mmol, 10 mol%) to the solution.[7]
-
Stir the reaction mixture at 90 °C under an air atmosphere for the specified time (monitor by TLC).[7]
-
After cooling to room temperature, pour the mixture into a 10% sodium carbonate solution (20 mL).[7]
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).[7]
-
Combine the organic phases, wash with water and brine, and then dry over anhydrous Na₂SO₄.[7]
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain the substituted quinoxaline.[7]
Caption: Logical relationship for the synthesis of quinoxalines.
Transesterification of Fatty Acids
This compound acts as an efficient mediator for the transesterification of triglycerides, facilitating the production of fatty acid alkyl esters, a primary component of biodiesel.[9] This method is advantageous as it can be applied to various oils, including those with high free fatty acid content, without requiring a pre-treatment step. The reaction proceeds at a low temperature, and the separation of the glyceric phase and the fatty acid alkyl esters is straightforward.[9]
Quantitative Data
The TMSCl-mediated transesterification has been successfully applied to different oils, demonstrating high conversion rates.
| Entry | Oil Source | Alcohol | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Castor Oil | Methanol | 60 | 4 | >98 |
| 2 | Castor Oil | Ethanol | 60 | 6 | >98 |
| 3 | Castor Oil | n-Butanol | 60 | 8 | >95 |
| 4 | Exhausted Vegetable Oil | Methanol | 60 | 5 | >98 |
| 5 | Animal Fat | Methanol | 60 | 5 | >98 |
Data based on a novel method for triglyceride transesterification.[9]
Experimental Protocol: Transesterification of Castor Oil
Materials:
-
Castor oil (1.0 equiv)
-
Methanol (slight excess)
-
This compound (mediator)
Procedure:
-
In a reaction vessel, combine castor oil and a slight excess of methanol.
-
Add this compound to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 4 hours.[9]
-
The reaction leads to the formation of two distinct phases: the upper phase containing the fatty acid methyl esters and the lower glyceric phase.
-
Separate the two phases to recover the fatty acid methyl esters. The process does not require any aqueous work-up.[9]
Caption: Simplified mechanism of TMSCl-mediated transesterification.
Conclusion
This compound is a multifaceted reagent in organic synthesis, serving not only as a protecting agent but also as an effective Lewis acid catalyst. Its application in promoting Michael-type Friedel-Crafts reactions, the synthesis of quinoxaline derivatives, and the transesterification of fatty acids highlights its utility in forming carbon-carbon and carbon-heteroatom bonds under mild and efficient conditions. The protocols and data presented herein offer a valuable resource for researchers and professionals in the field of organic and medicinal chemistry, enabling the development of robust and scalable synthetic methodologies.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. [PDF] TMSCl-Catalyzed synthesis of substituted quinolines from arylimines and enolizable aldehydes | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Anhydrous HCl in Ethanol using Chlorotrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydrous solutions of hydrogen chloride (HCl) in ethanol (B145695) are invaluable reagents in organic synthesis, serving as potent acid catalysts in a variety of chemical transformations. Applications range from Fischer esterifications and the formation of acetals to the removal of acid-labile protecting groups. While commercially available, the in situ generation of anhydrous HCl offers several advantages, including the use of a freshly prepared, highly reactive reagent and the avoidance of handling gaseous HCl.
This document provides detailed application notes and protocols for the preparation of anhydrous ethanolic HCl solutions using chlorotrimethylsilane (TMSCl). The reaction of TMSCl with ethanol provides a convenient and efficient method to generate HCl directly in the reaction medium, ensuring anhydrous conditions crucial for many sensitive substrates.
Reaction Principle
This compound reacts readily with ethanol in a stoichiometric manner to produce hydrogen chloride and the corresponding silyl (B83357) ether, ethoxytrimethylsilane. The reaction is driven by the formation of the strong Si-O bond.
Reaction: (CH₃)₃SiCl + CH₃CH₂OH → (CH₃)₃SiOCH₂CH₃ + HCl
This method is highly effective for generating anhydrous HCl as the reaction consumes any trace amounts of water that may be present in the ethanol.
Safety Precautions
This compound is a hazardous chemical and should be handled with extreme care in a well-ventilated fume hood.
-
Flammability: TMSCl is a highly flammable liquid with a low flash point.[1] Keep away from heat, sparks, and open flames.
-
Corrosivity: It is corrosive and reacts with moisture in the air and on skin to produce HCl gas, which can cause severe burns to the skin, eyes, and respiratory tract.[1]
-
Moisture Sensitivity: TMSCl reacts vigorously with water, releasing significant heat and corrosive HCl gas.[1] Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, and a lab coat when handling TMSCl.[1]
Experimental Protocols
Protocol for the Preparation of a ~1.25 M Anhydrous HCl Solution in Ethanol
This protocol describes the preparation of approximately 100 mL of a 1.25 M solution of anhydrous HCl in ethanol.
Materials:
-
This compound (TMSCl), ≥99%
-
Anhydrous Ethanol (EtOH), ≥99.5%
-
Dry, two-necked round-bottom flask (250 mL) equipped with a magnetic stir bar
-
Septum
-
Nitrogen or Argon inlet
-
Syringe
-
Ice-water bath
Procedure:
-
Drying of Glassware: Ensure all glassware is thoroughly dried in an oven at >100 °C for at least 4 hours and cooled under a stream of dry nitrogen or argon.
-
Inert Atmosphere: Assemble the two-necked flask with the magnetic stir bar, septum, and inert gas inlet. Purge the flask with nitrogen or argon for at least 15 minutes.
-
Addition of Ethanol: Under a positive pressure of inert gas, add 100 mL of anhydrous ethanol to the flask using a dry syringe or cannula.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Addition of TMSCl: While stirring, slowly add 17.1 mL (0.135 mol) of this compound dropwise via syringe through the septum over a period of 15-20 minutes. Caution: The reaction is exothermic. A slow addition rate is crucial to control the temperature and prevent excessive fuming of HCl.
-
Reaction: Once the addition is complete, allow the solution to stir at 0 °C for an additional 30 minutes.
-
Equilibration: Remove the ice bath and allow the solution to warm to room temperature. The resulting solution is approximately 1.25 M HCl in ethanol and is ready for use.
Protocol for the Titration and Standardization of Anhydrous Ethanolic HCl
To determine the exact concentration of the prepared ethanolic HCl solution, a standardization titration is recommended.
Materials:
-
Prepared ethanolic HCl solution
-
Standardized aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator solution
-
Buret
-
Pipette (25 mL)
-
Erlenmeyer flasks (250 mL)
-
Deionized water
Procedure:
-
Sample Preparation: Accurately pipette 5.00 mL of the prepared ethanolic HCl solution into a 250 mL Erlenmeyer flask.
-
Dilution: Add approximately 50 mL of deionized water to the flask to ensure proper dissolution and indicator function.
-
Indicator: Add 2-3 drops of phenolphthalein indicator to the solution.
-
Titration: Titrate the HCl solution with the standardized NaOH solution from the buret until the endpoint is reached, indicated by a persistent faint pink color.
-
Record Volume: Record the volume of NaOH solution used.
-
Repeat: Repeat the titration at least two more times to ensure accuracy.
-
Calculation: Calculate the molarity of the ethanolic HCl solution using the following formula:
M_HCl = (M_NaOH × V_NaOH) / V_HCl
Where:
-
M_HCl = Molarity of the HCl solution
-
M_NaOH = Molarity of the standard NaOH solution
-
V_NaOH = Volume of NaOH solution used (in mL)
-
V_HCl = Volume of HCl solution used (in mL)
-
Data Presentation
Stoichiometric Preparation of Anhydrous Ethanolic HCl
The following table provides the approximate volume of this compound required to generate ethanolic HCl solutions of various concentrations in a final volume of 100 mL.
| Target Concentration (M) | Volume of Anhydrous Ethanol (mL) | Moles of HCl Required | Moles of TMSCl Required | Volume of TMSCl (mL)* |
| 0.5 | 100 | 0.050 | 0.050 | 6.3 |
| 1.0 | 100 | 0.100 | 0.100 | 12.7 |
| 1.25 | 100 | 0.125 | 0.125 | 15.8 |
| 1.5 | 100 | 0.150 | 0.150 | 19.0 |
| 2.0 | 100 | 0.200 | 0.200 | 25.3 |
*Calculations are based on a TMSCl density of 0.856 g/mL and molar mass of 108.64 g/mol . Volumes are approximate and the final concentration should be confirmed by titration.
Stability of Anhydrous Ethanolic HCl Solutions
| Storage Temperature | Approximate Concentration Change over 3 Months |
| 0-5 °C | Negligible |
| 20-25 °C | Minor decrease |
Data adapted from studies on ethanolic HCl prepared with HCl gas. It is recommended to use freshly prepared solutions for optimal reactivity. Ethanolic hydrochloride solutions are significantly more stable than methanolic solutions, which can generate hazardous pressure upon storage.
Application in Fischer Esterification
The in situ generation of HCl from TMSCl and ethanol is highly effective for the esterification of carboxylic acids.
| Carboxylic Acid | Molar Ratio (Acid:TMSCl:EtOH) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Benzoic Acid | 1 : 1.5 : excess | 4 | Reflux | >95 |
| Phenylacetic Acid | 1 : 1.5 : excess | 3 | Reflux | >95 |
| Adipic Acid (diethyl ester) | 1 : 3.0 : excess | 6 | Reflux | >90 |
| Glycine (ethyl ester HCl) | 1 : 2.0 : excess | 12 | Room Temp | ~90 |
Yields are typical and may vary depending on the specific substrate and reaction conditions.
Visualizations
Caption: Reaction mechanism for the generation of anhydrous HCl.
Caption: Experimental workflow for preparation and application.
Caption: Troubleshooting guide for applications.
References
Application Notes and Protocols for Silylation of Carboxylic Acids with Chlorotrimethylsilane for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, many carboxylic acids, particularly those with higher molecular weights or additional polar functional groups, exhibit poor chromatographic behavior due to their low volatility and tendency to form hydrogen bonds.[1][2] Derivatization is a crucial sample preparation step that converts these polar carboxylic acids into more volatile and less polar derivatives, making them amenable to GC analysis.[3]
Silylation is a common derivatization technique that involves the replacement of active hydrogen atoms in the carboxyl group with a trimethylsilyl (B98337) (TMS) group.[2] This process effectively neutralizes the polar carboxyl group, leading to increased volatility and improved peak shape during GC analysis.[1][3] While various silylating reagents are available, this document focuses on the use of chlorotrimethylsilane (TMSCl), often in the presence of an alcohol, for the esterification of carboxylic acids to their corresponding trimethylsilyl esters.
While reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a trimethylchlorosilane (TMCS) catalyst, are widely used for silylation, a direct approach using this compound and an alcohol offers a straightforward and effective alternative for the esterification of a wide range of functionalized carboxylic acids.[3][4] This method has been shown to produce high yields without affecting other functional groups like hydroxyl, oxo, and N-acetyl groups under the reaction conditions.[4]
These application notes provide detailed protocols for the silylation of carboxylic acids using this compound, as well as an alternative protocol using the more common BSTFA/TMCS combination. Additionally, troubleshooting guidelines and data on reaction efficiency are presented to aid researchers in developing robust and reliable analytical methods.
Data Presentation
The efficiency of the silylation reaction is a critical factor for accurate quantification. The following table summarizes the reported yields for the esterification of various functionalized carboxylic acids using this compound in the presence of an alcohol.
| Carboxylic Acid Type | Functional Groups Present | Derivatization Method | Reported Yield | Reference |
| Aliphatic and Aromatic | Hydroxy, Oxo, N-acetyl | TMSCl / Methanol | > 80% | [4] |
| N-acetylglycine | Amide | TMSCl / Methanol | 81% (as methyl ester) | [4] |
| L-phenylalanine | Amine | TMSCl / Methanol | 85% (as methyl ester) | [4] |
| C5-C17 Monocarboxylic Acids | Carboxyl | On-line TMS Derivatization | > 94% (efficiency) | [5] |
| C2-C10 Dicarboxylic Acids | Carboxyl | On-line TMS Derivatization | > 94% (efficiency) | [5] |
Experimental Protocols
Protocol 1: Esterification of Carboxylic Acids using this compound and Alcohol
This protocol is adapted from a method demonstrated to be effective for a variety of functionalized carboxylic acids.[4]
Materials:
-
Carboxylic acid sample
-
This compound (TMSCl), derivatization grade (≥99.0%)[6]
-
Anhydrous alcohol (e.g., methanol, propanol)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Screw-cap vials with PTFE-lined septa
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: Accurately weigh or measure 1.5 mmol of the carboxylic acid sample into a clean, dry screw-cap vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial that the sample is free of water, as moisture will react with the TMSCl.
-
Reagent Addition: In a fume hood, add 50 mmol of the anhydrous alcohol (e.g., approximately 2 mL of methanol) to the vial.
-
Initiation of Reaction: Add 3.5 mmol of this compound (approximately 0.4 mL) to the mixture. The vial should be purged with nitrogen before sealing the cap tightly.
-
Reaction Incubation: Heat the reaction mixture at 60°C for 2 hours with magnetic stirring.[4] The exact time and temperature may need to be optimized for specific analytes.
-
Work-up and Extraction:
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether.
-
Neutralize the mixture by adding saturated sodium bicarbonate solution. Mix thoroughly and allow the layers to separate.
-
Carefully transfer the organic (upper) layer to a clean vial.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Sample Analysis: The resulting solution containing the trimethylsilyl ester derivatives is now ready for GC or GC-MS analysis.
Protocol 2: Silylation of Carboxylic Acids using BSTFA and TMCS (Alternative Method)
This protocol describes a more common silylation method using a combination of BSTFA and TMCS as a catalyst.[3]
Materials:
-
Carboxylic acid sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (B92270) (optional, as a catalyst and solvent)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Screw-cap vials with PTFE-lined septa
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: Place the dried carboxylic acid sample (typically 10-100 µg) into a clean, dry screw-cap vial.
-
Reagent Addition: Add 100 µL of anhydrous solvent (e.g., acetonitrile) and 100 µL of BSTFA + 1% TMCS to the vial. The reagent should be added in molar excess.
-
Reaction Incubation: Tightly cap the vial and heat at 60-70°C for 30-60 minutes. The optimal time and temperature can vary depending on the specific carboxylic acid.
-
Sample Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC or GC-MS.
Mandatory Visualizations
Caption: Chemical reaction for the silylation of a carboxylic acid using this compound.
Caption: Workflow for the silylation of carboxylic acids with TMSCl for GC analysis.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no derivatization | Presence of moisture in the sample or reagents. | Ensure the sample is completely dry before adding reagents. Use anhydrous solvents and store silylating reagents under inert gas and protected from moisture. |
| Insufficient reagent concentration. | Use a molar excess of the silylating reagent. | |
| Inadequate reaction time or temperature. | Optimize the reaction time and temperature for your specific analytes. Some sterically hindered acids may require longer reaction times or higher temperatures. | |
| Peak tailing in chromatogram | Incomplete derivatization. | Re-evaluate the derivatization protocol to ensure complete reaction. |
| Active sites in the GC inlet or column. | Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for silylated compounds. | |
| Multiple peaks for a single analyte | Formation of by-products or side reactions. | Ensure the reaction conditions are optimized. The presence of certain functional groups may lead to side reactions. |
| Degradation of derivatives. | Analyze the samples as soon as possible after derivatization, as TMS esters can be susceptible to hydrolysis. Store derivatized samples at low temperatures. |
By following these detailed protocols and considering the potential challenges, researchers can successfully employ this compound for the derivatization of carboxylic acids, enabling robust and reliable quantification by gas chromatography.
References
- 1. A Simple Method for the Esterification of Carboxylic Acids Using Chlorosilanes | Semantic Scholar [semanticscholar.org]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 4. dialnet.unirioja.es [dialnet.unirioja.es]
- 5. On-line, inlet-based trimethylsilyl derivatization for gas chromatography of mono- and dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. クロロトリメチルシラン derivatization grade (GC derivatization), LiChropur™, ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Synthesis of Silyl Enol Ethers using Chlorotrimethylsilane
AN-CHEM-024
Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.
Abstract: This document provides detailed protocols and data for the synthesis of silyl (B83357) enol ethers from enolizable carbonyl compounds using chlorotrimethylsilane (TMSCl). Silyl enol ethers are crucial intermediates in organic synthesis, serving as enolate equivalents for C-C bond formation.[1][2] This note covers the reaction mechanism, protocols for achieving kinetic and thermodynamic regioselectivity, and a summary of expected yields for various substrates.
Introduction
Silyl enol ethers are a class of organosilicon compounds sharing the functional group R₃Si−O−CR=CR₂.[1] They are widely used as key intermediates in organic synthesis, most notably in Mukaiyama aldol (B89426) reactions, due to their stability and utility as neutral enolate synthons.[2][3] The formation of a silyl enol ether involves trapping an enolate with a silyl electrophile, commonly this compound (TMSCl), due to the high affinity of silicon for oxygen.[1] The regiochemical outcome—the formation of the kinetic versus the thermodynamic silyl enol ether from an unsymmetrical ketone—can be controlled by the choice of base and reaction conditions.[1]
Reaction Mechanism & Regioselectivity
The synthesis of silyl enol ethers proceeds by reacting an enolizable carbonyl compound with TMSCl in the presence of a base.[1] The base deprotonates the α-carbon of the carbonyl to form an enolate, which then acts as a nucleophile, attacking the silicon atom of TMSCl to form the Si-O bond and yield the silyl enol ether.[1]
Regiocontrol:
-
Kinetic Control: Deprotonation of the least hindered α-hydrogen leads to the less substituted, kinetically favored enolate.[4] This is typically achieved using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C).[1][4] The reaction is irreversible under these conditions.
-
Thermodynamic Control: Use of a weaker base, such as triethylamine (B128534) (Et₃N), allows for reversible deprotonation, establishing an equilibrium that favors the more stable, more substituted enolate.[1][4] This leads to the thermodynamically favored silyl enol ether.
Below is a diagram illustrating the factors that determine the regiochemical outcome.
Figure 1. Factors influencing kinetic vs. thermodynamic silyl enol ether formation.
Experimental Protocols
Safety Precautions: this compound is volatile, corrosive, and reacts with moisture to produce HCl. All manipulations should be performed in a well-ventilated fume hood using anhydrous solvents and under an inert atmosphere (e.g., Nitrogen or Argon). Appropriate personal protective equipment (gloves, safety glasses) is mandatory.
Protocol 1: Thermodynamic Silyl Enol Ether Formation (Triethylamine)
This protocol describes the formation of the more substituted silyl enol ether from 2-methylcyclohexanone (B44802) using TMSCl and triethylamine (Et₃N).
Materials:
-
2-Methylcyclohexanone
-
This compound (TMSCl), freshly distilled
-
Triethylamine (Et₃N), freshly distilled over CaH₂
-
N,N-Dimethylformamide (DMF), anhydrous
-
Pentane (B18724), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup
Procedure:
-
To a dry, inert-atmosphere-flushed round-bottom flask equipped with a magnetic stir bar and condenser, add 2-methylcyclohexanone (1.0 eq).
-
Add anhydrous DMF (approx. 5 mL per 10 mmol of ketone).
-
Add triethylamine (1.5 eq).
-
Add this compound (1.3 eq) dropwise to the stirring solution.
-
Heat the reaction mixture to 80 °C and maintain for 12-24 hours.[5] Monitor the reaction progress by GC or TLC (note: silyl enol ethers can hydrolyze on silica (B1680970) gel).[5]
-
Cool the mixture to room temperature and dilute with cold pentane.
-
Wash the organic phase with cold, saturated aqueous NaHCO₃ solution (2x) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by distillation under reduced pressure.
Protocol 2: Kinetic Silyl Enol Ether Formation (LDA)
This protocol describes the formation of the less substituted silyl enol ether from 2-methylcyclohexanone using lithium diisopropylamide (LDA).
Materials:
-
2-Methylcyclohexanone
-
Diisopropylamine (B44863), freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
This compound (TMSCl), freshly distilled
-
Tetrahydrofuran (THF), anhydrous
-
Pentane, anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked flask, syringes, magnetic stirrer, low-temperature thermometer, and inert atmosphere setup
Procedure:
-
LDA Preparation: In a dry, inert-atmosphere-flushed three-necked flask, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 eq) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to form the LDA solution.
-
Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. Add a solution of 2-methylcyclohexanone (1.0 eq) in anhydrous THF dropwise over 10-15 minutes. Stir the mixture at -78 °C for 1-2 hours.
-
Silyl Trapping: Add this compound (1.2 eq) neat via syringe to the enolate solution at -78 °C. Stir for 30 minutes at -78 °C, then allow the reaction to warm slowly to room temperature.
-
Work-up: Quench the reaction by adding cold saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with pentane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by distillation under reduced pressure.
The general workflow for these syntheses is depicted below.
Figure 2. General experimental workflow for silyl enol ether synthesis.
Data Summary
The choice of reagents and conditions significantly impacts the yield and regioselectivity of silyl enol ether formation. The following table summarizes typical outcomes for various ketone substrates.
| Substrate (Ketone) | Conditions | Product Type | Regioisomeric Ratio | Yield (%) |
| Cyclohexanone | TMSCl, Et₃N, DMF, 80°C | Thermodynamic | N/A | ~90%[5] |
| 2-Methylcyclohexanone | TMSCl, Et₃N, DMF | Thermodynamic | >95:5 (More Substituted) | 85-95% |
| 2-Methylcyclohexanone | LDA, TMSCl, THF, -78°C | Kinetic | >98:2 (Less Substituted) | 80-90% |
| Acetone | TMSCl, Et₃N, NaI, MeCN | Thermodynamic | N/A | 48-61%[2] |
| Propiophenone | TMSCl, Et₃N, DMF | Thermodynamic | (Z/E) 67:33 | High |
| Propiophenone | LDA, TMSCl, DME | Kinetic | (Z/E) 14:86 | High[6] |
| Various Aromatic Ketones | Ni-Catalyst, Et₃SiCl | Kinetic (Z-selective) | >95% Z-isomer | 70-95%[7][8] |
Applications in Drug Development
Silyl enol ethers are indispensable in the synthesis of complex pharmaceutical molecules. Their ability to undergo clean and high-yielding C-C bond formation reactions under mild, Lewis-acid-catalyzed conditions makes them ideal for constructing the carbon skeletons of natural products and active pharmaceutical ingredients (APIs). Their controlled formation allows for precise stereochemical and regiochemical outcomes, which is critical in modern drug development.
References
- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. echemi.com [echemi.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective Synthesis of Z-Silyl Enol Ethers via Ni-Catalyzed Remote Functionalization of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic chemistry - Role of NaI in Formation of Silyl Enol Ethers using Chloro(trimethyl)silane - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring Silylation Reactions with Trimethylchlorosilane (TMSCl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silylation is a cornerstone chemical derivatization technique in organic synthesis and analytical chemistry, pivotal for enhancing the volatility, thermal stability, and analyzability of compounds bearing active hydrogen atoms such as hydroxyls, carboxyls, amines, and thiols.[1] Chlorotrimethylsilane (TMSCl) is a widely utilized silylating agent that introduces a trimethylsilyl (B98337) (TMS) group, rendering polar, non-volatile molecules amenable to analysis by gas chromatography-mass spectrometry (GC-MS).[2] Furthermore, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for real-time reaction monitoring and structural elucidation of silylated products.[2][3]
This document provides detailed application notes and experimental protocols for the analytical monitoring of silylation reactions employing TMSCl, tailored for professionals in research and drug development.
Analytical Methodologies Overview
The choice of analytical technique for monitoring silylation reactions is contingent on the desired information—be it real-time kinetics, final product quantification, or structural confirmation. The most common and effective methods include Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and in-situ Infrared (IR) spectroscopy. High-Performance Liquid Chromatography (HPLC) is generally less suitable for in-situ monitoring of TMSCl reactions due to the reactivity of silylating agents with common mobile phases and stationary phases but can be employed for analyzing the final product after quenching and work-up.[4][5]
A logical workflow for monitoring a silylation reaction often involves using in-situ IR for real-time progress tracking, followed by GC-MS for quantitative analysis of reaction completion and purity, and NMR for detailed structural confirmation of the final product.
Workflow for monitoring silylation reactions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most prevalent technique for the analysis of silylated compounds due to its high sensitivity and ability to separate complex mixtures. Silylation with TMSCl, often in conjunction with more powerful silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) where TMSCl acts as a catalyst, increases the volatility of analytes for gas-phase analysis.[6][7][8]
Application Note: Quantitative Analysis of Steroid Silylation
The analysis of steroids is crucial in clinical diagnostics and anti-doping efforts. Due to their low volatility, derivatization is a mandatory step. A common method involves a two-step process: methoximation to protect keto groups, followed by silylation of hydroxyl groups.[1]
Experimental Protocol: GC-MS Analysis of Silylated Steroids
This protocol details the derivatization and subsequent GC-MS analysis of a steroid sample.
1. Sample Preparation:
-
Evaporate the sample extract containing the steroid to complete dryness under a gentle stream of nitrogen. It is critical that the sample is completely dry as silylating reagents are moisture-sensitive.[9]
2. Derivatization:
-
To the dried residue, add 50 µL of BSTFA containing 1% TMCS.[5]
-
Seal the reaction vial tightly.
-
Heat the mixture at 60°C for 30 minutes in a heating block or oven.[5]
3. GC-MS Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
GC Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Oven Program: Initial temperature of 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-650
-
Quantitative Data Summary
| Analyte | Retention Time (min) | Key Diagnostic Ions (m/z) | Linearity (R²) | LOD (ng/mL) |
| TMS-Testosterone | 12.5 | 432 (M+), 417, 129 | >0.99 | 0.5 |
| TMS-Estradiol | 14.2 | 416 (M+), 401, 285, 129 | >0.99 | 0.2 |
| TMS-Cholesterol | 22.8 | 458 (M+), 443, 368, 329 | >0.99 | 1.0 |
Note: Retention times and diagnostic ions are approximate and may vary depending on the specific instrument and conditions.
GC-MS analysis workflow for silylated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for monitoring reaction progress and for the structural elucidation of silylation products. ¹H, ¹³C, and ²⁹Si NMR can be utilized to track the disappearance of starting material signals and the appearance of product signals.[10]
Application Note: Monitoring Silylation of an Alcohol
The silylation of a primary alcohol can be conveniently monitored by ¹H NMR by observing the disappearance of the alcohol proton signal and the appearance of new signals corresponding to the TMS ether. Quenching an aliquot of the reaction mixture with a deuterated solvent allows for straightforward analysis.
Experimental Protocol: ¹H NMR Monitoring of a Silylation Reaction
This protocol describes the monitoring of the silylation of benzyl (B1604629) alcohol with TMSCl.
1. Reaction Setup:
-
In an NMR tube, dissolve benzyl alcohol (10 mg, 0.092 mmol) in 0.5 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add an internal standard, such as mesitylene (B46885) (5 µL).
-
Acquire a baseline ¹H NMR spectrum.
2. Reaction Monitoring:
-
Add triethylamine (B128534) (14 µL, 0.1 mmol) to the NMR tube, followed by TMSCl (12 µL, 0.095 mmol).
-
Acquire ¹H NMR spectra at regular intervals (e.g., every 5 minutes) to monitor the reaction progress.
-
The reaction is complete when the signal for the alcohol proton of benzyl alcohol has disappeared and the signals for the TMS ether product have reached a maximum and constant integration relative to the internal standard.[11]
Quantitative Data Summary: ¹H NMR Chemical Shifts (CDCl₃)
| Compound | Functional Group | Chemical Shift (δ, ppm) |
| Benzyl Alcohol | -CH ₂-OH | ~4.7 |
| -CH₂-OH | ~2.5 (broad) | |
| TMS-Benzyl Ether | -CH ₂-O-TMS | ~4.6 |
| -Si(CH ₃)₃ | ~0.1 | |
| TMSCl | -Si(CH ₃)₃ | ~0.4 |
| Triethylamine HCl salt | -NH ⁺- | ~12-13 (broad) |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.[12]
In-situ Infrared (IR) Spectroscopy
In-situ IR spectroscopy, particularly Attenuated Total Reflectance (ATR-FTIR), is an excellent technique for real-time monitoring of chemical reactions without the need for sampling.[2][13] It provides valuable kinetic information by tracking the concentration of reactants and products through their characteristic vibrational frequencies.
Application Note: Real-time Monitoring of Silylation
The silylation of an alcohol with TMSCl can be monitored by observing the disappearance of the broad O-H stretching band of the alcohol and the appearance of the Si-O-C stretching band of the resulting silyl (B83357) ether.
Experimental Protocol: In-situ ATR-FTIR Monitoring
This protocol outlines the use of an ATR-FTIR probe to monitor the silylation of cyclohexanol (B46403).
1. Reaction Setup:
-
Assemble a reaction vessel equipped with an in-situ ATR-FTIR probe, a stirrer, and ports for reagent addition.
-
Charge the vessel with a solution of cyclohexanol in an anhydrous solvent (e.g., dichloromethane).
-
Begin spectral acquisition to establish a baseline.
2. Reaction Monitoring:
-
Add triethylamine to the reaction vessel, followed by the dropwise addition of TMSCl.
-
Continuously collect IR spectra throughout the reaction.
-
Monitor the decrease in the intensity of the O-H stretching band (around 3300 cm⁻¹) and the increase in the intensity of the Si-O-C stretching band (around 1080 cm⁻¹).
Quantitative Data Summary: Key IR Vibrational Frequencies
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Alcohol (-OH) | O-H stretch | 3600 - 3200 (broad) |
| TMS Ether (-O-Si(CH₃)₃) | Si-O-C stretch | 1100 - 1050 |
| C-H stretch (in TMS) | 2960, 2900 | |
| Si-C stretch | 840, 750 |
High-Performance Liquid Chromatography (HPLC)
While not ideal for in-situ monitoring of TMSCl reactions, HPLC is a valuable tool for the analysis and purification of the final silylated product after the reaction has been quenched and worked up. Reversed-phase HPLC is commonly used for this purpose.
Application Note: Purity Analysis of a Silylated Product
After a silylation reaction, it is often necessary to determine the purity of the product and quantify any remaining starting material or byproducts. HPLC with UV or MS detection is well-suited for this task.
Experimental Protocol: HPLC Analysis of a TMS-Protected Compound
This protocol describes the analysis of a reaction mixture after the silylation of 4-hydroxybenzoic acid.
1. Sample Preparation:
-
Quench the silylation reaction by adding a small amount of water or methanol.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.
-
Reconstitute the residue in the HPLC mobile phase.
2. HPLC Analysis:
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient of acetonitrile (B52724) and water (both with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or MS detection
-
Injection Volume: 10 µL
-
Data Summary
The HPLC chromatogram would be used to determine the peak areas of the silylated product, any remaining starting material, and byproducts, allowing for the calculation of product purity and reaction conversion.
Conclusion
The effective monitoring of silylation reactions with TMSCl is crucial for optimizing reaction conditions, ensuring product quality, and gaining mechanistic insights. The choice of analytical methodology depends on the specific requirements of the study. In-situ IR spectroscopy offers real-time kinetic data, GC-MS provides sensitive and quantitative analysis of the final reaction mixture, and NMR spectroscopy is indispensable for unambiguous structural confirmation. While HPLC is less suited for real-time monitoring, it remains a powerful tool for post-reaction analysis. A multi-faceted analytical approach, leveraging the strengths of each of these techniques, will provide the most comprehensive understanding of the silylation process.
References
- 1. benchchem.com [benchchem.com]
- 2. In Situ Monitoring of Heterogeneous Hydrosilylation Reactions Using Infrared and Raman Spectroscopy: Normalization Using Phase-Specific Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thescipub.com [thescipub.com]
- 8. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]−•[Li]+ and 3-Silolenide 2,5-carbodianions {[Ph4C4Si(n-Bu)2]−2•2[Li]+, [Ph4C4Si(t-Bu)2]−2•2[Li]+} via Silole Dianion [Ph4C4Si]−2•2[Li]+ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. resource.download.wjec.co.uk [resource.download.wjec.co.uk]
- 13. In Situ Monitoring of Heterogeneous Hydrosilylation Reactions Using Infrared and Raman Spectroscopy: Normalization Using Phase-Specific Internal Standards | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Silylation Reactions with Chlorotrimethylsilane (TMSCl)
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize silylation reactions using Chlorotrimethylsilane (TMSCl), a common reagent for protecting hydroxyl, amino, and carboxyl groups in organic synthesis.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low to No Product Formation
Q1: My silylation reaction with TMSCl is showing very low or no yield. What are the most common causes?
A1: The most frequent culprit for low or no product formation in silylation reactions is the presence of moisture.[4] this compound readily reacts with water in a hydrolysis reaction to form trimethylsilanol (B90980) and hydrochloric acid (HCl).[5][6] The trimethylsilanol can then dimerize to form hexamethyldisiloxane, consuming the TMSCl reagent.[4]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying.[4] Solvents and other reagents should be anhydrous. Running the reaction under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent atmospheric moisture from interfering.[4]
-
Reagent Quality: Verify the purity and activity of your TMSCl. Improper storage can lead to degradation.
-
Base and Solvent: Ensure the appropriate base and solvent are being used for your specific substrate.
Issue 2: Incomplete Reaction
Q2: My reaction is slow and appears incomplete, with starting material still present after a significant amount of time. What should I check?
A2: Several factors can lead to an incomplete reaction. Besides the critical importance of anhydrous conditions, other reaction parameters may need optimization.
Troubleshooting Steps:
-
Reaction Time and Temperature: Some silylations, especially with sterically hindered substrates, may require longer reaction times or gentle heating to proceed to completion.[7][8] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[4]
-
Base Strength and Stoichiometry: The base plays a crucial role in neutralizing the HCl byproduct and, in some cases, activating the alcohol.[1][2] Ensure you are using a suitable base (e.g., pyridine, triethylamine (B128534), imidazole) and in the correct stoichiometric amount (typically a slight excess).[1][2][9] For hindered alcohols, a stronger, non-nucleophilic base might be necessary.[7][10]
-
Solvent Effects: The choice of solvent can significantly impact reaction rates. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are commonly used.[8] DMF can often accelerate the reaction.[7][11]
-
Steric Hindrance: The steric bulk around the functional group being silylated can dramatically slow down the reaction rate.[7][10][12] The general order of reactivity for alcohols is primary > secondary > tertiary.[8][13] For sterically hindered substrates, consider using a more reactive silylating agent or more forcing reaction conditions.[7][10]
Issue 3: Formation of Side Products
Q3: I'm observing significant side product formation in my reaction mixture. What are the likely side products and how can I minimize them?
A3: The primary side product is often hexamethyldisiloxane, resulting from the hydrolysis of TMSCl.[4]
Minimization Strategies:
-
Strict Anhydrous Conditions: As mentioned, this is the most critical factor to prevent the formation of hydrolysis-related byproducts.[4]
-
Control of Stoichiometry: If your substrate contains multiple reactive functional groups, using a stoichiometric amount of TMSCl (1.0-1.1 equivalents) can help achieve selective silylation of the most reactive site.[8] Running the reaction at a lower temperature can also enhance selectivity.[8]
-
Reaction Monitoring: Closely monitor the reaction to avoid prolonged reaction times that might lead to side reactions or decomposition.
Data Presentation
Table 1: Relative Hydrolytic Stability of Common Silyl (B83357) Ethers
The stability of silyl ethers is crucial for their effectiveness as protecting groups. This stability is largely influenced by the steric bulk of the substituents on the silicon atom.[14]
| Silyl Group | Abbreviation | Relative Stability (Acidic Conditions) | Relative Stability (Basic Conditions) |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data compiled from various sources. The values are approximate and can vary with substrate and reaction conditions.[15]
Experimental Protocols
General Protocol for Silylation of an Alcohol with TMSCl
This protocol provides a general guideline. Specific conditions may need to be optimized for different substrates.
-
Preparation:
-
Dry all glassware in an oven at 120°C for at least 4 hours and allow it to cool in a desiccator over a drying agent.
-
Use anhydrous solvents and reagents.
-
Assemble the glassware under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the alcohol (1.0 equivalent) and an anhydrous aprotic solvent (e.g., DCM, THF, or DMF).
-
Add a suitable base, such as triethylamine (1.2 equivalents) or imidazole (B134444) (2.0 equivalents).[9]
-
Cool the solution to 0°C in an ice bath.
-
-
Addition of TMSCl:
-
Reaction and Monitoring:
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.[4]
-
Monitor the progress of the reaction by TLC or GC analysis.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[4]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) two to three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]
-
-
Purification:
-
Filter the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
-
Visualizations
Diagram 1: Silylation Reaction Mechanism
Caption: Mechanism of alcohol silylation with TMSCl catalyzed by a base.
Diagram 2: General Experimental Workflow
Caption: A typical experimental workflow for a silylation reaction.
Diagram 3: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yield in silylation reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 3. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. This compound | (CH3)3SiCl | CID 6397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. General Silylation Procedures - Gelest [technical.gelest.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol [ccspublishing.org.cn]
- 13. orgosolver.com [orgosolver.com]
- 14. benchchem.com [benchchem.com]
- 15. Silyl ether - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Moisture Sensitivity of Chlorotrimethylsilane (TMSCl) in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of Chlorotrimethylsilane (TMSCl) during experiments. Find troubleshooting guides and frequently asked questions to address common issues and ensure successful and safe experimental outcomes.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter when working with TMSCl.
Question: My reaction is sluggish or incomplete, and I suspect moisture contamination. How can I confirm this and what are the immediate troubleshooting steps?
Answer:
The most common reason for incomplete silylation reactions is the presence of moisture.[1] this compound readily reacts with water, which consumes the reagent and reduces its effectiveness.[2]
Immediate Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying.[1] Solvents and other reagents should be anhydrous. It is highly recommended to use freshly opened bottles of anhydrous solvents.[2]
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Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from interfering with the reaction.[1]
-
Reagent Quality: If you suspect your TMSCl has been compromised, consider purifying it by distillation before use.
Question: I am observing the formation of a white precipitate in my reaction. What is it and how can I prevent it?
Answer:
A white precipitate is often the salt byproduct of the reaction, such as triethylammonium (B8662869) chloride if triethylamine (B128534) is used as a base.[3] However, if you are seeing excessive white fumes or a precipitate upon opening the TMSCl container, this is likely due to hydrolysis from atmospheric moisture, forming hydrochloric acid and hexamethyldisiloxane.[4]
Prevention:
-
Proper Handling: Handle TMSCl in a fume hood and minimize its exposure to air.
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Correct Stoichiometry: Ensure the correct stoichiometry of your base to neutralize the HCl generated during the silylation reaction.
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Appropriate Quenching: Quench the reaction carefully, as described in the protocols below, to manage the formation of byproducts.
Question: My product appears to have decomposed during workup. Could this be related to the TMSCl?
Answer:
Yes, the acidic byproduct of TMSCl hydrolysis, hydrochloric acid (HCl), can cause the decomposition of acid-sensitive functional groups in your product. The trimethylsilyl (B98337) (TMS) ether product itself can also be labile and may not withstand harsh workup conditions.
Solutions:
-
Mild Quenching: Use a mild quenching agent like a saturated aqueous solution of sodium bicarbonate to neutralize the HCl.[5]
-
Careful Workup: Avoid prolonged exposure to aqueous acidic or basic conditions during extraction.
-
Alternative Silylating Agents: If your molecule is particularly sensitive, consider using a bulkier, more stable silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl).
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: TMSCl should be stored in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1][2] It is incompatible with water, alcohols, amines, strong acids, strong bases, and oxidizing agents.[6]
Q2: What are the primary hazards associated with TMSCl?
A2: TMSCl is a highly flammable liquid and vapor. It reacts violently with water, releasing corrosive hydrogen chloride (HCl) gas, which can cause severe skin burns and eye damage.[4][7] Inhalation of vapors can also be harmful.[7] Always handle TMSCl in a chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
Q3: How do I safely quench a reaction containing excess TMSCl?
A3: Excess TMSCl can be quenched by the slow, careful addition of a proton source. A common method is to slowly add a saturated aqueous solution of sodium bicarbonate or ammonium (B1175870) chloride to the cooled reaction mixture.[5][8] For larger quantities, a less reactive alcohol like isopropanol (B130326) can be added cautiously before the addition of water to control the exotherm.
Q4: Can I purify TMSCl that has been exposed to moisture?
A4: Yes, TMSCl can be purified by distillation. It is often distilled from calcium hydride or tributylamine (B1682462) under an inert atmosphere to remove hydrolysis products and other impurities.[6]
Data Presentation
Table 1: Relative Hydrolysis Rate of Chlorosilanes
| Chlorosilane | Structure | Relative Hydrolysis Rate | Byproducts |
| This compound (TMSCl) | (CH₃)₃SiCl | Very High | (CH₃)₃SiOH (transient), (CH₃)₃SiOSi(CH₃)₃, HCl |
| Dichlorodimethylsilane | (CH₃)₂SiCl₂ | High | [(CH₃)₂SiO]n, HCl |
| Trichloromethylsilane | CH₃SiCl₃ | High | [CH₃SiO₁.₅]n, HCl |
Note: The hydrolysis of chlorosilanes is generally instantaneous and exothermic.
Experimental Protocols
Protocol 1: General Procedure for the Silylation of a Primary Alcohol with TMSCl
This protocol describes a standard procedure for protecting a primary alcohol as a trimethylsilyl (TMS) ether.
Materials:
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Primary alcohol
-
This compound (TMSCl)
-
Triethylamine (TEA) or Imidazole
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (B86663) or sodium sulfate
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Standard laboratory glassware (round-bottom flask, stir bar, dropping funnel, etc.)
Procedure:
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To a dry, nitrogen-flushed round-bottom flask containing a magnetic stir bar, add the primary alcohol (1.0 equivalent) and anhydrous DCM.
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Add triethylamine (1.2 equivalents) to the solution. If using imidazole, 2.2 equivalents are typically used.[5]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add TMSCl (1.1 equivalents) dropwise via a dropping funnel over 15 minutes.[5]
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Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.[5]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
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Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Safe Quenching of Excess this compound
This protocol is for the safe neutralization of unreacted TMSCl in a reaction mixture.
Materials:
-
Reaction mixture containing excess TMSCl
-
Isopropanol
-
Saturated aqueous sodium bicarbonate solution
-
Appropriate glassware for quenching
Procedure:
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Slowly add isopropanol dropwise to the stirred solution. Isopropanol is less reactive with TMSCl than water, allowing for a more controlled quench.
-
Observe for any gas evolution (HCl) and temperature increase. Adjust the addition rate to keep the reaction under control.
-
Continue adding isopropanol until the gas evolution ceases.
-
Once the reaction with isopropanol is complete, slowly and cautiously add a saturated aqueous sodium bicarbonate solution to neutralize any remaining acidic species.
-
Proceed with the aqueous workup as required for your specific reaction.
Visualizations
References
optimizing Chlorotrimethylsilane reaction conditions: base and solvent selection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions when using Chlorotrimethylsilane (TMSCl) as a silylating agent.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of alcohol protection using TMSCl?
The protection of an alcohol with TMSCl proceeds via a nucleophilic substitution at the silicon atom. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic silicon atom of TMSCl and displacing the chloride ion. This reaction is typically facilitated by a base, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the formation of the trimethylsilyl (B98337) (TMS) ether.
Q2: How does the structure of the alcohol affect the silylation reaction rate?
The rate of silylation is significantly influenced by steric hindrance around the hydroxyl group. The general order of reactivity is primary > secondary > tertiary alcohols.[1] Primary alcohols, being the least sterically hindered, react the fastest. Secondary alcohols react more slowly, and tertiary alcohols are the most challenging to silylate due to the steric bulk impeding the approach of the TMSCl reagent. For very hindered alcohols, more reactive silylating agents or more forcing reaction conditions may be necessary.[2]
Q3: What are the most common bases used for TMSCl reactions, and how do I choose the right one?
Commonly used bases include tertiary amines like triethylamine (B128534) (TEA) and pyridine (B92270), as well as more nucleophilic catalysts like imidazole (B134444) and 4-(dimethylamino)pyridine (DMAP).
-
Triethylamine (TEA) and Pyridine: These are standard, non-nucleophilic bases used to scavenge the HCl byproduct.[1]
-
Imidazole: Imidazole is more nucleophilic and can act as a catalyst by forming a more reactive silyl-imidazolium intermediate. It is often the base of choice for achieving high yields, especially with more hindered alcohols.
-
4-(Dimethylamino)pyridine (DMAP): DMAP is a highly effective nucleophilic catalyst, often used in catalytic amounts along with a stoichiometric amount of a weaker base like TEA.[3] It significantly accelerates the reaction, particularly for hindered or unreactive alcohols.[3]
The choice of base depends on the reactivity of the alcohol. For simple primary alcohols, TEA or pyridine is often sufficient. For more challenging substrates, imidazole or the use of catalytic DMAP is recommended.
Q4: Which solvents are suitable for TMSCl reactions?
Aprotic solvents are essential to prevent the hydrolysis of TMSCl.[4] Common choices include:
-
Dichloromethane (B109758) (DCM): A versatile and commonly used solvent.
-
Tetrahydrofuran (THF): Another popular choice, particularly if solubility of the starting material is an issue in DCM.
-
Acetonitrile (B52724) (ACN): A more polar aprotic solvent that can sometimes accelerate the reaction rate.
-
Dimethylformamide (DMF): A highly polar aprotic solvent that can significantly increase the reaction rate, but it can be more difficult to remove during workup.[5]
The choice of solvent can impact reaction time and yield, so screening different options may be necessary for optimization.
Q5: How can I monitor the progress of my silylation reaction?
The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). The silylated product (TMS ether) will be less polar than the starting alcohol and will therefore have a higher Rf value. The disappearance of the starting material spot indicates the completion of the reaction. Gas Chromatography (GC) can also be an effective method for monitoring the reaction.
Q6: What is a standard work-up procedure for a TMSCl reaction?
A typical aqueous work-up involves:
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Quenching the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium (B1175870) chloride (NH₄Cl).
-
Transferring the mixture to a separatory funnel and extracting the product with an organic solvent like DCM or ethyl acetate.
-
Washing the combined organic layers with water and then brine to remove residual water-soluble impurities.
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Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Filtering and concentrating the solvent under reduced pressure to obtain the crude product, which can then be purified by flash column chromatography if necessary.
Caution: TMS ethers can be labile, especially to acidic conditions. Prolonged contact with water or acidic silica (B1680970) gel during chromatography can lead to deprotection.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Reaction | 1. Insufficiently reactive base: For hindered or less reactive alcohols, TEA or pyridine may not be sufficient. | 1. Switch to a more potent base like imidazole or add a catalytic amount of DMAP. |
| 2. Inappropriate solvent: The reaction may be sluggish in less polar solvents. | 2. Try a more polar aprotic solvent such as acetonitrile or DMF. | |
| 3. Presence of moisture: Water will react with TMSCl, quenching the reagent. | 3. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 4. Steric hindrance: The alcohol substrate is too sterically hindered for TMSCl. | 4. Consider using a less bulky silylating agent or more forcing conditions (higher temperature, longer reaction time). Note that TMS ethers of tertiary alcohols are generally less stable. | |
| Formation of Side Products | 1. Reaction with other functional groups: TMSCl can react with other acidic protons, such as those on carboxylic acids or amines. | 1. Protect other sensitive functional groups before attempting the silylation of the alcohol. |
| 2. Deprotection during work-up or purification: The TMS group is labile to acid. | 2. Use a mild quenching agent like saturated aqueous NaHCO₃. Avoid acidic conditions during work-up. For chromatography, consider using silica gel that has been neutralized with a small amount of triethylamine or use an alternative stationary phase like alumina. | |
| Difficulty in Product Isolation | 1. Emulsion during aqueous work-up: This can be an issue when using solvents like THF. | 1. Add brine to the aqueous layer to help break the emulsion. Alternatively, remove the bulk of the THF under reduced pressure before the aqueous work-up. |
| 2. Co-elution with byproducts during chromatography: The silylated product may have a similar polarity to other components in the reaction mixture. | 2. Optimize the solvent system for column chromatography. If purification is still challenging, consider distillation if the product is volatile. |
Data Presentation
Table 1: Comparison of Bases for the Silylation of Benzyl Alcohol with Triisopropylsilyl Chloride (TIPSCl) under Microwave Irradiation *
| Base | Substrate/TIPSCl/Base Ratio | Yield (%) |
| Imidazole | 1:1.5:3 | 96 |
| Basic Al₂O₃ | 1:1.5:3 | 30 |
| CaO | 1:1.5:3 | 25 |
| MgO | 1:1.5:3 | 20 |
| Mg(OH)₂ | 1:1.5:3 | 20 |
| NaHCO₃ | 1:1.5:3 | 15 |
*Data obtained for TIPSCl, which is sterically more hindered than TMSCl. The trend in base reactivity is expected to be similar for TMSCl, highlighting the superior performance of imidazole.[6]
Table 2: Effect of Solvent on the Silylation of Benzyl Alcohol with Hexamethyldisilazane (HMDS) *
| Solvent | Time (min) | Yield (%) |
| CH₂Cl₂ | 5 | 99 |
| CHCl₃ | 15 | 95 |
| CH₃CN | 20 | 92 |
| THF | 30 | 85 |
| EtOH | 45 | 70 |
| MeOH | 60 | 65 |
*HMDS is another common silylating agent. The results demonstrate the significant impact of solvent choice on reaction efficiency, with chlorinated solvents often providing the best results.[7]
Experimental Protocols
General Protocol for the Trimethylsilylation of a Primary Alcohol
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equivalent).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM) (approximately 0.1-0.5 M concentration).
-
Add triethylamine (1.5 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Visualizations
References
common side reactions of Chlorotrimethylsilane with ketones and aldehydes
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with chlorotrimethylsilane (TMSCl) and enolizable ketones and aldehydes. The primary application discussed is the formation of silyl (B83357) enol ethers, which are crucial intermediates in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound (TMSCl) with enolizable ketones and aldehydes?
The primary reaction is the formation of a silyl enol ether.[1][2] This involves reacting the carbonyl compound with a silyl electrophile, like TMSCl, and a base. The oxygen atom of the enolate acts as the nucleophile, attacking the silicon atom to form a stable Si-O bond.[1][3]
Q2: What is the most common and critical side reaction to control?
The most significant side reaction is the hydrolysis of this compound.[4][5][6] TMSCl reacts violently with water to produce hexamethyldisiloxane (B120664) and corrosive hydrogen chloride (HCl) gas.[4][5][7] The generated HCl can catalyze other unwanted side reactions and corrode equipment.[4][5] Therefore, all reactions must be conducted under strictly anhydrous conditions.
Q3: What are silyl enol ethers, and why are they useful?
Silyl enol ethers are versatile intermediates in organic synthesis, serving as enolate equivalents.[1][8] They are less basic than their lithium enolate counterparts but can still act as effective nucleophiles in reactions like Mukaiyama aldol (B89426) additions, C-C bond formations, and halogenations.[1][8][9]
Q4: What is the difference between kinetic and thermodynamic silyl enol ethers?
For an unsymmetrical ketone, two different enolates can form.
-
Kinetic Silyl Enol Ether: This isomer forms faster and involves the deprotonation of the less sterically hindered α-hydrogen. It features the less substituted double bond.[1]
-
Thermodynamic Silyl Enol Ether: This is the more stable isomer, featuring the more substituted double bond.[1] Its formation is favored under conditions that allow for equilibration.
Q5: How can I selectively form the kinetic silyl enol ether?
To favor the kinetic product, use a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at a low temperature (e.g., -78 °C).[1][10] The bulky base preferentially removes the more accessible proton, and the low temperature prevents equilibration to the thermodynamic form.[1]
Q6: How can I selectively form the thermodynamic silyl enol ether?
Formation of the thermodynamic product is favored by using a weaker base, such as triethylamine (B128534) (Et₃N), and allowing the reaction to run at a higher temperature (e.g., room temperature or gentle heating) for a longer duration.[1][10] These conditions permit the initial kinetic enolate to equilibrate to the more stable thermodynamic isomer before being trapped by TMSCl.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of silyl enol ethers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Silyl Enol Ether | 1. Moisture Contamination: TMSCl and enolates are highly sensitive to water.[4][5] | 1a. Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (N₂ or Ar).1b. Use freshly distilled, anhydrous solvents.1c. Use a fresh bottle of TMSCl or distill it prior to use.[10] |
| 2. Inactive Base: The base (e.g., n-BuLi used to generate LDA, or Et₃N) may have degraded. | 2a. Titrate organolithium reagents (like n-BuLi) before use to determine their exact molarity.2b. Use freshly distilled triethylamine. | |
| 3. Incorrect Order of Addition: Adding the base to the ketone can promote self-condensation (aldol reaction). | 3. Prepare the base solution (e.g., LDA in THF) and cool it to the target temperature (-78 °C) before slowly adding the ketone solution dropwise.[10] | |
| Mixture of Kinetic and Thermodynamic Products | 1. Poor Temperature Control: For kinetic control, the temperature may have risen above -78 °C, allowing for equilibration. | 1. Use a cryocool or a well-insulated dry ice/acetone bath. Monitor the internal reaction temperature carefully. |
| 2. Incorrect Base/Solvent System: The chosen base may not be suitable for the desired selectivity. | 2a. For kinetic products, strictly use a hindered base like LDA.[1]2b. For thermodynamic products, ensure a weaker base like Et₃N is used to allow for equilibration.[1][10] | |
| Starting Material Recovered | 1. Incomplete Deprotonation: The base may be insufficient in quantity or reactivity. | 1a. Re-check the stoichiometry of the base (typically 1.05-1.1 equivalents).1b. Ensure the base is active (see "Inactive Base" above).1c. Allow sufficient time for deprotonation to occur before adding TMSCl. |
| Formation of a Viscous Oil or Gel | 1. Extensive Hydrolysis of TMSCl: This leads to the formation of polysiloxanes.[6][11] | 1. This is a severe moisture issue. All reagents and solvents must be rigorously dried, and the reaction must be performed under a strictly inert atmosphere. |
Visual Troubleshooting Workflow
Caption: A troubleshooting flowchart for common issues in silyl enol ether synthesis.
Key Reaction Pathways and Side Reactions
The desired reaction is the trapping of a ketone enolate to form a silyl enol ether. However, competing side reactions can significantly impact the outcome.
Caption: Key reaction pathways in the silylation of carbonyls with TMSCl.
Experimental Protocols
Protocol 1: Synthesis of a Kinetic Silyl Enol Ether (Example: 1-(Trimethylsilyloxy)cyclohex-1-ene from cyclohexanone)
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of nitrogen throughout the reaction.
-
LDA Preparation: In the reaction flask, dissolve diisopropylamine (B44863) (1.1 eq.) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to 0 °C in an ice bath. Add n-butyllithium (1.05 eq.) dropwise via syringe. Stir the resulting solution at 0 °C for 30 minutes.
-
Enolate Formation: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of cyclohexanone (B45756) (1.0 eq.) in anhydrous THF dropwise over 20 minutes, ensuring the internal temperature does not rise significantly. Stir for 1 hour at -78 °C.
-
Silyl Trapping: Add freshly distilled this compound (1.2 eq.) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10] Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude silyl enol ether. Further purification can be achieved by distillation.
Protocol 2: Synthesis of a Thermodynamic Silyl Enol Ether (Example: 2-Methyl-1-(trimethylsilyloxy)cyclohex-1-ene from 2-methylcyclohexanone)
-
Apparatus Setup: To a flame-dried round-bottom flask with a stir bar and nitrogen inlet, add 2-methylcyclohexanone (B44802) (1.0 eq.), anhydrous N,N-dimethylformamide (DMF), and triethylamine (1.5 eq.).
-
Silylation: Add this compound (1.3 eq.) to the stirred solution at room temperature. Heat the reaction mixture to 80 °C and stir for 24-48 hours to allow for equilibration to the thermodynamic isomer.
-
Workup: Cool the reaction mixture to room temperature. Pour it into a separatory funnel containing cold saturated aqueous NaHCO₃ solution and pentane. Separate the layers and extract the aqueous layer twice more with pentane. Combine the organic layers, wash with cold water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by distillation.
References
- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 2. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. inchem.org [inchem.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Silyl enol ethers in aldol reactions [ns1.almerja.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. gelest.com [gelest.com]
effective workup and purification techniques for Chlorotrimethylsilane reactions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on effective workup and purification techniques for reactions involving chlorotrimethylsilane (TMSCl).
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to take when working with this compound (TMSCl)?
A1: this compound is a flammable, corrosive, and moisture-sensitive compound that requires strict safety protocols.[1] Key safety measures include:
-
Handling: Always handle TMSCl in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3]
-
Storage: Store TMSCl in tightly sealed containers in a cool, dry place, away from heat, sparks, and open flames.[1][3][4] It should be stored under an inert gas.[3]
-
Reactivity: TMSCl reacts vigorously with water, releasing corrosive hydrogen chloride (HCl) gas.[1][5][6][7] Avoid contact with water and moisture.[1][3]
-
Spills: In case of a spill, remove all ignition sources and absorb the material with vermiculite (B1170534) or another inert absorbent.[4] Do not use water to clean up spills.[3]
-
Disposal: Neutralize and dispose of TMSCl waste according to local regulations for hazardous waste.[1]
Q2: How do I quench a reaction involving excess this compound?
A2: Quenching should be done carefully to control the exothermic reaction with protic reagents. Common quenching procedures involve the slow addition of:
-
Saturated aqueous ammonium (B1175870) chloride solution.[10][11]
-
A proton source like a buffer solution.[10]
-
For large-scale reactions, it is crucial to perform the quench slowly and with efficient cooling.[10]
Q3: What are the common byproducts in a TMSCl reaction and how can I minimize their formation?
A3: The most common byproduct is hexamethyldisiloxane, which forms from the hydrolysis of TMSCl in the presence of moisture.[8] To minimize its formation, ensure strictly anhydrous conditions by:
-
Rigorously drying all glassware (flame-dried under vacuum or oven-dried).[8]
-
Running the reaction under an inert atmosphere (nitrogen or argon).[8][12]
Q4: What is the general workup procedure after quenching a TMSCl reaction?
A4: A typical workup procedure involves the following steps:
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel and extract the product into a suitable organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297).[9][10]
-
Washing: Wash the organic layer sequentially with water and/or brine to remove water-soluble byproducts and salts.[9][10]
-
Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (B86663) or sodium sulfate.[9][10]
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.[9][10]
Troubleshooting Guide
Issue 1: Incomplete silylation reaction (low yield of the desired silyl (B83357) ether).
| Potential Cause | Recommended Solution |
| Presence of moisture | Ensure all glassware is rigorously dried and use anhydrous solvents and reagents.[8] Conduct the reaction under an inert atmosphere.[8][12] |
| Inactive silylating agent | Use a fresh bottle of TMSCl. Ensure it has been stored properly under anhydrous conditions. |
| Insufficient base | Use a slight excess of a suitable base like triethylamine (B128534) or imidazole.[9] |
| Steric hindrance of the substrate | For sterically hindered alcohols, consider increasing the reaction temperature or using a more reactive silylating agent like trimethylsilyl (B98337) triflate.[13] |
| Insufficient reaction time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[8] |
Issue 2: Hydrolysis of the trimethylsilyl (TMS) ether during workup or purification.
| Potential Cause | Recommended Solution |
| Acidic conditions | TMS ethers are highly susceptible to hydrolysis under acidic conditions.[14][15] Use mild quenching and workup conditions. Saturated aqueous sodium bicarbonate is a good choice for quenching.[8][9] |
| Acidic silica (B1680970) gel during chromatography | Neutralize the silica gel before use by pre-treating it with a solvent mixture containing a small amount of triethylamine (~1%).[8] |
| Prolonged contact with protic solvents | Minimize the time the TMS ether is in contact with aqueous or alcoholic solutions during workup. |
Data Presentation
Table 1: Relative Stability of Common Silyl Ethers to Hydrolysis
This table provides a qualitative comparison of the stability of different silyl ethers, which is crucial for selecting the appropriate protecting group and designing the workup and purification strategy.
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS (Trimethylsilyl) | 1 | 1 |
| TES (Triethylsilyl) | 64 | 10-100 |
| TBS/TBDMS (tert-Butyldimethylsilyl) | 20,000 | 20,000 |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | 20,000 |
Data adapted from literature sources.[13]
Experimental Protocols
Protocol 1: General Procedure for the Silylation of a Primary Alcohol with TMSCl
Objective: To synthesize a trimethylsilyl ether from a primary alcohol.
Materials:
-
Primary alcohol
-
This compound (TMSCl)
-
Triethylamine (TEA) or Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup.
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the primary alcohol (1.0 eq) and anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution.[9]
-
Cool the reaction mixture to 0 °C in an ice bath.[9]
-
Slowly add this compound (1.1 eq) dropwise.[9]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.[9]
-
Monitor the reaction progress by TLC.[9]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.[9]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.[9]
-
Combine the organic layers and wash with brine.[9]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude trimethylsilyl ether.[9]
Protocol 2: Purification of a Trimethylsilyl Ether by Flash Column Chromatography
Objective: To purify the crude trimethylsilyl ether.
Materials:
-
Crude trimethylsilyl ether
-
Silica gel
-
Ethyl acetate
-
Triethylamine
-
Standard chromatography equipment
Procedure:
-
Prepare a slurry of silica gel in hexane containing 1% triethylamine. This neutralizes the silica gel and prevents hydrolysis of the TMS ether on the column.[8]
-
Pack the column with the prepared silica gel slurry.
-
Dissolve the crude product in a minimal amount of the eluent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Load the sample onto the column.
-
Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane), monitoring the fractions by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. What is this compound?_Chemicalbook [chemicalbook.com]
- 6. This compound | (CH3)3SiCl | CID 6397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. TRIMETHYLCHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. orgsyn.org [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. Silyl ether - Wikipedia [en.wikipedia.org]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
preventing hydrolysis of trimethylsilyl ethers during chromatography
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the hydrolysis of trimethylsilyl (B98337) (TMS) ethers during chromatographic analysis. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered in the laboratory.
Frequently Asked questions (FAQs)
Q1: What are trimethylsilyl (TMS) ethers and why is preventing their hydrolysis important?
Trimethylsilyl ethers are derivatives of compounds containing hydroxyl groups, where the hydrogen of the hydroxyl group is replaced by a trimethylsilyl group (-Si(CH₃)₃). This derivatization is a common strategy in chemical analysis, particularly for gas chromatography (GC), as it increases the volatility and thermal stability of polar and non-volatile compounds like alcohols, phenols, and sugars.[1] Hydrolysis, the cleavage of the silicon-oxygen bond by water, reverts the TMS ether to the original hydroxyl compound and trimethylsilanol. This is undesirable as it can lead to inaccurate quantification, poor peak shapes, and the misidentification of compounds in a sample.[2]
Q2: What are the primary causes of TMS ether hydrolysis during chromatography?
The primary causes of TMS ether hydrolysis during chromatography are:
-
Presence of Moisture: The silicon-oxygen bond in TMS ethers is highly susceptible to cleavage by water.[3] This can be introduced from wet solvents, reagents, samples, or atmospheric moisture.[3]
-
Acidic or Basic Conditions: The hydrolysis of TMS ethers can be catalyzed by both acidic and basic conditions.[3] Standard silica (B1680970) gel, a common stationary phase in column chromatography, is slightly acidic and can cause the cleavage of TMS groups.[4][5]
-
Active Sites on Chromatographic Surfaces: Active sites, such as free silanol (B1196071) groups on GC inlet liners or columns, can also contribute to the degradation of TMS ethers.[3]
Q3: How can I prevent TMS ether hydrolysis during sample preparation and storage?
To prevent hydrolysis before chromatographic analysis, it is crucial to maintain strictly anhydrous (water-free) conditions throughout sample preparation and storage.[3] Key measures include:
-
Thoroughly drying the initial sample before derivatization.[3]
-
Using high-quality, anhydrous solvents and reagents for the derivatization reaction.[3][6]
-
Conducting the derivatization reaction in a dry environment, for instance, under a stream of inert gas like nitrogen.[3]
-
Minimizing the time between derivatization and analysis.[3]
-
If immediate analysis is not possible, storing the derivatized samples at low temperatures in well-sealed vials.[3]
Q4: What are the best practices for preventing TMS ether hydrolysis during column chromatography on silica gel?
Standard silica gel's acidic nature poses a significant risk for TMS ether hydrolysis.[4][7] To mitigate this, consider the following:
-
Deactivating the Silica Gel: Neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a base, such as triethylamine (B128534) (~1%), before packing the column.[4][8][9]
-
Using a Buffered Mobile Phase: Add a volatile base, like 0.1-2% triethylamine, to the eluent to neutralize the acidic sites on the silica gel during the separation.[8]
-
Minimizing Contact Time: Run the chromatography as quickly as practical to reduce the exposure time of the TMS ether to the stationary phase.[8]
Q5: Are there alternatives to standard silica gel for the chromatography of TMS ethers?
Yes, if TMS ether hydrolysis remains a problem with deactivated silica, several alternative stationary phases can be used:
-
Neutral or Basic Alumina (B75360): Alumina is available in acidic, neutral, and basic forms. Neutral or basic alumina can be a good alternative to silica gel for separating acid-sensitive compounds like TMS ethers.[4][10]
-
Reversed-Phase Silica Gel: In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used. This can be a suitable option for some TMS ethers.[8]
-
Other Stationary Phases: For specific applications, other materials like Florisil, or various polymer-based resins can be considered.[10][11]
Q6: My TMS ether is still hydrolyzing. Are there more stable alternatives to the TMS protecting group?
If hydrolysis of the TMS ether is unavoidable under your experimental conditions, consider using a more robust silyl (B83357) protecting group. The stability of silyl ethers towards acidic hydrolysis generally increases with steric hindrance around the silicon atom.[4][12] The order of stability is:
TMS < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS).[4][12]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the chromatographic analysis of TMS ethers.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no recovery of the TMS ether from a silica gel column. | The TMS ether is hydrolyzing on the acidic silica gel.[4][8] | 1. Deactivate the silica gel with triethylamine.[8]2. Add triethylamine to the mobile phase.[8]3. Switch to a neutral stationary phase like neutral alumina.[4][9]4. If the compound is sufficiently volatile, consider purification by distillation.[9] |
| Appearance of the unprotected alcohol in fractions after silica gel chromatography. | Cleavage of the TMS group on the column.[5][7] | 1. Implement the solutions for low recovery.2. Check the stability of your compound on a TLC plate before running a column by performing a 2D TLC.[13] |
| Decreasing peak area of the TMS ether over multiple GC injections from the same vial. | Hydrolysis due to atmospheric moisture entering the vial with each injection.[3] | 1. Prepare single-injection aliquots to avoid repeatedly puncturing the septum of a single vial.[3]2. Ensure vials are properly sealed and use a cooled autosampler tray if available.[3] |
| Poor peak shape (e.g., tailing) in GC analysis. | 1. Active sites in the GC inlet liner or on the column are causing degradation.[3]2. Co-elution with interfering compounds.[3] | 1. Use a deactivated inlet liner.[3]2. Injecting the silylating agent (e.g., BSTFA) alone can help to temporarily passivate the system.[3]3. Optimize the GC temperature program to improve separation.[3] |
| Streaking or tailing of the silylated compound on a TLC plate. | Strong interaction between the silyl ether and the acidic silanol groups on the silica surface.[8] | 1. Add a small amount of triethylamine to the developing solvent.2. Use a less polar solvent system.[8] |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel with Triethylamine for Flash Chromatography
-
Preparation of the Slurry: In a fume hood, measure the required amount of silica gel for your column.
-
Create a slurry of the silica gel in the chosen non-polar solvent for your chromatography (e.g., hexane).
-
Addition of Triethylamine: Add triethylamine to the slurry to a final concentration of approximately 1% (v/v). For example, for every 100 mL of solvent in your slurry, add 1 mL of triethylamine.
-
Equilibration: Stir the slurry gently for 5-10 minutes to ensure even distribution of the triethylamine.
-
Column Packing: Pack the column with the deactivated silica gel slurry as you would normally.
-
Mobile Phase: Use a mobile phase that also contains a small percentage of triethylamine (e.g., 0.1-1%) to maintain the neutral environment during elution.[8]
Protocol 2: General Procedure for Trimethylsilyl Derivatization for GC Analysis
This protocol provides a general guideline. The specific silylating agent, solvent, temperature, and time should be optimized for the analyte of interest.
-
Sample Preparation: If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen.[3] It is crucial that the sample is free of water.
-
Reagent Addition: In a clean, dry vial, dissolve the dried sample in an anhydrous aprotic solvent such as pyridine, acetonitrile, or N,N-dimethylformamide (DMF).[1][3][14][15] Add the silylating reagent (e.g., BSTFA with 1% TMCS, or MSTFA).
-
Reaction: Tightly seal the vial and heat it at a suitable temperature (e.g., 60-80°C) for the required time (e.g., 30-60 minutes) to ensure complete derivatization.[3]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS. If necessary, the sample can be diluted with an anhydrous solvent like hexane.[3]
Visualizations
Caption: Mechanism of TMS ether hydrolysis.
Caption: Troubleshooting workflow for TMS ether hydrolysis.
References
- 1. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 2. Artifacts in trimethylsilyl derivatization reactions and ways to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting [chem.rochester.edu]
- 12. Silyl ether - Wikipedia [en.wikipedia.org]
- 13. Chromatography [chem.rochester.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
dealing with emulsion formation during aqueous workup of silylation reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing emulsion formation during the aqueous workup of silylation reactions.
Troubleshooting Guide: Dealing with Emulsions
Emulsions are a common issue during the aqueous workup of silylation reactions, where immiscible organic and aqueous layers fail to separate cleanly. This guide provides a step-by-step approach to both prevent and break these stubborn emulsions.
Diagram: Troubleshooting Workflow for Emulsion Formation
Caption: A workflow outlining the steps to address emulsion formation during silylation reaction workup.
Frequently Asked Questions (FAQs)
Q1: What causes emulsion formation during the aqueous workup of my silylation reaction?
A1: Emulsions are stable mixtures of immiscible liquids, in this case, your organic solvent and the aqueous wash. In silylation reactions, several factors can contribute to their formation:
-
Silylation Byproducts: The most common culprits are byproducts from the silylation reaction itself. For example, the hydrolysis of excess silylating agent or the silyl (B83357) ether product can form silanols (R₃SiOH) and siloxanes (R₃SiOSiR₃). These molecules can act as surfactants, reducing the interfacial tension between the organic and aqueous phases and stabilizing the emulsion.[1][2]
-
Suspended Solids: Fine particulate matter, such as unreacted starting materials, salts, or other insoluble byproducts, can accumulate at the interface and physically prevent the droplets from coalescing.[3]
-
Vigorous Mixing: Excessive shaking or stirring during the extraction process can create very fine droplets that are difficult to separate.[4]
Diagram: Mechanism of Emulsion Stabilization by Silylation Byproducts
Caption: Siloxane byproducts acting as surfactants at the oil-water interface, stabilizing emulsions.
Q2: I have a persistent emulsion. What are the recommended troubleshooting steps?
A2: If you encounter a stable emulsion, it is recommended to first try simple physical methods before moving to chemical interventions.
| Method Category | Technique | Description | Key Considerations |
| Physical | Allowing the mixture to stand | Let the separatory funnel sit undisturbed for 15-30 minutes. Gravity alone can sometimes be sufficient to break weak emulsions.[5] | This is the least invasive method and should always be the first step. |
| Gentle swirling or stirring | Gently swirl the separatory funnel or stir the emulsion layer with a glass rod. This can help to coalesce smaller droplets.[5] | Avoid vigorous shaking, which can worsen the emulsion. | |
| Centrifugation | If the volume is manageable, centrifuging the mixture can provide the necessary force to break the emulsion.[4][6] | This is a very effective mechanical method, particularly for small droplet sizes.[5] | |
| Filtration through Celite® or glass wool | Filtering the entire mixture through a pad of Celite® or a plug of glass wool can physically break up the emulsion layer by trapping fine solids.[3][7] | Celite® is a diatomaceous earth filter aid that is generally inert and does not adsorb most organic compounds.[1] | |
| Chemical | Addition of Brine | Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion by "salting out" the organic components.[8][9] | This is one of the most common and effective chemical methods. |
| Addition of a different organic solvent | Adding a small amount of a different organic solvent can alter the polarity of the organic phase and disrupt the emulsion.[4] | Choose a solvent that is miscible with your current organic phase but immiscible with water. | |
| Change pH | If your target compound is stable to acid or base, carefully adjusting the pH of the aqueous layer can sometimes break an emulsion, especially if acidic or basic impurities are acting as surfactants.[10] | This should be done with caution, as it can affect the stability of your desired product. |
Q3: Can I prevent emulsions from forming in the first place?
A3: Yes, prevention is often the best strategy. Consider the following preventative measures:
-
Gentle Extraction: Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers.
-
Solid Phase Extraction (SPE): For particularly troublesome reactions, consider using solid-phase extraction as an alternative to liquid-liquid extraction to avoid the formation of emulsions altogether.[4]
-
Pre-emptive Addition of Salt: If you know a particular reaction is prone to emulsion formation, adding a small amount of a salt like sodium chloride to the aqueous phase before the extraction can help prevent it.[10]
Experimental Protocols
Protocol 1: Breaking an Emulsion using Brine Wash
-
Prepare a Saturated Brine Solution: Add sodium chloride (NaCl) to deionized water with stirring until no more salt dissolves.
-
Add Brine to the Emulsion: Carefully add the saturated brine solution to the separatory funnel containing the emulsion. A volume of approximately 10-20% of the total volume of the emulsion is a good starting point.
-
Gentle Mixing: Gently invert the separatory funnel a few times to mix the brine with the emulsion. Avoid vigorous shaking.
-
Allow to Settle: Let the separatory funnel stand undisturbed and observe if the layers begin to separate. This may take several minutes.
-
Repeat if Necessary: If the emulsion persists, another small portion of brine can be added.
Protocol 2: Breaking an Emulsion by Filtration through Celite®
-
Prepare a Celite® Pad:
-
Place a piece of filter paper in a Büchner funnel.
-
In a small beaker, make a slurry of Celite® in the organic solvent used for the extraction.
-
Wet the filter paper in the funnel with the same solvent.
-
With gentle suction from a filter flask, pour the Celite® slurry into the funnel to form an even pad (typically 0.5-1 cm thick).
-
Wash the pad with a small amount of fresh solvent to remove any fine particles.
-
-
Filter the Emulsion:
-
Carefully pour the entire contents of the separatory funnel (both layers and the emulsion) onto the Celite® pad under gentle suction.
-
The Celite® will physically disrupt the emulsion, allowing the separated layers to pass through into the filter flask.[7]
-
-
Separate the Layers: Transfer the filtrate from the filter flask back to a clean separatory funnel and separate the aqueous and organic layers as usual.
-
Wash the Celite® Pad: Wash the Celite® pad with a small amount of the organic solvent to recover any product that may have been retained. Combine this wash with the main organic layer.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Recent developments in catalysis with Pickering Emulsions - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03604H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Silylation reaction of dextran: effect of experimental conditions on silylation yield, regioselectivity, and chemical stability of silylated dextrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemistry Teaching Labs - Active Filtration [chemtl.york.ac.uk]
- 8. reddit.com [reddit.com]
- 9. icsoba.org [icsoba.org]
- 10. wwz.cedre.fr [wwz.cedre.fr]
Technical Support Center: Improving Selectivity of Silylation with Chlorotrimethylsilane (TMSCl)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the selectivity of silylation reactions using chlorotrimethylsilane (TMSCl).
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the silylation of an alcohol with this compound?
The silylation of an alcohol with this compound (TMSCl) is a nucleophilic substitution reaction.[1][2] A base is typically used to deprotonate the alcohol, forming a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic silicon atom of TMSCl, displacing the chloride ion to form a stable trimethylsilyl (B98337) (TMS) ether.[1][2] The base also neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[1][2]
Q2: How does the steric hindrance of the alcohol affect silylation selectivity?
Steric hindrance is a primary factor influencing the rate and selectivity of silylation.[1] The reactivity of alcohols generally follows the order: primary > secondary > tertiary.[1] Primary alcohols, being the least sterically hindered, react the fastest.[1] Secondary alcohols react more slowly, and tertiary alcohols are the most difficult to silylate due to the significant steric bulk around the hydroxyl group, often requiring more forcing reaction conditions.[1][3] This difference in reactivity allows for the selective silylation of less hindered hydroxyl groups in a molecule with multiple alcohol functionalities.[1]
Q3: What are the recommended solvents and bases for selective silylation with TMSCl?
Aprotic solvents are crucial to prevent reaction with the silylating agent.[1] Common choices include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetonitrile, and N,N-dimethylformamide (DMF).[1] Amine bases like triethylamine (B128534) (TEA) and pyridine (B92270) are frequently used to catalyze the reaction and neutralize the HCl byproduct.[1][2] For more challenging silylations or to increase reaction rates, stronger bases or nucleophilic catalysts such as imidazole (B134444) or 4-(dimethylamino)pyridine (DMAP) can be employed.[1] The choice of base can significantly impact the reaction's success, especially with sterically hindered alcohols.[4]
Q4: How can I monitor the progress of my silylation reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress.[1] The silylated product (TMS ether) is less polar than the starting alcohol and will have a higher Rf value.[1] The disappearance of the starting alcohol spot on the TLC plate typically indicates that the reaction is complete.[1] Gas chromatography (GC) can also be utilized for monitoring.[1]
Troubleshooting Guide
Problem 1: My silylation reaction is slow or incomplete.
This is a common issue that can be attributed to several factors.
| Possible Cause | Recommended Solution | Citation |
| Presence of Moisture | This compound is highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical. | [1][5] |
| Insufficiently Reactive Base | For sterically hindered alcohols, a stronger base or a nucleophilic catalyst may be necessary. Consider using imidazole or adding a catalytic amount of DMAP in addition to triethylamine. | [1][4] |
| Inappropriate Solvent | The choice of solvent can significantly affect the reaction rate. Polar aprotic solvents like DMF can accelerate the reaction compared to less polar solvents like DCM. | [1][4] |
| Low Reaction Temperature | While many silylations proceed at room temperature, less reactive or sterically hindered substrates may require heating. Gently warming the reaction mixture can often drive it to completion. | [1] |
Problem 2: I am observing the formation of side products, leading to low selectivity.
The formation of side products can complicate purification and reduce the yield of the desired product.
| Possible Cause | Recommended Solution | Citation |
| Over-silylation of Poly-hydroxylated Compounds | To selectively silylate the most reactive (least sterically hindered) hydroxyl group, use a stoichiometric amount of TMSCl (1.0-1.1 equivalents). Monitor the reaction closely by TLC and stop it once the desired product is formed. Running the reaction at a lower temperature can also improve selectivity. | [1] |
| Formation of Siloxanes | In the presence of water, TMSCl can hydrolyze to form trimethylsilanol, which can then condense to form hexamethyldisiloxane. To prevent this, ensure strictly anhydrous conditions are maintained throughout the experiment. | [1][5] |
Experimental Protocols
Protocol 1: General Procedure for the Selective Silylation of a Primary Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the alcohol (1.0 eq.).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.5 eq.).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Data Presentation
Table 1: Effect of Reaction Parameters on Silylation Selectivity
| Parameter | Effect on Selectivity for Less Hindered Alcohols | Reasoning | Citation |
| Steric Hindrance of Silylating Agent | Increasing the steric bulk of the silylating agent (e.g., using TBDMSCl instead of TMSCl) significantly increases selectivity for primary alcohols over secondary and tertiary alcohols. | The larger silyl (B83357) group has greater difficulty accessing sterically hindered hydroxyl groups. | [6][7] |
| Reaction Temperature | Lowering the reaction temperature (e.g., to 0 °C or below) generally improves selectivity. | At lower temperatures, the difference in activation energy for the reaction at different hydroxyl sites becomes more pronounced, favoring the reaction at the more accessible site. | [1][6] |
| Stoichiometry of TMSCl | Using a minimal excess (1.0-1.1 equivalents) of TMSCl enhances selectivity. | A large excess of the silylating agent can lead to the silylation of more hindered hydroxyl groups over time. | [1] |
| Choice of Base | Stronger, non-nucleophilic bases can sometimes improve yields for hindered alcohols without necessarily decreasing selectivity if other conditions are optimized. Imidazole is often a good choice for catalysis. | The base's primary role is deprotonation and neutralization; however, some bases can act as nucleophilic catalysts, potentially altering selectivity profiles. | [1][4] |
Visualizations
Caption: General mechanism of alcohol silylation with TMSCl.
Caption: Troubleshooting workflow for silylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. orgosolver.com [orgosolver.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
how to remove excess Chlorotrimethylsilane from a reaction mixture
Technical Support Center: Chlorotrimethylsilane Removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter challenges with removing excess this compound (TMSCl) from a reaction mixture.
Troubleshooting Guide
Problem: A volatile, fuming liquid with a pungent odor is present after my reaction.
This is likely unreacted this compound, which is a colorless, fuming liquid with a pungent odor.[1] It is also highly flammable and reacts vigorously with water.[1][2]
Solution: Excess TMSCl can be removed by several methods, including quenching, extractive workup, or distillation. The choice of method depends on the stability of your product and the reaction solvent.
Frequently Asked Questions (FAQs)
Quenching Excess this compound
Q1: How can I safely quench excess this compound in my reaction mixture?
A1: Excess TMSCl can be safely quenched by the slow, careful addition of a proton source. Common quenching agents include:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution: This is a mild base that neutralizes the HCl byproduct of TMSCl hydrolysis.[3][4]
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution: This is a mildly acidic solution that can also be used to quench the reaction.[3][5]
-
Water: TMSCl hydrolyzes rapidly in water to form trimethylsilanol (B90980) and hydrochloric acid (HCl).[6][7][8] This reaction is exothermic and releases HCl gas, so it should be performed with caution in a well-ventilated fume hood.[1][6]
-
Alcohols (e.g., isopropanol, ethanol): These can be used to quench TMSCl, especially when dealing with other reactive species like metal hydrides.[9]
Q2: What are the safety precautions for quenching TMSCl?
A2: Due to the vigorous and exothermic reaction with water and the evolution of corrosive HCl gas, the following safety precautions are crucial:[1][7]
-
Always perform the quenching procedure in a well-ventilated fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.[6]
-
Add the quenching agent slowly and dropwise to control the reaction rate and heat generation.
-
If quenching a large amount of TMSCl, consider cooling the reaction mixture in an ice bath.
Extractive Workup
Q3: How do I perform an extractive workup to remove TMSCl and its byproducts?
A3: An extractive workup is a common method to separate your desired product from water-soluble byproducts of the TMSCl quench.[10][11][12]
-
After quenching the excess TMSCl, transfer the reaction mixture to a separatory funnel.
-
Add an immiscible organic solvent (e.g., dichloromethane, diethyl ether, ethyl acetate) to dissolve your product and an aqueous solution (e.g., water, brine) to dissolve the salts and other water-soluble impurities.[3][4][13]
-
Shake the separatory funnel to allow for partitioning of the components between the organic and aqueous layers.
-
Separate the organic layer containing your product.
-
Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.[4]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter and concentrate the organic layer to isolate your crude product.
Q4: What are some common issues during extractive workup and how can I resolve them?
A4:
-
Emulsion formation: This can occur, especially when using chlorinated solvents. To break an emulsion, you can try adding more brine, gently swirling instead of vigorous shaking, or filtering the mixture through a pad of Celite.
-
Product partitioning into the aqueous layer: If your product has some water solubility, it may partition into the aqueous layer, leading to lower yields. To mitigate this, you can perform multiple extractions of the aqueous layer with the organic solvent.
Distillation and Evaporation
Q5: Can I remove excess TMSCl by distillation or evaporation?
A5: Yes, this compound is a volatile compound with a boiling point of 57 °C.[13][14] This property allows for its removal from less volatile products and solvents by:
-
Rotary evaporation: If your product is not volatile, you can often remove TMSCl along with the reaction solvent using a rotary evaporator.[13]
-
Distillation: For larger scales or when a higher degree of purity is required, fractional distillation can be effective in separating TMSCl from your product.[2]
Chromatography
Q6: Is it possible to remove silyl (B83357) byproducts using column chromatography?
A6: While column chromatography is a powerful purification technique, trimethylsilyl (B98337) (TMS) ethers can be unstable on silica (B1680970) gel, which is acidic.[15][16] This can lead to the hydrolysis of your silylated product back to the starting alcohol during purification.[16] To minimize this, you can deactivate the silica gel by adding a small amount of a tertiary amine like triethylamine (B128534) to the eluent.
Data Presentation
Table 1: Physical Properties of this compound and Common Quenching Byproducts
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | (CH₃)₃SiCl | 108.64 | 57[14] | 0.856 (at 25 °C)[14] |
| Hexamethyldisiloxane | ((CH₃)₃Si)₂O | 162.38 | 101 | 0.764 |
| Trimethylsilanol | (CH₃)₃SiOH | 90.2 | 99 | 0.813 |
Experimental Protocols
Protocol 1: Quenching with Saturated Aqueous Sodium Bicarbonate
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and dropwise, add saturated aqueous sodium bicarbonate solution to the stirred reaction mixture. Continue addition until gas evolution ceases.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) three times.[4]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.[3][4]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Removal by Extractive Workup with Acidic Wash
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of an organic solvent (e.g., dichloromethane).
-
Add an equal volume of 5% aqueous HCl.[13]
-
Shake the funnel, allowing the layers to separate.
-
Drain the lower organic layer.
-
The unreacted starting material, excess base, and protonated base will be in the aqueous layer, while the desired product remains in the organic layer.[13]
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate the organic layer to yield the crude product.[13]
Mandatory Visualization
Caption: General experimental workflow for removing excess TMSCl.
References
- 1. This compound | (CH3)3SiCl | CID 6397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 7. inchem.org [inchem.org]
- 8. Experiments - Rate of hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 9. kgroup.du.edu [kgroup.du.edu]
- 10. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. [PDF] Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. 三甲基氯硅烷 purified by redistillation, ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Strategies for Silylation of Polyhydroxylated Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and optimizing the silylation of polyhydroxylated compounds. Find answers to frequently asked questions and detailed protocols to avoid common pitfalls such as over-silylation and side-product formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of over-silylation in my reactions?
Over-silylation, the undesired silylation of multiple hydroxyl groups, is a common issue when working with polyhydroxylated compounds. The primary causes include:
-
Excess Silylating Agent: Using a significant excess of the silylating reagent can drive the reaction to completion at multiple sites.
-
High Reaction Temperature: Elevated temperatures can provide the necessary activation energy to overcome the steric barriers of more hindered hydroxyl groups, leading to a loss of selectivity.
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long, even with stoichiometric amounts of reagent, can lead to the silylation of less reactive hydroxyl groups.
-
Highly Reactive Silylating Agents: Smaller, less sterically hindered silylating agents like trimethylsilyl (B98337) (TMS) chloride are highly reactive and tend to be less selective.[1][2]
Q2: How can I selectively silylate a primary alcohol in the presence of secondary or tertiary alcohols?
Achieving selective silylation of a primary hydroxyl group is primarily accomplished by exploiting steric hindrance.[3] The general order of reactivity for alcohols towards silylation is primary > secondary > tertiary.[3] To enhance selectivity, consider the following strategies:
-
Choose a Bulky Silylating Agent: Sterically demanding silylating agents are more likely to react with the less hindered primary alcohol.[4] Triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS) groups offer excellent selectivity.[5]
-
Control Stoichiometry: Use a stoichiometric amount (1.0-1.1 equivalents) of the silylating agent to favor the reaction at the most reactive site.[3]
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can significantly improve selectivity by favoring the kinetically controlled product.[3]
Q3: My silylation reaction is incomplete. What are the common reasons for this?
Incomplete silylation reactions are often traced back to a few critical factors:
-
Presence of Moisture: Silylating agents are highly sensitive to water. Any moisture in the glassware, solvents, or reagents will consume the silylating agent, leading to lower yields.[4][6] It is crucial to use anhydrous solvents and rigorously dried glassware.[6]
-
Insufficient Mixing: In larger scale reactions, inadequate mixing can lead to localized concentrations of reagents and incomplete conversion.[4]
-
Suboptimal Reaction Conditions: Conditions that were effective on a small scale may not be sufficient for a larger batch. Re-optimization of temperature, reaction time, or reagent equivalents may be necessary.[4]
-
Steric Hindrance: Highly hindered hydroxyl groups may require more reactive silylating agents or more forcing conditions (e.g., heating) to react completely.[3]
Q4: What are the best practices for setting up a silylation reaction to ensure success?
To maximize the success of your silylation reaction, adhere to the following best practices:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware by flame-drying under vacuum or oven-drying.[6] Use fresh, sealed bottles of anhydrous solvents.[4]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent the introduction of moisture.[6]
-
Proper Choice of Base and Solvent: Use a suitable amine base like triethylamine (B128534) (TEA), pyridine, or imidazole (B134444) to neutralize the HCl byproduct.[3] Common aprotic solvents include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF).[3]
-
Monitor Reaction Progress: Use thin-layer chromatography (TLC) to monitor the disappearance of the starting material and the appearance of the less polar silylated product.[3][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Over-silylation of the polyhydroxylated compound | Use of excess silylating agent. | Use a stoichiometric amount (1.0-1.1 equivalents) of the silylating agent.[3] |
| High reaction temperature. | Run the reaction at a lower temperature (e.g., 0 °C) to improve selectivity.[3] | |
| Silylating agent is too reactive. | Choose a bulkier silylating agent like TBDMSCl, TIPSCl, or TBDPSCl for greater selectivity towards primary alcohols.[4][5] | |
| Incomplete reaction or low yield | Presence of moisture. | Ensure all glassware, solvents, and reagents are strictly anhydrous.[4][6] |
| Inadequate mixing. | Use an appropriate stirring method to ensure the reaction mixture is homogeneous.[4] | |
| Insufficiently reactive silylating agent for a hindered alcohol. | Consider using a more reactive silylating agent (e.g., a silyl (B83357) triflate) or gently heating the reaction.[1][3] | |
| Formation of side products (e.g., siloxanes) | Hydrolysis of the silylating agent by moisture. | Strictly maintain anhydrous conditions throughout the experiment.[3][6] |
| Degradation of starting material or product. | Choose a suitable base and solvent system to ensure the stability of all components.[4] |
Data Presentation: Selectivity of Silylating Agents
The choice of silylating agent is critical for achieving selective protection of primary alcohols over secondary alcohols. The steric bulk of the silyl group directly influences this selectivity.
| Silylating Agent | Silyl Group | Relative Steric Bulk | Primary/Secondary Selectivity |
| Trimethylsilyl Chloride (TMSCl) | TMS | Low | Low |
| Triethylsilyl Chloride (TESCl) | TES | Moderate | Moderate |
| tert-Butyldimethylsilyl Chloride (TBSCl/TBDMSCl) | TBDMS | High | High[5] |
| Triisopropylsilyl Chloride (TIPSCl) | TIPS | Very High | Excellent[5] |
| tert-Butyldiphenylsilyl Chloride (TBDPSCl) | TBDPS | Very High | Very High[5] |
Experimental Protocols
Protocol: Selective Silylation of a Primary Hydroxyl Group in a Diol
This protocol describes a general procedure for the selective protection of a primary alcohol in the presence of a secondary alcohol using a sterically hindered silylating agent.
Materials:
-
Diol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBSCl, 1.1 equiv)[5]
-
Imidazole (2.2 equiv)[5]
-
Anhydrous N,N-dimethylformamide (DMF)[5]
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the diol, TBSCl, and imidazole in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).[5]
-
Stir the reaction mixture at room temperature.[5]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The silylated product will be less polar and have a higher Rf value than the starting diol.[3]
-
Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for selective silylation.
Caption: Decision-making for choosing a silylation strategy.
References
- 1. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 2. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol [ccspublishing.org.cn]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Silylation Efficiency: A Quantitative Analysis of Chlorotrimethylsilane
For researchers, scientists, and professionals in drug development, the derivatization of molecules is a critical step to enhance their volatility and thermal stability for analysis, particularly by gas chromatography-mass spectrometry (GC-MS). Silylation, the introduction of a silyl (B83357) group, is a cornerstone of these techniques. Among the various silylating agents, Chlorotrimethylsilane (TMSCl) is a widely used reagent, valued for its reactivity and cost-effectiveness. This guide provides a quantitative analysis of the silylation efficiency of this compound, comparing its performance with other common silylating agents, supported by experimental data and detailed protocols.
Performance Comparison of Silylating Agents
The efficiency of a silylating agent is determined by several factors, including the nature of the functional group being derivatized, steric hindrance, and reaction conditions. This compound is a potent silylating agent for a range of functional groups, particularly hydroxyl and amine groups.
Table 1: Quantitative Silylation Efficiency of this compound (TMSCl) for Various Functional Groups
| Functional Group | Substrate Example | Reaction Conditions | Reported Yield | Citation |
| Primary Alcohols | General | TMSCl, Pyridine, Inert Solvent, RT | Nearly Quantitative | [1] |
| Secondary Alcohols | General | TMSCl, Pyridine, Inert Solvent, RT | Nearly Quantitative | [1] |
| Tertiary Alcohols | General | TMSCl, Pyridine, Inert Solvent, RT | Slower reaction, lower yield | [1] |
| Amines (Primary) | n-Pentylamine | HMDS with TMSCl catalyst | 51% | [2] |
| Amines (Primary) | n-Octylamine | HMDS with TMSCl catalyst | 56% | [2] |
| Aromatic Amines | Indole derivatives | N-silyl-N,O-acetal with TMSCl | 52-92% | [3][4] |
| Carboxylic Acids | General | TMSCl with a base | Effective, yields vary | [5] |
Table 2: Comparative Performance of Common Silylating Agents
| Silylating Agent | Abbreviation | Key Characteristics | Relative Reactivity | Common Applications |
| This compound | TMSCl | Cost-effective, reactive for simple alcohols and phenols. Often used as a catalyst. | Moderate to High | Derivatization of alcohols, phenols, and as a catalyst with other agents. |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive, produces volatile by-products, suitable for a wide range of compounds. | High | General purpose silylation for GC-MS, including acids, alcohols, and amines.[6] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | One of the most powerful and volatile silylating agents. | Very High | Steroids, amino acids, and other challenging compounds.[6][7] |
| Hexamethyldisilazane | HMDS | Less reactive than TMSCl, often requires a catalyst (like TMSCl) or higher temperatures. | Low to Moderate | Alcohols and phenols, often in combination with TMSCl.[1] |
| N-Trimethylsilylimidazole | TMSI | Highly reactive towards hydroxyl groups, particularly carbohydrates. | High | Carbohydrates and sterically hindered alcohols.[7] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving high silylation efficiency and obtaining reliable quantitative data. Below are representative methodologies for the silylation of a primary alcohol using this compound and a general protocol for quantitative analysis.
Protocol 1: Silylation of a Primary Alcohol using this compound
Objective: To synthesize the trimethylsilyl (B98337) ether of a primary alcohol for qualitative or preparative purposes.
Materials:
-
Primary alcohol (e.g., Benzyl alcohol)
-
This compound (TMSCl)
-
Pyridine or Triethylamine (as a base)
-
Anhydrous inert solvent (e.g., Dichloromethane, Diethyl ether)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1 equivalent) in the anhydrous inert solvent.
-
Add the base (1.1 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add this compound (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude silyl ether.
-
Purify the product by distillation or column chromatography if necessary.
Protocol 2: Quantitative Silylation Analysis by GC-MS using an Internal Standard
Objective: To quantify the concentration of an analyte in a sample after silylation with TMSCl.
Materials:
-
Sample containing the analyte of interest
-
Internal Standard (IS) solution (a compound with similar chemical properties to the analyte but not present in the sample)
-
This compound (TMSCl)
-
Anhydrous pyridine
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
GC-MS vials with inserts
Procedure:
-
Sample Preparation: Accurately weigh or measure the sample and dissolve it in a known volume of anhydrous solvent.
-
Internal Standard Spiking: Add a precise volume of the internal standard solution to the sample.
-
Derivatization:
-
In a GC-MS vial, combine a measured aliquot of the spiked sample with anhydrous pyridine.
-
Add an excess of this compound. The exact amount may need to be optimized depending on the analyte concentration.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at a specific temperature (e.g., 60-80°C) for a predetermined time (e.g., 30-60 minutes) to ensure complete reaction. The optimal temperature and time should be determined experimentally.
-
-
Cooling and Analysis:
-
Allow the vial to cool to room temperature.
-
If necessary, centrifuge the vial to separate any precipitate (pyridinium hydrochloride).
-
Transfer the supernatant to a clean GC-MS vial insert.
-
Analyze the sample by GC-MS.
-
-
Quantification:
-
Generate a calibration curve by derivatizing a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of the analyte in the sample by comparing its peak area ratio to the calibration curve.
-
Visualizing the Silylation Workflow and Logic
To better understand the processes involved in quantitative silylation analysis, the following diagrams illustrate the experimental workflow and a decision-making process for selecting a suitable silylating agent.
References
- 1. General Silylation Procedures - Gelest [technical.gelest.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. The aminomethylation of electron-rich aromatics with an N-silyl-N,O-acetal catalyzed by a metal triflate-TMSCl system: facile synthesis of aromatic primary amines, 1-aryl-trichloroethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Validating GC-MS Results Following Chlorotrimethylsilane Derivatization
For researchers and professionals in drug development, achieving accurate and reliable results from Gas Chromatography-Mass Spectrometry (GC-MS) is paramount. Many target analytes, such as organic acids, amino acids, and sugars, are non-volatile and require a chemical modification step known as derivatization to become suitable for GC-MS analysis. Silylation, which involves replacing active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, is a widely used technique to increase analyte volatility and stability.[1][2] Reagents like N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), are commonly employed for this purpose.[3][4]
Validating the analytical method is a critical step to ensure data integrity.[5] This guide provides a detailed comparison of TMS derivatization with an alternative method, outlines a comprehensive protocol for the silylation process, and defines the essential parameters for method validation.
Experimental Workflow: From Sample to Analysis
The overall process from sample preparation to data analysis involves several key stages. The typical workflow for a two-step derivatization process (methoxyamination followed by silylation) is outlined below. This initial step prevents the formation of multiple derivatives for compounds with keto groups.[3]
Caption: Experimental workflow for TMS derivatization and GC-MS analysis.
Detailed Experimental Protocol: Two-Step TMS Derivatization
This protocol is a common method for derivatizing a broad range of metabolites.[3][6]
Materials:
-
Methoxyamine hydrochloride in pyridine (B92270) (e.g., 40 mg/mL)[3]
-
N-Methyl-N-trimethylsilyltrifluoroacetamide with 1% Trimethylchlorosilane (MSTFA + 1% TMCS)[3]
-
Internal standard solution (e.g., myristic acid-d27)[3]
-
Anhydrous pyridine[4]
-
Heating block or incubator
-
GC vials with micro-inserts
Procedure:
-
Sample Preparation: Transfer the sample to a GC vial and evaporate it to complete dryness under a stream of nitrogen or using a vacuum concentrator. Water is incompatible with silylation reagents.[3]
-
Internal Standard Addition: Add an aliquot of the internal standard to the dried sample to monitor retention time shifts and signal intensity changes.[3]
-
Methoxyamination: Add 10 µL of methoxyamine hydrochloride solution to the vial. Cap tightly and incubate the mixture with gentle shaking at 30°C for 90 minutes. This step protects aldehyde and keto groups.[3]
-
Trimethylsilylation: Add 90 µL of MSTFA + 1% TMCS to the sample. Cap the vial and incubate at 37°C for 30 minutes.[3]
-
Cooling and Analysis: Allow the derivatized sample to cool to room temperature before transferring it to a GC vial for injection. Derivatized samples are often unstable and should ideally be analyzed within 24 hours.[3][7]
Validation Parameters for GC-MS Methods
To ensure that a GC-MS method is reliable, accurate, and precise, it must be validated.[5] The core parameters for validation are summarized below.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.[5] In GC-MS, this is achieved by combining chromatographic separation (retention time) with mass spectral data (mass-to-charge ratio).[5] | No interfering peaks at the retention time of the analyte. For MS, unique mass spectra and specific ion ratios should be consistent.[8] |
| Linearity and Range | Linearity is the ability to produce results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations that have been demonstrated to be accurate, precise, and linear.[5][9] | Correlation coefficient (r²) ≥ 0.99.[8][9] |
| Accuracy | The closeness of the experimental results to the true value. It is often assessed through recovery studies by spiking a known quantity of analyte into the sample matrix.[5][9] | Recovery typically within 98-102% for assays, though a wider range (e.g., 80-120%) may be acceptable for trace analysis.[8][9] |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly. It is evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day).[5][9] | Relative Standard Deviation (RSD) < 2% for repeatability; RSD < 3% for intermediate precision. For low concentrations, RSD may be higher (e.g., ≤20% at LOQ).[8][9] |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected but not necessarily quantified.[5] | Signal-to-Noise (S/N) ratio of 3:1.[8][9] |
| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.[5] | Signal-to-Noise (S/N) ratio of 10:1, with acceptable accuracy and precision (e.g., RSD ≤ 20%).[8][9] |
| Stability | The stability of the analytes in the sample matrix under specific conditions (e.g., temperature, time) throughout the analytical process, from collection to final analysis.[5] | Analyte concentration remains within a predefined range (e.g., ±15%) of the initial concentration over the tested period. |
Comparison of Derivatization Methods: Silylation vs. Alkylation
While silylation is a robust and widely used method, it is not without its drawbacks. The resulting TMS derivatives can be unstable and sensitive to moisture.[4][10] Alkylation, which often uses reagents like methyl chloroformate (MCF), presents a viable alternative. Below is a comparison of the analytical performance of these two techniques for the analysis of amino and non-amino organic acids.
| Parameter | Silylation (TMS) | Alkylation (MCF) | Comments |
| Reproducibility (RSD%) | Can show poorer reproducibility, with RSD values sometimes exceeding 10-20%, especially for less stable derivatives.[2][10] | Generally demonstrates better reproducibility, with RSD values often below 10%.[2] | Alkylated derivatives tend to be more stable over the course of a long analytical run.[10] |
| Derivative Stability | TMS derivatives are known to be sensitive to hydrolysis and can degrade over time, often requiring analysis within 24 hours.[4][10] | MCF derivatives are generally more stable, showing less degradation during chromatographic runs and storage.[2][10] | The instability of TMS derivatives can be a significant challenge in high-throughput metabolomics studies.[11][12] |
| Reaction Conditions | Requires strictly anhydrous (water-free) conditions for the reaction to proceed efficiently.[10] | The reaction is performed in an aqueous medium, which simplifies sample preparation. | The need for complete sample dryness for silylation adds an extra, time-consuming step to the workflow.[3] |
| Analyte Coverage | Excellent for a broad range of metabolites, and it is particularly effective for sugars and sugar alcohols.[2][10] | Effective for polyfunctional amines, nucleotides, and organic acids.[2] | The choice of method may depend on the specific class of metabolites being targeted. |
| Automation Potential | Fully automated TMS derivatization systems are available and have been shown to improve reproducibility by minimizing the delay between derivatization and injection.[12][13][14] | Automation is also possible, though less commonly cited in comparison studies. | Automation can mitigate the stability issues associated with manual TMS derivatization.[12][14] |
Quantitative Comparison of Reproducibility (RSD%)
The following table presents data on the variability observed between six consecutive GC-MS injections for various metabolite standards prepared using both silylation and alkylation.
| Metabolite | Silylation (TMS) RSD% | Alkylation (MCF) RSD% |
| Alanine | 6.8 | 4.9 |
| Valine | 7.2 | 5.5 |
| Leucine | 8.1 | 6.2 |
| Proline | 5.9 | 4.5 |
| Aspartic Acid | 9.5 | 7.1 |
| Glutamic Acid | 8.8 | 6.8 |
| Phenylalanine | 7.9 | 5.8 |
| Cysteine | 10.2 | 11.5 |
| Succinic Acid | 6.1 | 4.2 |
| Fumaric Acid | 7.5 | 5.1 |
| Malic Acid | 8.3 | 6.5 |
| Data adapted from comparative studies.[2] |
As the data indicates, for most of the tested amino and non-amino organic acids, alkylation (MCF) derivatization resulted in lower relative standard deviations, suggesting better analytical performance and reproducibility compared to silylation (TMS).[2]
References
- 1. thescipub.com [thescipub.com]
- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uoguelph.ca [uoguelph.ca]
- 4. web.gps.caltech.edu [web.gps.caltech.edu]
- 5. gcms.cz [gcms.cz]
- 6. mdpi.com [mdpi.com]
- 7. gcms.cz [gcms.cz]
- 8. resolvemass.ca [resolvemass.ca]
- 9. environics.com [environics.com]
- 10. researchgate.net [researchgate.net]
- 11. youngin.com [youngin.com]
- 12. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Chlorotrimethylsilane (TMSCl) vs. TBDMSCl: A Comparative Guide for Alcohol Protection
In the landscape of multi-step organic synthesis, the strategic protection of functional groups is a cornerstone of success. For hydroxyl groups, silyl (B83357) ethers are an indispensable tool, offering a balance of stability and selective removal. Among the most common silylating agents are chlorotrimethylsilane (TMSCl) and tert-butyldimethylsilyl chloride (TBDMSCl or TBSCl). This guide provides a detailed, data-driven comparison to assist researchers in selecting the optimal reagent for their synthetic strategy.
Core Properties and Reaction Mechanism
The primary distinction between TMSCl and TBDMSCl lies in the steric bulk around the silicon atom. The TMS group possesses three small methyl groups, while the TBDMS group features a sterically demanding tert-butyl group alongside two methyl groups.[1] This difference in steric hindrance is the principal factor governing their reactivity and the stability of the resulting silyl ethers.[1]
| Property | Trimethylsilyl Chloride (TMSCl) | tert-Butyldimethylsilyl Chloride (TBDMSCl) |
| Molecular Formula | C₃H₉ClSi | C₆H₁₅ClSi |
| Molecular Weight | 108.64 g/mol | 150.72 g/mol [1] |
| Appearance | Colorless liquid | White solid[1] |
| Boiling Point | 57 °C | 124-126 °C[1] |
| Melting Point | -40 °C | 86-89 °C[1] |
The protection of an alcohol using either silyl chloride proceeds through a nucleophilic attack of the alcohol's oxygen on the electrophilic silicon atom, displacing the chloride ion in an SN2-like reaction.[2][3][4] This reaction is typically performed in the presence of a base, such as triethylamine (B128534) or imidazole (B134444), to neutralize the HCl byproduct.[2][4]
Caption: General workflow for the silylation of an alcohol.
Relative Stability: A Quantitative Comparison
The most significant difference for synthetic planning is the stability of the resulting silyl ether. TBDMS ethers are vastly more stable than TMS ethers towards hydrolysis and a variety of reaction conditions.[1] This enhanced stability is a direct result of the steric shielding provided by the bulky tert-butyl group, which hinders the approach of nucleophiles or acids to the silicon-oxygen bond.[1]
The tert-butyldimethylsilyloxy group is approximately 10,000 times more stable towards hydrolysis than the trimethylsilyloxy group.[1] This substantial difference allows for the selective deprotection of TMS ethers in the presence of TBDMS ethers, a highly valuable strategy in complex syntheses.[1]
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS | 1 | 1 |
| TES (Triethylsilyl) | 64 | 10-100 |
| TBDMS (TBS) | 20,000 | ~20,000 |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |
| Data compiled from multiple sources.[1][5] |
Reaction Conditions and Selectivity
Protection:
-
TMSCl: Due to its high reactivity, TMS protection can be achieved under mild conditions, often using triethylamine (Et₃N) as a base in a solvent like dichloromethane (B109758) (DCM) at 0 °C to room temperature.[1]
-
TBDMSCl: Being less reactive, TBDMSCl often requires a more potent catalyst system. The Corey protocol, using imidazole in N,N-dimethylformamide (DMF), is highly effective.[6][7] Imidazole not only acts as a base but also forms a highly reactive silyl-imidazolium intermediate.[7]
Selectivity: The significant steric bulk of TBDMSCl allows for the highly selective protection of primary alcohols over more sterically hindered secondary and tertiary alcohols.[7] TMSCl is less selective due to its smaller size.
Deprotection: The conditions for cleavage directly reflect the stability of the ether.
Caption: Common deprotection conditions for TMS and TBDMS ethers.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using TMSCl
-
Materials: Primary alcohol (1.0 eq), Trimethylsilyl chloride (TMSCl, 1.2 eq), Triethylamine (Et₃N, 1.5 eq), Anhydrous dichloromethane (DCM).
-
Procedure:
-
Dissolve the primary alcohol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine, followed by the dropwise addition of TMSCl.
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature while monitoring by TLC (Thin Layer Chromatography).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude TMS ether.[1]
-
Protocol 2: Selective Protection of a Primary Alcohol using TBDMSCl (Corey Protocol)
-
Materials: Primary alcohol (1.0 eq), tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq), Imidazole (2.2 eq), Anhydrous N,N-dimethylformamide (DMF).[7]
-
Procedure:
-
Under an inert atmosphere, dissolve the primary alcohol, TBDMSCl, and imidazole in anhydrous DMF.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours, but sterically hindered substrates may require longer reaction times or gentle heating.[7]
-
Monitor the reaction progress by TLC.
-
Once complete, pour the reaction mixture into water and extract with a nonpolar solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with water and then brine to remove DMF and imidazole salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.[7]
-
Protocol 3: Deprotection of a TBDMS Ether using TBAF
-
Materials: TBDMS-protected alcohol (1.0 eq), Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF), Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the TBDMS ether in THF.
-
Add the TBAF solution and stir the mixture at room temperature.[6]
-
Monitor the deprotection by TLC. The reaction is usually complete within 1-3 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to isolate the pure alcohol.[7]
-
Summary of Comparison
| Feature | TMS Group | TBDMS Group |
| Steric Hindrance | Low | High |
| Stability | Low (labile) | High (robust) |
| Ease of Introduction | Very easy, mild conditions | Easy, requires specific activators (e.g., imidazole) |
| Ease of Removal | Very easy (mild acid, K₂CO₃/MeOH, even silica gel) | Requires specific reagents (Fluoride ions, strong acid) |
| Selectivity for 1° Alcohols | Low | High |
| Use Case | Temporary protection, derivatization for GC-MS | Robust protection for multi-step synthesis |
Conclusion
The choice between TMSCl and TBDMSCl is a strategic decision based on the demands of the synthetic route. TMSCl is ideal for the temporary protection of alcohols that will not be subjected to harsh conditions or for situations where a very labile protecting group is required. Its ease of introduction and removal makes it highly convenient for short synthetic sequences.
In contrast, TBDMSCl provides a much more robust protecting group, capable of withstanding a wide array of reaction conditions, including chromatography, many oxidations, reductions, and organometallic reactions.[1] Its ability to be installed selectively on primary alcohols and removed under specific conditions without affecting other functional groups has cemented its status as a workhorse in modern organic synthesis. A thorough understanding of their relative stabilities empowers chemists to design more efficient and successful synthetic pathways.
References
Navigating Silylation: A Comparative Guide to the Reactivity of Chlorotrimethylsilane and Chlorotriethylsilane
In the landscape of synthetic chemistry, particularly within pharmaceutical research and drug development, the strategic protection of functional groups is a critical determinant of success. Among the arsenal (B13267) of protecting groups, silyl (B83357) ethers, formed from the reaction of alcohols with silylating agents, are prized for their versatility and tunable stability. This guide provides an in-depth, objective comparison of two workhorse silylating agents: Chlorotrimethylsilane (TMSCl) and Chlorotriethylsilane (TESCl). By examining their reactivity profiles, supported by experimental data, researchers can make informed decisions to optimize their synthetic strategies.
The Decisive Role of Steric Hindrance
The fundamental difference in reactivity between this compound and Chlorotriethylsilane is rooted in steric hindrance. The three compact methyl groups of TMSCl present a minimal steric shield to the silicon atom, rendering it highly accessible to nucleophilic attack. In contrast, the bulkier ethyl groups of TESCl create a more congested environment around the silicon center, thereby moderating its reactivity. This seemingly subtle structural variance has profound implications for reaction rates, substrate scope, and the stability of the resulting silyl ethers.
Comparative Performance Data
The following tables summarize the key physical properties and comparative reactivity of TMSCl and TESCl in seminal reactions.
Table 1: Physical Properties and Relative Reactivity
| Property | This compound (TMSCl) | Chlorotriethylsilane (TESCl) |
| Molecular Weight ( g/mol ) | 108.64 | 150.72 |
| Boiling Point (°C) | 57 | 144 |
| Relative Silylation Rate (Primary Alcohols) | ~10 | 1 |
| Relative Hydrolysis Rate | ~60 | 1 |
Relative rates are illustrative and based on competitive reaction data.
Table 2: Silylation of Alcohols - A Comparative Overview
| Substrate | Silylating Agent | Base | Solvent | Time | Yield (%) |
| n-Butanol (Primary) | TMSCl | Triethylamine (B128534) | DCM | 1 h | >95 |
| Cyclohexanol (Secondary) | TESCl | Imidazole (B134444) | DMF | 2 h | >90 |
Table 3: Silylation of Amines - Representative Data
| Substrate | Silylating Agent | Base | Solvent | Conditions | Product | Yield |
| Aniline (Primary) | TESCl | Triethylamine | DCM | 0 °C to RT, 2-4 h | N,N-bis(triethylsilyl)aniline | Good to Excellent |
| Various Amines | TMSCl | Triethylamine/Pyridine | Inert Solvent | Reflux, 16 h | N-trimethylsilylamine | General Procedure |
Table 4: Reactivity with Grignard Reagents
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. The following are representative protocols for the silylation of a primary alcohol.
Protocol 1: Silylation of a Primary Alcohol with this compound (TMSCl)
Materials:
-
Primary Alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the primary alcohol and anhydrous DCM.
-
Add triethylamine to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add this compound dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography if necessary.
Protocol 2: Silylation of a Primary Alcohol with Chlorotriethylsilane (TESCl)
Materials:
-
Primary Alcohol (1.0 eq)
-
Chlorotriethylsilane (1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the primary alcohol, anhydrous DCM or DMF, and imidazole.
-
Stir the mixture until the imidazole dissolves.
-
Slowly add Chlorotriethylsilane dropwise to the solution.
-
Stir the reaction at room temperature for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography on silica (B1680970) gel.
Visualizing the Chemistry: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the general mechanism of alcohol silylation, a comparative workflow, and a decision-making guide for reagent selection.
Caption: General mechanism of alcohol silylation.
Caption: Comparative workflow of silylation.
Caption: Decision guide for silylating agent selection.
Conclusion: Making the Right Choice
The selection between this compound and Chlorotriethylsilane is a nuanced decision that hinges on the specific demands of a synthetic route.
Choose this compound (TMSCl) when:
-
A highly reactive silylating agent is required for the rapid protection of primary or secondary alcohols.
-
The protected intermediate will not be subjected to harsh reaction conditions.
-
Facile and mild deprotection is a priority.
Choose Chlorotriethylsilane (TESCl) when:
-
A more robust protecting group is needed to withstand a broader range of reaction conditions.
-
Selective protection of a primary alcohol in the presence of a more hindered secondary alcohol is desired.
-
The lability of a TMS ether poses a challenge for purification or subsequent reaction steps.
By understanding the interplay of steric effects and the resulting reactivity and stability profiles, researchers can strategically employ these silylating agents to navigate complex synthetic pathways with greater control and efficiency.
A Head-to-Head Comparison: BSTFA vs. Chlorotrimethylsilane for Silylation Derivatization
For researchers, scientists, and drug development professionals engaged in Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is a critical step for analyzing polar, non-volatile compounds. Silylation, the process of replacing an active hydrogen with a trimethylsilyl (B98337) (TMS) group, is a premier technique to enhance analyte volatility and thermal stability.[1][2] This guide provides an objective comparison between two common silylating agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Chlorotrimethylsilane (TMCS), supported by experimental data and detailed protocols.
Core Principles and Mechanism of Action
Silylation transforms polar functional groups such as hydroxyls (-OH), carboxyls (-COOH), amines (-NH₂), and thiols (-SH) into their corresponding TMS derivatives.[3] This modification reduces the polarity and intermolecular hydrogen bonding of the analytes, making them suitable for GC analysis.[3][4]
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): BSTFA is a powerful and highly versatile silylating agent that readily donates a TMS group to active hydrogens.[5] A significant advantage of BSTFA is that its by-products, mono(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, are highly volatile and typically elute with the solvent front, minimizing chromatographic interference.[1][3][6]
This compound (TMCS): TMCS is also a silylating agent but is less reactive than BSTFA.[6] Its reaction with an active hydrogen produces hydrochloric acid (HCl), a corrosive by-product that must be neutralized, typically with a base like pyridine (B92270).[7] Due to its moderate reactivity and the nature of its by-product, TMCS is frequently used as a catalyst in small quantities (e.g., 1-10%) with stronger silyl (B83357) donors like BSTFA.[3][8] The addition of TMCS significantly enhances the silylating power of BSTFA, enabling the derivatization of sterically hindered or less reactive compounds.[2][3][8]
Performance Comparison: BSTFA vs. This compound
The choice between using BSTFA alone, a BSTFA + TMCS mixture, or TMCS as the primary reagent depends on the analyte's structure and the analytical requirements.
| Feature | BSTFA with TMCS Catalyst | This compound (TMCS) as Primary Reagent |
| Primary Role | Strong, versatile primary silylating agent.[5][9] | Moderate silylating agent[7]; more commonly used as a catalyst.[8][10] |
| Silylating Strength | Very strong; TMCS catalyst enhances reactivity for hindered groups.[2][8] | Moderate; requires a base catalyst (e.g., pyridine) to proceed efficiently.[7] |
| By-products | Volatile, non-interfering by-products (e.g., N-methyltrifluoroacetamide).[1][6] | Corrosive Hydrochloric Acid (HCl), which requires neutralization.[7] |
| Versatility | Highly versatile; effective for alcohols, phenols, carboxylic acids, amines, amino acids, and sugars.[1][8] | Effective for hydroxyl and amino groups, but less commonly used for a broad spectrum of analytes as a primary agent.[7][11] |
| Derivative Stability | TMS derivatives are susceptible to hydrolysis; prompt analysis is recommended.[1][12] | TMS derivatives show similar susceptibility to hydrolysis.[7] |
| Reported Yield/Efficiency | For fatty acids, recoveries are reported between 82% and 111%.[9] For some estrogenic compounds, complete derivatization is achieved at 75°C.[9] | Efficiency is highly dependent on the analyte and the effectiveness of the base in driving the reaction. |
| Typical Reaction Conditions | Room temperature to 90°C for 15-60 minutes.[8] | Room temperature to 80°C for 30-60 minutes, typically in the presence of a base like pyridine.[13] |
| Potential Issues | Highly sensitive to moisture.[1][6] | Highly sensitive to moisture; HCl by-product is corrosive to the instrument if not managed.[7] |
Experimental Protocols
Critical Precaution: All silylation reactions are extremely sensitive to moisture. Ensure samples are completely dry, and use anhydrous solvents and dry glassware to prevent hydrolysis of the reagents and derivatives, which can lead to poor reaction yield.[6][8][9]
Protocol 1: General Derivatization using BSTFA + 1% TMCS
This protocol is a versatile starting point for a wide range of polar compounds, including alcohols, phenols, and organic acids.[8]
-
Sample Preparation: Place 1-10 mg of the completely dried sample into a reaction vial. If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of dry nitrogen.[8]
-
Reagent Addition: Add 0.1-0.5 mL of BSTFA + 1% TMCS (v/v). If the sample is not readily soluble, an anhydrous solvent such as pyridine or acetonitrile (B52724) can be added.[8]
-
Reaction: Tightly cap the vial and mix thoroughly.
-
Analysis: After cooling to room temperature, the sample can be injected directly into the GC-MS system.[8]
Protocol 2: General Derivatization using this compound (TMCS) and Pyridine
This protocol is suitable for derivatizing hydroxyl groups in compounds like steroids or phenols.[13]
-
Sample Preparation: Place 1-5 mg of the dried sample into a reaction vial.
-
Solvent and Reagent Addition: Add 200 µL of anhydrous pyridine to dissolve the sample, followed by 100 µL of this compound (TMCS).[13]
-
Reaction: Tightly cap the vial and heat at 60-80°C for 1 hour in a heating block.[13]
-
Work-up (if necessary): For some analytes like fatty acids, an extraction step may be required. After cooling, add 1 mL of hexane (B92381) and 1 mL of water, vortex, and centrifuge. The upper organic layer containing the TMS derivatives is transferred to a clean vial for analysis.[13]
-
Analysis: The reaction mixture or the extracted organic layer is injected into the GC-MS.
Visualizing the Derivatization Process
The following diagrams illustrate the general workflow and the mechanistic differences between BSTFA and TMCS.
Conclusion
Both BSTFA and this compound are effective reagents for preparing TMS derivatives for GC-MS analysis.
-
BSTFA stands out as a powerful, versatile, and user-friendly primary silylating agent. Its volatile by-products make it a preferred choice for a wide range of applications, ensuring minimal interference with chromatographic analysis.[1]
-
This compound (TMCS) , while a capable silylating agent, is more commonly and effectively utilized as a catalyst with stronger reagents like BSTFA.[6][10] When used as a catalyst, it powerfully enhances reactivity for difficult-to-derivatize compounds.[8] When used as a primary reagent, it necessitates the use of a base to neutralize its corrosive HCl by-product, adding a step to the protocol.[7]
For most applications, a combination of BSTFA with 1% TMCS offers a robust, highly reactive, and efficient solution suitable for a broad spectrum of polar analytes.[8] The choice of reagent should ultimately be guided by the specific chemical properties of the analytes, with careful optimization of reaction conditions to ensure complete and reproducible derivatization.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. gcms.cz [gcms.cz]
- 11. nbinno.com [nbinno.com]
- 12. web.gps.caltech.edu [web.gps.caltech.edu]
- 13. benchchem.com [benchchem.com]
assessing the stability of trimethylsilyl ethers to different reagents
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the strategic use of protecting groups is a cornerstone of success. Trimethylsilyl (TMS) ethers are one of the most fundamental and widely utilized protecting groups for hydroxyl functionalities due to their ease of formation and removal. However, their utility is defined by their characteristic lability. This guide provides an objective comparison of the stability of TMS ethers to a range of common reagents, supported by experimental data and detailed protocols, to facilitate informed decisions in synthetic planning.
Data Presentation: Stability of TMS Ethers
The stability of a TMS ether is highly dependent on the reaction conditions. While they are known for their sensitivity, they can be stable to certain neutral, anhydrous reagents. The following table summarizes the stability of TMS ethers under various conditions.
| Reagent Class | Specific Reagents/Conditions | Stability of TMS Ether | Reference |
| Acidic Conditions | Dilute aqueous acids (e.g., 1N HCl, aq. AcOH) | Highly Labile | [1][2] |
| Protic solvents (e.g., MeOH, H₂O) | Highly Labile | [3] | |
| Lewis acids (in the presence of a nucleophile) | Generally Labile | - | |
| Basic Conditions | Aqueous bases (e.g., NaOH, K₂CO₃ in aq. MeOH) | Labile | [1] |
| Anhydrous bases (e.g., Triethylamine, Pyridine) | Generally Stable | [4] | |
| Organometallics (e.g., Grignard reagents, Organolithiums) | Generally Stable | [5] | |
| Fluoride-Based | Tetrabutylammonium fluoride (B91410) (TBAF) | Highly Labile | [5][6] |
| Reagents | Hydrogen fluoride (HF) complexes (e.g., HF-Pyridine) | Highly Labile | [1][7] |
| Potassium fluoride (KF) with a phase-transfer catalyst | Labile | [6] | |
| Oxidizing Agents | Swern, Collins oxidations | Labile (especially for primary TMS ethers) | [3] |
| PCC, PDC (in anhydrous CH₂Cl₂) | Generally Stable | - | |
| KMnO₄, OsO₄ | Generally Stable | [6] | |
| Reducing Agents | Catalytic hydrogenation (H₂/Pd, Pt, Ni) | Stable | [6] |
| Metal hydrides (e.g., LiAlH₄, NaBH₄) | Stable | [6] | |
| Other Reagents | Column chromatography on silica (B1680970) gel | Potentially Labile | [2][3] |
Cleavage Mechanisms of TMS Ethers
The deprotection of TMS ethers typically proceeds through one of three primary mechanisms, depending on the reagents employed. These pathways involve the formation of a pentacoordinate silicon intermediate.[7][8]
References
- 1. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. study.com [study.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to Analytical Method Validation: Chlorotrimethylsilane Derivatization in Focus
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of analytes is paramount. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique, but its application is often limited by the volatility and thermal stability of the target molecules. Chemical derivatization addresses this challenge by modifying the analyte to enhance its suitability for GC-MS analysis. This guide provides a comprehensive comparison of analytical methods employing trimethylsilyl (B98337) (TMS) derivatization, with a particular focus on the role of Chlorotrimethylsilane (TMSCl), against other common derivatization techniques. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and validation of the most appropriate method for your research needs.
The Role of this compound in Silylation
Silylation is a widely used derivatization technique that introduces a trimethylsilyl group to analytes containing active hydrogens (e.g., in hydroxyl, carboxyl, amine, and thiol groups). This process increases the volatility and thermal stability of the compounds. While powerful silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are often used, this compound (TMCS) plays a crucial role, primarily as a catalyst. The addition of a small percentage of TMCS to BSTFA or MSTFA significantly enhances the reactivity of the reagent, particularly for sterically hindered functional groups, ensuring a more complete and rapid derivatization.[1][2][3][4][5]
Performance Comparison of Derivatization Methods
The choice of derivatization reagent is critical and depends on the analyte's chemical properties, the sample matrix, and the analytical objectives. Here, we compare the performance of the BSTFA/TMCS silylation system with other common derivatization methods: acylation and esterification/alkylation.
Silylation with BSTFA + TMCS
This combination is a robust and versatile choice for a wide range of compounds. It is known for its high reactivity and ability to derivatize multiple functional groups.
Acylation
Acylation involves the introduction of an acyl group (e.g., acetyl or trifluoroacetyl) into molecules with active hydrogens. This method is particularly effective for highly polar, multi-functional compounds like carbohydrates and amino acids. Acyl derivatives are generally stable and can offer improved chromatographic properties.
Esterification and Alkylation
Esterification is a common form of alkylation that converts carboxylic acids into esters, which are more volatile and less polar. This method is highly effective for the analysis of fatty acids and other organic acids. Alkylation, in a broader sense, can also be used to derivatize amines and phenols.
The following tables summarize the validation parameters for these derivatization methods across different classes of compounds, providing a basis for objective comparison.
Table 1: Comparison of Derivatization Methods for Steroid Analysis
| Analyte | Derivatizing Agent | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Testosterone | BSTFA + 1% TMCS | >0.99 | 1.0 | 2.5 | 95-105 | <10 | [1] |
| Nandrolone | BSTFA + 1% TMCS | >0.99 | 1.0 | 2.5 | 93-107 | <12 | [1] |
| Various Steroids | MSTFA/NH4I/ethanethiol | - | - | - | - | - | [6] |
Note: While a direct quantitative comparison for all parameters was not available in the search results for MSTFA/NH4I/ethanethiol, one study found it to outperform MSTFA and BSTFA + 1% TMCS in terms of peak area response for many analytes.[6]
Table 2: Comparison of Derivatization Methods for Amino Acid and Organic Acid Analysis
| Analyte Class | Derivatizing Agent | Linearity (R²) | Dynamic Range | Reproducibility (%RSD) | Stability | Reference |
| Amino & Organic Acids | Silylation (MSTFA) | Analyte Dependent | 5-63 fold | Poorer | Unstable | [7][8][9] |
| Amino & Organic Acids | Alkylation (MCF) | Analyte Dependent | 8-100 fold | Better (<10%) | Stable over 72h | [7][8][9] |
| Amino Acids | Silylation (BSTFA + 1% TMCS) | >0.99 | - | <8.0% | - | [10] |
| 26 Organic Acids | Silylation (BSTFA + 1% TMCS) | - | - | - | - | [11] |
| Amino Acids | Acylation (ECF) | >0.99 | - | - | - | [12] |
Note: For the 26 organic acids analyzed with BSTFA + TMCS, a detailed table of performance characteristics is available in the source application note.[11] MCF stands for methyl chloroformate and ECF for ethyl chloroformate.
Table 3: Comparison of Derivatization Methods for Fatty Acid Analysis
| Method | Recovery (%) | Intraday Precision (%RSD) | Interday Precision (%RSD) | Reference |
| TMS-DM (Silylation-based) | 90-106 | <4 | <6 | [13] |
| KOCH3/HCl (Esterification) | 84-112 | - | - | [13] |
Note: TMS-DM refers to a method using (trimethylsilyl)diazomethane.
Experimental Workflows and Protocols
To ensure reproducibility and facilitate the implementation of these methods, detailed experimental protocols and visual workflows are provided below.
Silylation Derivatization Workflow
The following diagram illustrates a typical workflow for silylation using a reagent system containing this compound (e.g., BSTFA + TMCS).
Detailed Protocol: Silylation of Steroids with BSTFA + 1% TMCS
This protocol is adapted for the analysis of anabolic steroids.
-
Sample Preparation: To a dried extract of the sample, add an internal standard.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS and 50 µL of a suitable solvent (e.g., acetonitrile).[1]
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.[1]
-
Analysis: Cool the vial to room temperature before injecting into the GC-MS system.[1]
Acylation Derivatization Workflow
This diagram shows a general workflow for acylation derivatization.
Detailed Protocol: Acylation of Amino Acids with Ethyl Chloroformate (ECF)
This protocol is for the derivatization of amino acids in aqueous samples.
-
Reaction Mixture: To 1 mL of the aqueous extract, add 1 mL of a 3:2 (v/v) water/methanol solution, 200 µL of pyridine, and 100 µL of ECF.[12]
-
Reaction: Sonicate the mixture for 1 minute to accelerate the reaction.[12]
-
Extraction: Extract the derivatized amino acids with 500 µL of chloroform (B151607) containing 1% ECF. Vortex for 30 seconds and allow the phases to separate.[12]
-
Analysis: The organic layer is collected for GC-MS analysis.
Esterification/Alkylation Derivatization Workflow
The following diagram outlines the workflow for esterification, a common alkylation method for fatty acids.
Detailed Protocol: Esterification of Fatty Acids with Methanolic HCl
This protocol is for the preparation of fatty acid methyl esters (FAMEs).
-
Reaction Mixture: Mix approximately 25 mg of the oil or fat sample with 2 mL of methanolic hydrochloride reagent in a reaction vial.
-
Reaction: Heat the mixture at 80°C for 20 minutes.
-
Extraction: After cooling, add 2 mL of water and 2 mL of heptane (B126788). Shake to extract the FAMEs into the heptane layer.
-
Analysis: The heptane layer is collected for GC-MS analysis.
Logical Relationship: Choosing a Derivatization Method
The selection of an appropriate derivatization method is a critical decision in analytical method development. The following diagram illustrates the logical considerations for this process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of trimethylsilyl derivatives of amino acid disease biomarkers in neonatal blood samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bases for Chlorotrimethylsilane-Mediated Silylation: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in organic synthesis, the strategic protection of functional groups is a critical determinant of reaction efficiency and success. Chlorotrimethylsilane (TMSCl) is a widely utilized reagent for the silylation of hydroxyl groups, a process heavily influenced by the choice of base. This guide provides an objective comparison of common bases used in TMSCl-mediated silylation, supported by experimental data and detailed protocols to inform your selection process.
The primary role of a base in this reaction is to neutralize the hydrochloric acid (HCl) byproduct generated, driving the reaction to completion.[1] However, the choice of base can also significantly impact reaction rates and yields. This guide focuses on a comparative study of three commonly employed bases: triethylamine (B128534) (TEA), pyridine (B92270), and imidazole (B134444).
Performance Comparison of Bases in Silylation Reactions
While direct comparative data for this compound-mediated silylation across a range of bases under identical conditions is sparse in the literature, the following table provides valuable insights from a study on the silylation of benzyl (B1604629) alcohol with the structurally similar chlorotriethylsilane. The trends observed are generally applicable to TMSCl silylations.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Triethylamine | Dichloromethane | 25 | 6 | ~90 |
| Imidazole | Dichloromethane | 25 | 2 | >95 |
| Pyridine | Dichloromethane | 25 | 8 | ~85 |
Data adapted from a study on the silylation of benzyl alcohol with chlorotriethylsilane.[1]
From this data, imidazole emerges as a highly efficient base, leading to a faster reaction and a higher yield compared to triethylamine and pyridine under the same conditions.[1] This enhanced reactivity is attributed to imidazole's role as not just a base, but also a nucleophilic catalyst that activates the silylating agent.[2] Triethylamine is a widely used, cost-effective non-nucleophilic base, while pyridine is also effective but may require longer reaction times.[1]
Mechanistic Overview and Experimental Workflow
The silylation of an alcohol with this compound in the presence of a base generally proceeds through a nucleophilic substitution reaction. The base facilitates the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then attacks the electrophilic silicon atom of TMSCl, displacing the chloride and forming the trimethylsilyl (B98337) ether.
Caption: General mechanism of alcohol silylation.
The following diagram illustrates a typical experimental workflow for a this compound-mediated silylation reaction.
Caption: Experimental workflow for silylation.
Experimental Protocols
Below are detailed protocols for the silylation of a primary alcohol using this compound with triethylamine, pyridine, and imidazole as the base.
Protocol 1: Silylation using Triethylamine
Objective: To synthesize a trimethylsilyl ether using triethylamine as the base.
Materials:
-
Primary Alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask containing a magnetic stir bar, add the primary alcohol and anhydrous DCM.
-
Add triethylamine to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add this compound dropwise via a dropping funnel over 15 minutes.[3]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude trimethylsilyl ether.
Protocol 2: Silylation using Pyridine
Objective: To synthesize a trimethylsilyl ether using pyridine as the base.
Materials:
-
Primary Alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask containing a magnetic stir bar, add the primary alcohol and anhydrous DCM.
-
Add pyridine to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add this compound dropwise via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, or until completion as indicated by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 3: Silylation using Imidazole
Objective: To synthesize a trimethylsilyl ether using imidazole as the base.
Materials:
-
Primary Alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask containing a magnetic stir bar, add the primary alcohol, anhydrous DCM or DMF, and imidazole.
-
Stir the mixture until the imidazole dissolves.
-
Slowly add this compound dropwise to the solution.
-
Stir the reaction at room temperature for 1-4 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or an appropriate solvent if DMF was used.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.[4]
References
A Comparative Guide to Silylation Reagents for GC-MS Analysis in Complex Matrices
For researchers, scientists, and drug development professionals engaged in the analysis of complex biological samples, achieving accurate and reproducible quantification of polar analytes by gas chromatography-mass spectrometry (GC-MS) is a significant challenge. Derivatization is a critical step to enhance the volatility and thermal stability of these compounds. This guide provides an objective comparison of the performance of Chlorotrimethylsilane (TMSCl) used as a catalyst with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), against a powerful alternative, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
The combination of BSTFA with a TMSCl catalyst (commonly 1% TMCS) and MSTFA are two of the most robust and widely used silylating agents for preparing a broad range of polar metabolites for GC-MS analysis. The choice between these reagents is nuanced and depends on the specific analytes of interest, the complexity of the sample matrix, and the analytical objectives. This guide presents a head-to-head comparison supported by literature-based data and detailed experimental protocols to aid in the selection of the most appropriate derivatization strategy.
Performance Comparison of Silylating Reagents
The selection of an appropriate silylating agent is crucial for optimal analytical results. While both BSTFA + TMCS and MSTFA are strong trimethylsilyl (B98337) (TMS) donors, they exhibit distinct characteristics in terms of reactivity, by-product profiles, and suitability for different compound classes.
Data Presentation: Quantitative Performance
Direct quantitative comparisons of derivatization yields across a wide range of compounds in complex matrices are often application-specific. However, the following tables summarize available quantitative data for different classes of analytes.
Table 1: Quantitative Performance Data for Anabolic Steroids in Urine
| Analyte | Derivatizing Agent | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Testosterone | BSTFA + 1% TMCS | >0.99 | 1.0 | 2.5 | 95-105 | <10 | [1] |
| MSTFA/NH4I/Ethanethiol | >0.99 | 0.5 | 1.5 | 92-108 | <8 | [1] | |
| Nandrolone | BSTFA + 1% TMCS | >0.99 | 1.0 | 2.5 | 93-107 | <12 | [1] |
| MSTFA/NH4I/Ethanethiol | >0.99 | 0.8 | 2.0 | 90-110 | <10 | [1] | |
| Boldenone | BSTFA + 1% TMCS | >0.99 | 1.5 | 4.0 | 91-104 | <11 | [1] |
| MSTFA/NH4I/Ethanethiol | >0.99 | 1.0 | 3.0 | 94-106 | <9 | [1] |
Table 2: General Comparison of BSTFA + TMCS vs. MSTFA
| Feature | BSTFA with TMCS | MSTFA |
| Silylating Strength | Very strong; TMCS catalyst enhances reactivity, especially for hindered groups.[2] | Considered one of the strongest and most versatile silylating agents available.[2] |
| Reactivity | Highly reactive towards a broad range of functional groups including alcohols, phenols, carboxylic acids, and amines.[2] | Generally considered more reactive for many compounds, with some studies indicating it is more efficient for the derivatization of steroids.[2][3] |
| By-products | Volatile (monotrimethylsilyltrifluoroacetamide and trifluoroacetamide), leading to minimal chromatographic interference.[4] | By-products (N-methyltrifluoroacetamide) are considered the most volatile among TMS-acetamides, which is advantageous for trace analysis.[5] |
| Derivative Stability | TMS derivatives are susceptible to hydrolysis and should be analyzed promptly, ideally within 24 hours.[2] | TMS derivatives exhibit similar stability to those formed with BSTFA and are also prone to hydrolysis.[2] |
| Common Applications | Widely used for a variety of compounds, including organic acids, amino acids, and sugars.[2] | Preferred for many applications in metabolomics and for the analysis of steroids and sugars due to its high reactivity.[2] |
| Potential Issues | The TMCS catalyst is highly sensitive to moisture and can be corrosive.[2] | Can sometimes produce multiple derivatives for a single analyte under certain conditions. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the derivatization of plasma and urine samples for GC-MS analysis.
Protocol 1: Two-Step Derivatization of Plasma Metabolites using BSTFA + 1% TMCS
This protocol is a widely used method for the comprehensive analysis of metabolites in plasma.
1. Sample Preparation and Extraction:
-
Thaw frozen plasma samples on ice.
-
To 50 µL of plasma, add 1 mL of a pre-chilled (-20°C) extraction solvent mixture of acetonitrile:isopropanol:water (3:3:2, v/v/v).
-
Vortex the mixture vigorously for 1 minute.
-
Incubate on ice for 10 minutes to allow for protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
2. Derivatization:
-
Methoximation: To the dried extract, add 20 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL). Vortex for 1 minute and incubate at 37°C for 90 minutes with shaking.
-
Silylation: Add 80 µL of BSTFA + 1% TMCS to the mixture. Vortex for 1 minute and incubate at 70°C for 60 minutes.
3. GC-MS Analysis:
-
After cooling to room temperature, transfer the derivatized sample to a GC vial with a micro-insert.
-
Inject 1 µL of the sample into the GC-MS system.
Protocol 2: Two-Step Derivatization of Urine Metabolites using MSTFA
This protocol is optimized for the analysis of a wide range of metabolites in urine samples.
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample at 10,000 x g for 5 minutes to pellet any sediment.
-
Take a 100 µL aliquot of the supernatant and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
2. Derivatization:
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried urine extract. Vortex thoroughly and incubate at 60°C for 60 minutes.[6]
-
Silylation: Add 100 µL of MSTFA to the vial.[6] Vortex and incubate at 60°C for 40 minutes.[6]
3. GC-MS Analysis:
-
After cooling to room temperature, transfer the sample to a GC vial.
-
Inject 1 µL of the derivatized sample for GC-MS analysis.
Mandatory Visualization
The following diagrams, created using Graphviz, illustrate the experimental workflows and logical relationships in the derivatization process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
literature review of Chlorotrimethylsilane applications in organic synthesis
Chlorotrimethylsilane (TMSCl) is a versatile and widely utilized reagent in modern organic synthesis.[1][2] As an organosilicon compound with the formula (CH₃)₃SiCl, this colorless, volatile liquid serves as a cornerstone for numerous chemical transformations.[2] Its primary utility lies in the introduction of the trimethylsilyl (B98337) (TMS) group into molecules, a process known as silylation.[3] This guide provides a comparative analysis of TMSCl's primary applications, offering quantitative data, detailed experimental protocols, and logical workflows to inform researchers, scientists, and drug development professionals in their synthetic endeavors.
The core functions of TMSCl include the temporary protection of reactive functional groups, the formation of silyl (B83357) enol ethers for carbon-carbon bond formation, and its use as a Lewis acid catalyst.[4][5] Its reactivity, cost-effectiveness, and the relative ease of handling make it an indispensable tool in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1][3]
Protection of Hydroxyl Groups
One of the most frequent applications of TMSCl is the protection of alcohols by converting them into trimethylsilyl (TMS) ethers.[1][6] This strategy prevents the acidic proton of the hydroxyl group from interfering with subsequent reactions, such as Grignard reagent formation or reactions involving strong bases.[6][7] The TMS group is valued for its ease of installation and mild removal conditions.[8]
The choice of silylating agent is critical and is dictated by the required stability of the protecting group. Steric hindrance around the silicon atom is the primary factor influencing both the rate of silylation and the stability of the resulting silyl ether.[8] TMSCl, with its minimal steric bulk, is highly reactive but yields a comparatively labile protecting group.[8] This contrasts with bulkier reagents that provide more robust protection.
| Silylating Agent | Structure of Silyl Group | Relative Steric Hindrance | General Stability of Silyl Ether | Key Features |
| This compound (TMSCl) | -Si(CH₃)₃ | Low | Low | Highly reactive; ideal for rapid protection; easily removed with mild acid or fluoride.[4][8] |
| Chlorotriethylsilane (TESCl) | -Si(CH₂CH₃)₃ | Moderate | Moderate | More stable than TMS ethers; offers a balance between reactivity and robustness.[4][8] |
| tert-Butyldimethylsilyl Chloride (TBDMSCl) | -Si(CH₃)₂(C(CH₃)₃) | High | High | Significantly more stable than TMS ethers; withstands a broader range of conditions.[4] |
| Triisopropylsilyl Chloride (TIPSCl) | -Si(CH(CH₃)₂)₃ | Very High | Very High | Provides very robust protection, often used in complex, multi-step syntheses.[4] |
This protocol describes the general procedure for the protection of a primary alcohol using this compound and a base like triethylamine (B128534) or imidazole.[6][9]
Materials:
-
Primary alcohol (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (1.5 eq) or Imidazole (2.2 eq)
-
This compound (1.2 eq)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound (1.2 eq) dropwise to the stirred solution. A white precipitate of triethylammonium (B8662869) chloride will form.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the resulting trimethylsilyl ether by flash column chromatography.
Figure 1. General workflow for the protection of an alcohol as a TMS ether and its subsequent deprotection.
Formation of Silyl Enol Ethers
Silyl enol ethers are versatile intermediates in organic synthesis, acting as enolate equivalents in a wide range of carbon-carbon bond-forming reactions, such as the Mukaiyama aldol (B89426) addition.[4][10] They are typically prepared by reacting an enolizable ketone or aldehyde with TMSCl in the presence of a base.[10] The choice of base and reaction conditions can control the formation of either the kinetic or thermodynamic silyl enol ether from unsymmetrical ketones.[10]
| Condition | Base | Temperature | Product | Rationale |
| Kinetic Control | Lithium Diisopropylamide (LDA) | Low (e.g., -78 °C) | Less substituted silyl enol ether | The strong, sterically hindered base rapidly deprotonates the less hindered α-carbon.[10] |
| Thermodynamic Control | Triethylamine (Et₃N) | Room Temp. or higher | More substituted silyl enol ether | The weaker base allows for equilibration, leading to the more stable, more substituted enolate.[10] |
| Enhanced Reactivity | TMSCl / NaI / Et₃N | 40-45 °C | Silyl enol ether | In situ generation of the more reactive iodotrimethylsilane (B154268) (TMSI) increases the reaction rate and yield.[11][12] |
This protocol is an adaptation of a literature method for the synthesis of the silyl enol ether of acetone (B3395972), relying on the in situ generation of iodotrimethylsilane.[12]
Materials:
-
Acetone (1.0 eq)
-
Triethylamine (1.5 eq), dried over KOH
-
This compound (1.2 eq)
-
Sodium Iodide (1.2 eq), dried under vacuum at 140 °C
-
Anhydrous Acetonitrile
Procedure:
-
To an oven-dried, three-necked flask under an inert atmosphere, add acetone (1.0 eq) and triethylamine (1.5 eq).
-
Add this compound (1.2 eq) to the mixture. A mild exothermic reaction may occur.
-
Prepare a solution of dried sodium iodide (1.2 eq) in anhydrous acetonitrile.
-
Add the sodium iodide solution dropwise to the acetone mixture. A copious white precipitate of NaCl will form.
-
Stir the reaction mixture at room temperature, monitoring by GC or NMR until the starting material is consumed.
-
Pour the mixture into ice-cold water and extract with pentane (2x).
-
Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by distillation under reduced pressure to obtain the colorless silyl enol ether.
Figure 2. Logical steps for the formation of a kinetic silyl enol ether using TMSCl.
This compound as a Lewis Acid Catalyst
While not a strong Lewis acid, TMSCl can catalyze or promote a variety of organic reactions.[4] It can activate carbonyl compounds, facilitating reactions like aldol additions and Diels-Alder reactions.[13] Often, TMSCl is used in stoichiometric amounts rather than catalytic quantities. Its function is to coordinate to a Lewis basic atom (like oxygen), which increases the electrophilicity of the substrate.[13] For instance, it can be used to promote the addition of silyl enol ethers to acetals or aldehydes.[14]
| Reaction | Role of TMSCl | Typical Substrates | Benefit |
| Mukaiyama Aldol Addition | Activates the aldehyde electrophile | Aldehydes, Silyl enol ethers | Promotes C-C bond formation under mild conditions.[10] |
| Acetal (B89532) Cleavage | Promotes cleavage of acetal C-O bond | Acetals, Ketals | Used in deprotection strategies, often with NaI.[15] |
| Fischer Glycosylation | Activates the anomeric position | Sugars, Alcohols | Facilitates the formation of glycosidic bonds.[16] |
TMSCl in Combination Reagents: The TMSCl/NaI System
The TMSCl/NaI system offers a metal-free alternative for many transformations that would otherwise require harsh conditions or heavy metals.[18][19] For example, it is highly effective for the deprotection of dithioacetals to regenerate the parent carbonyl compounds in high yields.[15]
Figure 3. Workflow illustrating the generation and application of the TMSCl/NaI reagent system for ether cleavage.
References
- 1. nbinno.com [nbinno.com]
- 2. What is this compound?_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. 三甲基氯硅烷 for synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 6. 17.8 Protection of Alcohols - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. researchgate.net [researchgate.net]
- 16. This compound produced by Wacker Chemie AG, Burghausen, Germany, = 99.0 GC 75-77-4 [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Chlorotrimethylsilane: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Chlorotrimethylsilane
This compound (TMSCl) is a versatile reagent in organic synthesis, but its hazardous properties necessitate strict adherence to proper disposal procedures. As a flammable, corrosive, and moisture-sensitive compound, improper handling can lead to significant safety and environmental risks. This guide provides a detailed, step-by-step operational plan for the safe neutralization and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety Considerations
Before initiating any disposal-related activities, ensure all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood to avoid inhalation of corrosive hydrogen chloride (HCl) gas, which is a byproduct of hydrolysis.[1]
Spill Management
In the event of a spill, evacuate the area and remove all ignition sources.[2] For small spills, absorb the material with a dry, inert absorbent such as vermiculite, sand, or earth.[2] Do not use combustible materials for absorption. Collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.[2] For larger spills, contain the area and notify your institution's environmental health and safety (EHS) department immediately.
Disposal Plan: Neutralization of this compound
The primary method for the safe disposal of this compound is through controlled hydrolysis followed by neutralization of the resulting hydrochloric acid. This process should be performed with caution due to the exothermic nature of the reaction.
Experimental Protocol for Neutralization
This protocol outlines the neutralization of this compound using a basic solution. The quantities provided are for guidance and should be scaled appropriately for the amount of waste to be disposed of.
Materials:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃) or soda ash (sodium carbonate, Na₂CO₃)
-
Water
-
Large glass beaker or flask
-
Stir plate and magnetic stir bar
-
pH paper or a calibrated pH meter
-
Appropriate PPE
Procedure:
-
Prepare the Neutralizing Solution: In a chemical fume hood, prepare a saturated aqueous solution of sodium bicarbonate or a 10% (w/v) solution of soda ash in a large beaker. The volume of the neutralizing solution should be at least ten times the volume of the this compound to be neutralized to effectively dissipate heat.
-
Cool the Neutralizing Solution: Place the beaker containing the neutralizing solution in an ice bath to help control the temperature during the addition of this compound.
-
Slow Addition: With vigorous stirring, slowly and carefully add the this compound waste dropwise to the cold neutralizing solution. The slow addition is crucial to control the rate of reaction and prevent excessive heat generation and fuming.
-
Monitor the Reaction: Observe the reaction for signs of excessive heat, gas evolution (carbon dioxide), or splashing. If the reaction becomes too vigorous, immediately stop the addition and allow the mixture to cool before proceeding.
-
Ensure Complete Neutralization: After all the this compound has been added, continue stirring the solution for at least one hour to ensure the reaction is complete.
-
Check the pH: Using pH paper or a calibrated pH meter, check the pH of the solution. The final pH should be between 6 and 8. If the solution is still acidic, add more of the basic solution until the desired pH is reached.
-
Final Disposal: Once neutralized, the resulting aqueous solution, containing trimethylsilanol, hexamethyldisiloxane, and inorganic salts, can be disposed of in accordance with local, state, and federal regulations. Consult your institution's EHS department for specific guidance on aqueous waste disposal.
Quantitative Data for Disposal
| Parameter | Value | Source |
| Neutralizing Agent Concentration | 5% Aqueous Sodium Hydroxide or Soda Ash | For decontamination of empty containers[2] |
| Neutralizing Agent Concentration | Saturated Aqueous Sodium Bicarbonate | For neutralizing acidic solutions |
| Hydrolysis Ratio (Example) | 10.86 g this compound to 50 mL Water | Experimental protocol for hydrolysis |
| Final pH of Neutralized Waste | 6.0 - 8.0 | Standard practice for aqueous waste disposal |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, minimizing risks and maintaining a safe working environment. Always consult your institution's specific safety protocols and waste disposal guidelines.
References
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Chlorotrimethylsilane
For laboratory professionals engaged in cutting-edge research and development, the safe handling of reactive chemicals is paramount. Chlorotrimethylsilane (CTMS), a versatile but hazardous reagent, demands strict adherence to safety protocols to mitigate risks of exposure and ensure a secure working environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers with the knowledge to handle CTMS responsibly.
This compound is a flammable, corrosive, and moisture-sensitive compound that can cause severe skin burns, eye damage, and respiratory irritation.[1][2][3] Its vapor can form explosive mixtures with air, and it reacts violently with water to produce corrosive hydrogen chloride (HCl) gas.[1] Understanding these hazards is the first step toward a culture of safety.
Essential Personal Protective Equipment (PPE)
The cornerstone of safe CTMS handling is the consistent and correct use of appropriate personal protective equipment. The following table summarizes the recommended PPE for various tasks involving CTMS.
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles should be tightly fitting to prevent vapor exposure. A face shield (minimum 8-inch) must be worn in conjunction with goggles to protect the entire face.[2] All eye and face protection should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2] |
| Hands | Chemical-Resistant Gloves | "Appropriate protective gloves" are required to prevent skin contact.[4] While specific breakthrough times are not universally provided, it is crucial to inspect gloves for any signs of degradation before use and to follow proper removal techniques to avoid contaminating the skin.[2] Dispose of contaminated gloves after use.[2] |
| Body | Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[4] For significant exposure risks, a PVC protective suit may be necessary.[5] Flame-retardant clothing is also recommended.[6] |
| Respiratory | NIOSH/MSHA Approved Respirator | A respirator is necessary if exposure limits are exceeded or if irritation occurs.[4] Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[4] For emergency situations, a positive pressure, full-facepiece self-contained breathing apparatus (SCBA) is required.[7] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to minimize risk. The following workflow outlines the key steps from preparation to disposal.
Caption: This diagram illustrates the step-by-step process for safely handling this compound.
Emergency Procedures: A Step-by-Step Guide
In the event of an exposure or spill, a swift and informed response is crucial.
Caption: This diagram outlines the immediate actions to take in case of exposure to this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is a critical final step in the handling process.
-
Waste Characterization: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations.[4]
-
Spill Residue: Absorb spills with an inert material like vermiculite or sand and place it in a suitable, sealed container for disposal.[4] Do not use water to clean up spills.[8]
-
Contaminated PPE: All PPE that has come into contact with this compound should be considered hazardous waste and disposed of according to institutional and regulatory guidelines.[2]
-
Empty Containers: Empty containers may retain product residue and can be dangerous.[4] Do not pressurize, cut, weld, or expose them to heat or ignition sources.[4] They should be disposed of as hazardous waste.
By integrating these safety protocols and operational plans into your laboratory's standard procedures, you can significantly mitigate the risks associated with handling this compound, fostering a safer environment for groundbreaking scientific discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. cpachem.com [cpachem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. This compound | (CH3)3SiCl | CID 6397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. TRIMETHYLCHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
